Product packaging for 3-Bromo-5-methoxypyridine 1-oxide(Cat. No.:CAS No. 78156-39-5)

3-Bromo-5-methoxypyridine 1-oxide

Cat. No.: B1335332
CAS No.: 78156-39-5
M. Wt: 204.02 g/mol
InChI Key: KHOPHTRZCOJGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-5-methoxypyridine 1-oxide is a useful research compound. Its molecular formula is C6H6BrNO2 and its molecular weight is 204.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO2 B1335332 3-Bromo-5-methoxypyridine 1-oxide CAS No. 78156-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6-2-5(7)3-8(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOPHTRZCOJGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C[N+](=C1)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404299
Record name 3-BROMO-5-METHOXYPYRIDINE 1-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78156-39-5
Record name 3-BROMO-5-METHOXYPYRIDINE 1-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-methoxypyridine 1-oxide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-methoxypyridine 1-oxide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the utility of substituted pyridine N-oxides as versatile intermediates in medicinal chemistry. While specific experimental data for the title compound is limited in publicly available literature, this guide consolidates the known information and provides context based on the well-established chemistry of related compounds.

Chemical Properties

This compound is a halogenated and methoxy-substituted pyridine N-oxide. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, enhancing its utility in organic synthesis.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature. The information provided is based on data from chemical suppliers.

PropertyValueSource
Molecular Formula C₆H₆BrNO₂[1]
Molecular Weight 204.023 g/mol [1]
CAS Number 78156-39-5[1]
Purity ≥95%[1]
Appearance Solid (form not specified)-
Storage Conditions Store at room temperature[2]
Solubility Not reported-
Melting Point Not reported-
Boiling Point Not reported-
Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of this compound involves a two-step process: the synthesis of the precursor 3-Bromo-5-methoxypyridine, followed by its N-oxidation.

Synthesis of 3-Bromo-5-methoxypyridine

A common method for the synthesis of 3-Bromo-5-methoxypyridine is the nucleophilic aromatic substitution of 3,5-dibromopyridine with sodium methoxide.[3][4]

Experimental Protocol:

  • Preparation of Sodium Methoxide: Sodium metal is reacted with anhydrous methanol. The excess methanol is then removed under reduced pressure to yield dry sodium methoxide.

  • Nucleophilic Substitution: 3,5-dibromopyridine is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • The prepared sodium methoxide is added to the solution of 3,5-dibromopyridine.

  • The reaction mixture is heated to facilitate the substitution reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure 3-Bromo-5-methoxypyridine.[3]

N-Oxidation to this compound

While a specific protocol for the N-oxidation of 3-Bromo-5-methoxypyridine is not detailed in the literature, a general and widely used method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

General Experimental Protocol for N-Oxidation:

  • Dissolution: 3-Bromo-5-methoxypyridine is dissolved in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Oxidation: The solution is cooled in an ice bath, and m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

G cluster_0 Synthesis of 3-Bromo-5-methoxypyridine cluster_1 N-Oxidation 3,5-Dibromopyridine 3,5-Dibromopyridine Reaction1 Nucleophilic Aromatic Substitution 3,5-Dibromopyridine->Reaction1 Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction1 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine Reaction1->3-Bromo-5-methoxypyridine Reaction2 Oxidation 3-Bromo-5-methoxypyridine->Reaction2 m-CPBA m-CPBA m-CPBA->Reaction2 3-Bromo-5-methoxypyridine_1-oxide 3-Bromo-5-methoxy pyridine 1-oxide Reaction2->3-Bromo-5-methoxypyridine_1-oxide

Synthetic pathway to this compound.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by the interplay of the bromo, methoxy, and N-oxide functionalities on the pyridine ring.

  • N-Oxide Group: The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. It also increases the polarity and water solubility of the molecule.

  • Bromo Group: The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.[5]

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of substitution reactions on the pyridine ring.

Substituted pyridines and their N-oxides are prominent scaffolds in medicinal chemistry.[6][7][8] The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of novel drug candidates. The bromine atom allows for late-stage functionalization, a key strategy in modern drug discovery to rapidly generate analogues for structure-activity relationship (SAR) studies.

While no specific signaling pathways involving this compound have been reported, the general workflow for utilizing such a building block in a drug discovery program is well-established.

G Start 3-Bromo-5-methoxy pyridine 1-oxide (Building Block) Reaction Cross-Coupling Reaction (e.g., Suzuki) Start->Reaction Library Library of Analogues Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Role of a versatile building block in drug discovery.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental characterization is not extensively documented, its structural features suggest it is a valuable tool for the synthesis of complex, biologically active molecules. The protocols and conceptual workflows provided in this guide are intended to support researchers in the effective utilization of this and similar substituted pyridine N-oxides in their drug discovery and development endeavors. Further experimental investigation into the precise physicochemical properties and reactivity of this compound is warranted.

References

Technical Guide: 3-Bromo-5-methoxypyridine 1-oxide (CAS 78156-39-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-methoxypyridine 1-oxide, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, synthesis, and reactivity, offering a valuable resource for researchers in drug discovery and development.

Core Compound Information

This compound is a substituted pyridine N-oxide. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential biological interactions.[1][2][3] The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methoxy group can modulate the compound's lipophilicity and metabolic stability.[4]

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 78156-39-5[5]
Molecular Formula C₆H₆BrNO₂[5]
Molecular Weight 204.02 g/mol [5]
Appearance White to off-white solid
Purity Typically ≥95%[5]
InChI Key KHOPHTRZCOJGRR-UHFFFAOYSA-N[5]

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 3-Bromo-5-methoxypyridine, followed by its N-oxidation.

Synthesis of 3-Bromo-5-methoxypyridine (Precursor)

A common method for the synthesis of 3-Bromo-5-methoxypyridine is the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine with a methoxy group.[6]

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine [6]

  • Materials:

    • 3,5-Dibromopyridine

    • Sodium methoxide (can be prepared in situ from sodium metal and methanol)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexane (for chromatography)

  • Procedure:

    • To a solution of sodium methoxide in dry DMF, add 3,5-dibromopyridine.

    • Heat the reaction mixture (e.g., to 70-90°C) and monitor the reaction progress.

    • Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 3-Bromo-5-methoxypyridine.

Table 2: Representative Yields for 3-Bromo-5-methoxypyridine Synthesis [6]

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
3,5-DibromopyridineSodium methoxideDMF70462
3,5-DibromopyridineSodium hydride, MethanolDMF90173
N-Oxidation to this compound

The N-oxidation of the pyridine precursor is a crucial step to afford the title compound. Pyridine N-oxides are commonly synthesized by treating the corresponding pyridine with an oxidizing agent.[1][2] A widely used and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Generalized Experimental Protocol: N-Oxidation of 3-Bromo-5-methoxypyridine

  • Materials:

    • 3-Bromo-5-methoxypyridine

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • A suitable solvent (e.g., dichloromethane, chloroform)

    • Aqueous solution of a reducing agent for quenching excess peroxide (e.g., sodium sulfite or sodium thiosulfate)

    • Aqueous base (e.g., sodium bicarbonate)

    • Brine

    • Anhydrous magnesium or sodium sulfate

  • Procedure:

    • Dissolve 3-Bromo-5-methoxypyridine in a suitable solvent and cool the solution in an ice bath.

    • Add m-CPBA portion-wise to the cooled solution, maintaining the temperature.

    • Allow the reaction to stir and warm to room temperature, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the excess m-CPBA by adding an aqueous solution of a reducing agent.

    • Wash the organic layer with an aqueous base to remove m-chlorobenzoic acid, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Workflow for the Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 N-Oxidation 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine 3,5-Dibromopyridine->3-Bromo-5-methoxypyridine Nucleophilic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine_1-oxide 3-Bromo-5-methoxypyridine_1-oxide 3-Bromo-5-methoxypyridine->3-Bromo-5-methoxypyridine_1-oxide Oxidation m-CPBA m-CPBA m-CPBA->3-Bromo-5-methoxypyridine_1-oxide

Caption: Synthetic pathway to this compound.

Reactivity and Potential Applications in Drug Discovery

Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions.[7] This enhanced reactivity can be exploited to introduce further functional groups, allowing for the generation of diverse chemical libraries for drug screening.

The N-oxide moiety itself is of significant interest in medicinal chemistry.[1][2][3] It can act as a bioisostere for other functional groups and can improve the physicochemical properties of a molecule, such as solubility and membrane permeability.[2][3] Furthermore, some heterocyclic N-oxides have been investigated as hypoxia-activated prodrugs, where the N-oxide is reduced in the low-oxygen environment of tumors to release an active cytotoxic agent.[1][3]

Potential Roles of the this compound Scaffold in Medicinal Chemistry

G Scaffold 3-Bromo-5-methoxypyridine 1-oxide Cross-Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Scaffold->Cross-Coupling at Bromine Nucleophilic_Substitution Nucleophilic Aromatic Substitution Scaffold->Nucleophilic_Substitution on Pyridine Ring Physicochemical_Modulation Modulation of Physicochemical Properties Scaffold->Physicochemical_Modulation via N-oxide & Methoxy Bioisosterism Bioisosteric Replacement Scaffold->Bioisosterism N-oxide moiety Hypoxia-Activation Potential for Hypoxia-Activated Prodrugs Scaffold->Hypoxia-Activation N-oxide reduction

References

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-Bromo-5-methoxypyridine 1-oxide. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines established knowledge of its precursor, 3-Bromo-5-methoxypyridine, with established principles of pyridine N-oxide chemistry to present a thorough and instructive resource.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₆BrNO₂. The presence of the N-oxide functional group significantly influences the electronic properties and reactivity of the pyridine ring. The N-O bond is a dative covalent bond, where the nitrogen atom donates a lone pair of electrons to the oxygen atom. This results in a dipole moment and alters the electron distribution within the aromatic system.

While specific crystallographic data for this compound is not available, the geometry of the pyridine ring is expected to remain largely planar. The bond lengths and angles will be influenced by the substituents and the N-oxide group. For comparison, the structure of pyridine-N-oxide itself is planar, with an N-O bond distance of approximately 1.34 Å and a C-N-C angle of about 124°. The bromo and methoxy substituents at the 3 and 5 positions, respectively, will further modulate the electronic and steric characteristics of the molecule.

Table 1: Physicochemical Properties of 3-Bromo-5-methoxypyridine and its 1-Oxide Derivative

Property3-Bromo-5-methoxypyridineThis compound
CAS Number 50720-12-278156-39-5
Molecular Formula C₆H₆BrNOC₆H₆BrNO₂
Molecular Weight 188.02 g/mol 204.02 g/mol
Appearance Off-white solidExpected to be a solid
Melting Point 31-35 °CNot available

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to be a two-step process, starting from the commercially available 3,5-dibromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by N-oxidation of the resulting 3-Bromo-5-methoxypyridine.

Synthesis of 3-Bromo-5-methoxypyridine

A common method for the synthesis of 3-Bromo-5-methoxypyridine involves the reaction of 3,5-dibromopyridine with sodium methoxide in a suitable solvent like N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Preparation of Sodium Methoxide: In a round-bottom flask under a dry, inert atmosphere (e.g., nitrogen or argon), add dry methanol (180 mL). Carefully add sodium pellets (4.7 g, 0.20 mol) portion-wise to control the exothermic reaction.

  • Solvent Removal: After all the sodium has reacted, remove the excess methanol under reduced pressure. Azeotrope the resulting sodium methoxide with toluene (100 mL) and concentrate again to ensure complete removal of water.

  • Nucleophilic Substitution: To the flask containing the dry sodium methoxide, add dry DMF (130 mL). To this suspension, add 3,5-dibromopyridine (32 g, 135 mmol).

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into an ice-water mixture (300 g).

  • Isolation: Collect the resulting precipitate by filtration. Wash the filter cake with cold water.

  • Purification: Dry the crude product under reduced pressure. Further purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Synthesis of this compound (Proposed)

The N-oxidation of 3-Bromo-5-methoxypyridine can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid.

Proposed Experimental Protocol (using m-CPBA):

  • Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add m-CPBA (approximately 1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the excess peroxy acid and the resulting m-chlorobenzoic acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine 3,5-Dibromopyridine->3-Bromo-5-methoxypyridine Nucleophilic Substitution Sodium Methoxide Sodium Methoxide Sodium Methoxide->3-Bromo-5-methoxypyridine DMF, 70°C DMF, 70°C DMF, 70°C->3-Bromo-5-methoxypyridine This compound This compound 3-Bromo-5-methoxypyridine->this compound N-Oxidation m-CPBA m-CPBA m-CPBA->this compound CH2Cl2, 0°C to RT CH2Cl2, 0°C to RT CH2Cl2, 0°C to RT->this compound

Caption: A schematic representation of the two-step synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the precursor, 3-Bromo-5-methoxypyridine, in CDCl₃ shows signals at approximately δ 8.27 (d, J=17.2 Hz, 2H), 7.36 (s, 1H), and 3.86 (br s, 3H). Upon N-oxidation, a downfield shift of the aromatic proton signals is expected due to the electron-withdrawing nature of the N-oxide group.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. For substituted pyridine N-oxides, the carbon atoms attached to the nitrogen and those at the ortho and para positions are significantly affected.

Table 2: Spectroscopic Data for 3-Bromo-5-methoxypyridine and Expected Data for its 1-Oxide

Technique3-Bromo-5-methoxypyridineThis compound (Expected)
¹H NMR (CDCl₃) δ 8.27 (d), 7.36 (s), 3.86 (s)Aromatic protons shifted downfield compared to the precursor.
¹³C NMR Not availableSignals for aromatic carbons will be shifted due to the N-oxide group.
Mass Spec (ESI+) m/z 188/190 [M+H]⁺m/z 204/206 [M+H]⁺
FT-IR (KBr) Not availableCharacteristic N-O stretching vibration around 1200-1300 cm⁻¹.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-Bromo-5-methoxypyridine, the mass spectrum shows peaks at m/z 188/190 corresponding to the [M+H]⁺ ions, showing the characteristic isotopic pattern for bromine. For the N-oxide, the expected [M+H]⁺ peaks would be at m/z 204/206.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying functional groups. The most characteristic feature in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹.

Structural Logic and Reactivity

The introduction of the N-oxide group has a profound effect on the reactivity of the pyridine ring.

Diagram 2: Logical Relationship of Structural Features in Pyridine N-Oxides

Structural_Features cluster_Pyridine Pyridine cluster_N_Oxide Pyridine N-Oxide Pyridine_Ring Aromatic Pyridine Ring Lone_Pair Nitrogen Lone Pair N_Oxide_Group N-Oxide Group (N⁺-O⁻) Lone_Pair->N_Oxide_Group Oxidation Increased_Reactivity Altered Ring Reactivity N_Oxide_Group->Increased_Reactivity Nucleophilic_Attack Nucleophilic_Attack Increased_Reactivity->Nucleophilic_Attack Facilitates Electrophilic_Attack Electrophilic_Attack Increased_Reactivity->Electrophilic_Attack Directs to C2/C4

Caption: The influence of N-oxidation on the structural and reactive properties of the pyridine ring.

The N-oxide group increases the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom facilitates nucleophilic attack at the 2- and 6-positions. The presence of the bromo and methoxy groups will further direct the regioselectivity of these reactions.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. While direct experimental data for this specific molecule is scarce, by combining information from its precursor and the well-established chemistry of pyridine N-oxides, we have presented a comprehensive resource for researchers. The provided experimental protocols and expected characterization data serve as a valuable starting point for the synthesis and study of this compound and its analogues in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the precise structural and reactive properties of this molecule.

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-methoxypyridine 1-oxide, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process, commencing with the formation of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine, followed by its N-oxidation to the final product. This document details the experimental protocols, presents quantitative data in structured tables, and includes graphical representations of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound proceeds through two sequential reactions:

  • Nucleophilic Aromatic Substitution: Synthesis of 3-Bromo-5-methoxypyridine from 3,5-dibromopyridine.

  • N-Oxidation: Conversion of 3-Bromo-5-methoxypyridine to this compound.

Synthesis_Pathway 3,5-dibromopyridine 3,5-dibromopyridine 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine 3,5-dibromopyridine->3-Bromo-5-methoxypyridine Sodium methoxide, DMF This compound This compound 3-Bromo-5-methoxypyridine->this compound m-CPBA, Dichloromethane Step1_Workflow cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 p1_start Prepare Sodium Methoxide p1_react React with 3,5-dibromopyridine in DMF at 70°C p1_start->p1_react p1_precipitate Precipitate in ice/water p1_react->p1_precipitate p1_end Filter and Dry p1_precipitate->p1_end p2_start Generate Sodium Methoxide in situ p2_react React with 3,5-dibromopyridine in DMF at 90°C p2_start->p2_react p2_extract Aqueous workup and Extraction p2_react->p2_extract p2_purify Silica Gel Chromatography p2_extract->p2_purify Step2_Workflow start Dissolve 3-Bromo-5-methoxypyridine in DCM react Add m-CPBA and stir at room temperature start->react monitor Monitor reaction by TLC react->monitor quench Quench with Sodium Metabisulphite monitor->quench wash Wash with NaHCO3 and Brine quench->wash dry Dry and Concentrate wash->dry purify Purify (optional) dry->purify

Spectroscopic and Synthetic Profile of 3-Bromo-5-methoxypyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Bromo-5-methoxypyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in published literature, this document presents a combination of established protocols for its synthesis and predicted spectroscopic data based on analogous compounds.

Synthesis and Experimental Protocols

The preparation of this compound is typically achieved in a two-step synthetic sequence, starting from the commercially available 3,5-dibromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by N-oxidation of the resulting pyridine.

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

A common and effective method for the synthesis of 3-Bromo-5-methoxypyridine involves the reaction of 3,5-dibromopyridine with sodium methoxide in a suitable solvent such as N,N-dimethylformamide (DMF).[1]

Experimental Protocol:

  • Preparation of Sodium Methoxide: Under an inert atmosphere, sodium metal is cautiously added portion-wise to anhydrous methanol at 0 °C. After the complete dissolution of sodium, the excess methanol is removed under reduced pressure to yield sodium methoxide as a white solid.

  • Nucleophilic Substitution: 3,5-dibromopyridine is dissolved in anhydrous DMF. The freshly prepared sodium methoxide is then added to the solution.

  • Reaction Conditions: The reaction mixture is heated at a controlled temperature, typically between 70-90 °C, and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[1]

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-Bromo-5-methoxypyridine.

Step 2: N-Oxidation to this compound

The N-oxidation of pyridines is a well-established transformation, commonly achieved using peroxy acids. A widely used reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

  • Reaction Setup: 3-Bromo-5-methoxypyridine is dissolved in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, and cooled in an ice bath.

  • Addition of Oxidizing Agent: m-CPBA (typically 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the by-product, m-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Data

Predicted ¹H NMR Data

The introduction of an N-oxide functionality generally leads to a downfield shift of the protons in the pyridine ring, particularly at the 2- and 6-positions, due to the deshielding effect of the N-oxide group. The methoxy group at the 5-position is an electron-donating group and will cause a slight upfield shift of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonPredicted Chemical Shift (ppm) in CDCl₃Multiplicity
H-28.1 - 8.3s
H-47.1 - 7.3t
H-67.9 - 8.1d
-OCH₃3.8 - 4.0s

Note: The predicted shifts are relative to TMS (Tetramethylsilane). Coupling constants (J) are expected to be in the range of 1-3 Hz for meta-coupling.

Predicted ¹³C NMR Data

The N-oxide group significantly influences the chemical shifts of the carbon atoms in the pyridine ring, with the carbons adjacent to the nitrogen (C-2 and C-6) being the most affected. The carbon bearing the methoxy group (C-5) will be shifted downfield, while the other carbons will experience shifts based on the combined electronic effects of the substituents and the N-oxide.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm) in CDCl₃
C-2138 - 142
C-3118 - 122
C-4120 - 124
C-5155 - 159
C-6135 - 139
-OCH₃55 - 58
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-oxide group, the C-Br bond, and the aromatic ring.

Table 3: Predicted Major IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-O Stretch1200 - 1300Strong
C=C, C=N Aromatic Stretch1400 - 1600Medium to Strong
C-O Stretch (methoxy)1000 - 1100Strong
C-H Aromatic Stretch3000 - 3100Medium
C-Br Stretch500 - 600Medium
Predicted Mass Spectrometry Data

In mass spectrometry, this compound (C₆H₆BrNO₂) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted m/z Values for Major Fragments in Mass Spectrometry

IonPredicted m/zNotes
[M]⁺203/205Molecular ion peak with bromine isotopic pattern.
[M-O]⁺187/189Loss of the N-oxide oxygen atom.
[M-CH₃]⁺188/190Loss of a methyl radical from the methoxy group.
[M-OCH₃]⁺172/174Loss of a methoxy radical.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 3,5-Dibromopyridine step1 Nucleophilic Substitution (NaOCH₃, DMF) start->step1 Step 1 intermediate 3-Bromo-5-methoxypyridine step1->intermediate step2 N-Oxidation (m-CPBA, DCM) intermediate->step2 Step 2 product This compound step2->product product_analysis Purified Product product->product_analysis nmr ¹H and ¹³C NMR product_analysis->nmr ir IR Spectroscopy product_analysis->ir ms Mass Spectrometry product_analysis->ms data Spectroscopic Data nmr->data ir->data ms->data

Caption: Synthetic and analytical workflow for this compound.

This guide provides a foundational understanding of the synthesis and expected spectroscopic properties of this compound. Researchers are encouraged to use this information as a starting point for their experimental work, with the understanding that the spectroscopic data presented is predictive and should be confirmed by experimental analysis.

References

3-Bromo-5-methoxypyridine 1-oxide: A Versatile Building Block in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methoxypyridine 1-oxide is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites—the bromine atom, the pyridine ring, and the N-oxide functionality—make it a versatile precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent transformations, along with quantitative data and workflow visualizations, are presented to facilitate its use in research and development.

Introduction

Substituted pyridines are privileged scaffolds in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of an N-oxide moiety modifies the electronic distribution of the pyridine ring, influencing its reactivity and potential interactions with biological targets. This compound combines the synthetic versatility of a bromo-substituted pyridine with the unique properties of an N-oxide, making it a valuable intermediate for the construction of novel molecular architectures. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This guide will delve into the synthesis of this building block and explore its utility in creating complex heterocyclic systems, particularly those with therapeutic potential.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of its precursor, 3-Bromo-5-methoxypyridine.

Synthesis of 3-Bromo-5-methoxypyridine

The most common route to 3-Bromo-5-methoxypyridine involves the nucleophilic aromatic substitution of a bromine atom in 3,5-dibromopyridine with a methoxy group.[1] Two common protocols are presented below, with comparative data summarized in Table 1.

Table 1: Comparative Data for the Synthesis of 3-Bromo-5-methoxypyridine

ParameterProtocol 1Protocol 2
Starting Material 3,5-Dibromopyridine3,5-Dibromopyridine
Reagent Sodium Methoxide (from Sodium and Methanol)60% Sodium Hydride and Methanol
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 70°C90°C
Reaction Time 4 hours1 hour
Yield 62%73%
Purification Filtration and dryingExtraction and Silica Gel Chromatography
  • Preparation of Sodium Methoxide: Under anhydrous conditions, carefully add sodium pellets (4.7 g, 0.20 mol) portion-wise to methanol (180 mL).

  • After the sodium has completely reacted, evaporate the resulting solution to dryness under reduced pressure.

  • Azeotrope the residue with toluene (100 mL) and concentrate again to ensure complete removal of water.

  • Reaction: To a flask containing dry N,N-dimethylformamide (130 mL), add the prepared sodium methoxide.

  • Add 3,5-dibromopyridine (32 g, 135 mmol) to the reaction mixture.

  • Heat the mixture to 70°C and maintain for 4 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into an ice/water mixture (300 g) to precipitate the product.

  • Collect the precipitate by filtration and dry under reduced pressure to yield 3-Bromo-5-methoxypyridine (15.6 g, 62% yield).[2][3]

  • Reaction Setup: To a suspension of 60% sodium hydride in mineral oil (11.4 g, 285 mmol) in N,N-dimethylformamide (450 mL), add methanol (11.5 mL, 285 mmol) at room temperature.

  • Heat the resulting solution to 60°C.

  • Add 3,5-dibromopyridine (45 g, 190 mmol) to the solution.

  • Heat the reaction mixture to 90°C for 1 hour.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Dilute the mixture with water (50 mL).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography, eluting with 5-10% ethyl acetate in hexane to give the title compound as an off-white solid (26.1 g, 73% yield).[3]

N-Oxidation of 3-Bromo-5-methoxypyridine

The oxidation of the pyridine nitrogen to form the N-oxide is a crucial step. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.[4]

  • Reaction Setup: Dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain this compound.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 78156-39-5
Molecular Formula C₆H₆BrNO₂
Molecular Weight 204.02 g/mol [5]
Appearance Solid
Purity ≥95%[5]

Reactivity and Applications in Synthesis

This compound is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The N-oxide functionality can also be exploited for further transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is amenable to various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in constructing complex molecular scaffolds for drug discovery and materials science.[6]

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl group from a boronic acid or ester.[7]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography.

Synthesis of Kinase Inhibitors

A significant application of 3-Bromo-5-methoxypyridine is in the synthesis of kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer.[2]

The pyrazolo[1,5-a]pyridine core is a common feature in many kinase inhibitors. A synthetic route starting from 3-Bromo-5-methoxypyridine has been reported.[2]

Diagram 1: Synthetic Workflow for a Pyrazolo[1,5-a]pyridine Scaffold

G A 3-Bromo-5-methoxypyridine B N-Amination A->B C N-Aminopyridinium Salt B->C D Cyclization with Ethyl Propiolate C->D E Pyrazolo[1,5-a]pyridine Scaffold D->E

Caption: Synthetic pathway to a pyrazolo[1,5-a]pyridine core.

This scaffold can then be further functionalized to generate potent and selective kinase inhibitors targeting various signaling pathways.

Application in Targeting Kinase Signaling Pathways

Molecules synthesized from this compound and its derivatives have the potential to inhibit key kinases involved in cancer progression, such as p38 MAP Kinase and VEGFR-2.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) Kinase pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines. Its aberrant activation is linked to inflammatory diseases and cancer.[8]

Diagram 2: Simplified p38 MAP Kinase Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammation/Apoptosis Inflammation/Apoptosis Transcription Factors->Inflammation/Apoptosis

Caption: Overview of the p38 MAPK signaling cascade.

Inhibitors derived from this compound could potentially block the activity of p38 MAPK, thereby modulating inflammatory responses and cell survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9]

Diagram 3: Simplified VEGFR-2 Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K/Akt PI3K/Akt VEGFR-2->PI3K/Akt RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK VEGFR-2->RAS/RAF/MEK/ERK Cell Proliferation/Survival/Migration Cell Proliferation/Survival/Migration PLCγ->Cell Proliferation/Survival/Migration PI3K/Akt->Cell Proliferation/Survival/Migration RAS/RAF/MEK/ERK->Cell Proliferation/Survival/Migration

Caption: Key pathways in VEGFR-2 signaling.

Targeting VEGFR-2 with inhibitors synthesized from this compound could be a promising strategy for anti-angiogenic cancer therapy.

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its straightforward synthesis and the reactivity of its functional groups provide access to a diverse range of complex heterocyclic compounds. The demonstrated application in the synthesis of kinase inhibitor scaffolds highlights its importance in modern drug discovery. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of novel therapeutics and functional materials.

References

3-Bromo-5-methoxypyridine 1-oxide: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methoxypyridine 1-oxide is a heterocyclic compound with significant potential in medicinal chemistry. While direct applications of this specific molecule are not extensively documented, its constituent functional groups—a pyridine N-oxide core, a bromine atom, and a methoxy group—each confer valuable properties for drug design and development. This technical guide explores the latent potential of this compound by examining the established roles of its components in medicinal chemistry. We will delve into its synthetic accessibility, physicochemical characteristics, and, through reasoned extrapolation, propose a range of promising therapeutic applications, from oncology to neuropharmacology. This document serves as a foundational resource for researchers looking to leverage this scaffold in the discovery of novel therapeutic agents.

Introduction: The Strategic Value of Substituted Pyridine N-Oxides

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its N-oxide derivatives have emerged as a particularly interesting class of compounds, exhibiting a wide array of biological activities, including anticancer, antibacterial, antihypertensive, antiparasitic, anti-HIV, and anti-inflammatory properties.[2] The N-oxide functionality can significantly alter the physicochemical properties of the parent pyridine, often leading to improved solubility, modified electronic characteristics, and unique metabolic pathways.[3]

This compound integrates three key features that make it a highly attractive, albeit under-explored, building block in drug discovery:

  • The Pyridine N-Oxide Core: This moiety can act as a bioisostere for other functional groups and is known to be crucial for the biomedical applications of many molecules by influencing solubility, membrane permeability, and redox reactivity.[2]

  • The Bromo Substituent: The bromine atom is a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the introduction of molecular diversity.[4] It can also modulate the pharmacokinetic profile and biological activity of a compound.[1] Brominated pyridines, in particular, have shown promise as anticancer and antimicrobial agents.[1]

  • The Methoxy Group: This group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[5] The strategic placement of a methoxy group can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[5][6]

This guide will systematically unpack the potential of this compound by analyzing the established contributions of these individual components to medicinal chemistry.

Synthesis and Physicochemical Properties

While the direct synthesis of this compound is not detailed in readily available literature, its precursor, 3-Bromo-5-methoxypyridine, is accessible. The subsequent N-oxidation is a standard transformation in heterocyclic chemistry.

Synthesis of 3-Bromo-5-methoxypyridine

The synthesis of 3-Bromo-5-methoxypyridine typically proceeds via a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine.

G start 3,5-Dibromopyridine product 3-Bromo-5-methoxypyridine start->product Nucleophilic Aromatic Substitution reagent1 Sodium Methoxide (NaOMe) in DMF reagent1->product

Diagram 1: Synthetic route to 3-Bromo-5-methoxypyridine.
N-Oxidation

The conversion of the synthesized 3-Bromo-5-methoxypyridine to its corresponding N-oxide can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

G start 3-Bromo-5-methoxypyridine product This compound start->product N-Oxidation reagent1 m-CPBA or H₂O₂/AcOH reagent1->product

Diagram 2: General scheme for the N-oxidation of 3-Bromo-5-methoxypyridine.

Potential Applications in Medicinal Chemistry

Based on the known activities of structurally related compounds, we can infer several high-potential therapeutic applications for derivatives of this compound.

Oncology

The pyridine scaffold is a well-established pharmacophore in oncology. The introduction of a bromine atom can enhance cytotoxic effects.[1] For instance, certain brominated pyridine derivatives have demonstrated potent activity against various cancer cell lines.[1] The methoxy group, on the other hand, is prevalent in many natural product-derived anticancer agents and can contribute to target binding and favorable ADME properties.[5]

Proposed Application: this compound can serve as a key intermediate for the synthesis of novel kinase inhibitors. The bromine atom provides a vector for diversification through cross-coupling reactions to explore the kinase ATP-binding site, while the methoxy and N-oxide functionalities can be optimized to enhance solubility and cell permeability.

Table 1: Anticancer Activity of Selected Brominated Pyridine Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Dimeric Pyridinium Bromide 2MDA-MB-231 (Breast Cancer)28.35 ± 0.03 (72h)[1]
1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide)A549 (Lung Carcinoma)11.25 ± 0.01 (72h)[1]
Antimicrobial Agents

The threat of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. Brominated pyridines have shown notable activity against a range of pathogenic microbes.[1] The pyridine N-oxide moiety itself is present in some antimicrobial compounds.

Proposed Application: The this compound scaffold can be elaborated to develop novel inhibitors of bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. The bromine can be substituted with various aryl or alkyl groups to optimize target engagement, and the methoxy and N-oxide groups can be fine-tuned to improve antibacterial spectrum and reduce toxicity.

Table 2: Antimicrobial Activity of a Brominated Pyridine Derivative

CompoundOrganismMIC (µg/mL)Reference
Pyridine-bridged Combretastatin AnalogueStaphylococcus aureus1.95[1]
Neurological Disorders

The pyridine ring is a common feature in drugs targeting the central nervous system (CNS). 3-Bromo-5-methoxypyridine itself is noted as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[7] The methoxy group can be particularly important for CNS drugs, influencing blood-brain barrier penetration and receptor interactions.

Proposed Application: Derivatives of this compound could be explored as novel ligands for CNS receptors, such as serotonin or dopamine receptors, or as inhibitors of enzymes implicated in neurodegenerative diseases, like monoamine oxidase (MAO). The synthetic tractability of the bromine atom allows for the creation of libraries of compounds for screening against various neurological targets.

Experimental Protocols: A General Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of novel drug candidates derived from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3-Bromo-5-methoxypyridine 1-oxide B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Derivatives B->C D In Vitro Screening (e.g., Enzyme Assays, Cell Viability) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In Vivo Studies (Animal Models) E->G F->D

Diagram 3: General workflow for drug discovery using the this compound scaffold.

Conclusion

While this compound is not yet a mainstream scaffold in medicinal chemistry, a thorough analysis of its constituent parts reveals a molecule of significant latent potential. The combination of a versatile synthetic handle (bromine), a modulator of physicochemical properties (methoxy group), and a biologically active core (pyridine N-oxide) makes it an attractive starting point for the development of novel therapeutics. This guide has outlined a rationale for its exploration in oncology, infectious diseases, and neurology. It is our hope that this technical overview will inspire further research into this promising, yet underexplored, chemical entity.

References

The N-Oxide Group in Pyridine Derivatives: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, unlocking a diverse range of chemical transformations that are otherwise inaccessible. This guide provides an in-depth exploration of the reactivity of the N-oxide group in pyridine derivatives, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. Pyridine N-oxides serve as versatile intermediates, enabling the synthesis of complex substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1]

Core Principles of Reactivity

The N-oxide group imparts a unique "push-pull" electronic character to the pyridine ring. The positively charged nitrogen atom acts as an electron-withdrawing group, while the negatively charged oxygen atom can donate electron density back into the ring through resonance. This dual nature enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack, primarily at the C2 and C4 positions.[2]

Electrophilic Substitution

The donation of electron density from the N-oxide oxygen activates the pyridine ring towards electrophilic aromatic substitution, a reaction that is notoriously difficult for the parent pyridine. This activation is most pronounced at the C4 position. A classic example is the nitration of pyridine N-oxide, which proceeds under relatively mild conditions to yield 4-nitropyridine N-oxide.[3]

Nucleophilic Substitution

The positively charged nitrogen atom in the N-oxide renders the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles, including amines, cyanides, and halides.[4][5][6]

Key Transformations of Pyridine N-Oxides

The unique reactivity of pyridine N-oxides enables a wide array of useful chemical transformations. The following sections detail some of the most important reactions, including quantitative data and experimental protocols.

Electrophilic Aromatic Substitution: Nitration

The nitration of pyridine N-oxide is a cornerstone reaction, providing a gateway to further functionalization of the 4-position.

Quantitative Data: Nitration of Pyridine N-Oxide

ProductReagentsTemperature (°C)Time (h)Yield (%)Reference
4-Nitropyridine N-oxidefuming HNO₃, conc. H₂SO₄125-130342

Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide

  • Preparation of Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, 12 mL (0.29 mol) of fuming nitric acid is placed. While cooling in an ice bath and stirring, 30 mL (0.56 mol) of concentrated sulfuric acid is added slowly in portions. The mixture is then allowed to warm to 20°C.

  • Reaction Setup: A 100 mL three-neck flask is assembled with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. The reflux condenser is fitted with an adapter to safely vent the nitrous fumes to a sodium hydroxide trap.

  • Nitration: 9.51 g (100 mmol) of pyridine N-oxide is added to the reaction flask and heated to 60°C. The prepared nitrating acid is transferred to the addition funnel and added dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially decrease. After the addition is complete, the reaction mixture is heated to an internal temperature of 125-130°C for 3 hours.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and carefully poured onto approximately 150 g of crushed ice. A saturated aqueous solution of sodium carbonate is then added portion-wise until a pH of 7-8 is reached. The precipitated yellow solid is collected by filtration. The crude product is then treated with acetone to remove insoluble salts, and the acetone is evaporated to yield the final product. Further purification can be achieved by recrystallization from acetone.

Reaction Workflow: Nitration of Pyridine N-Oxide

G cluster_prep Nitrating Acid Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation HNO3 Fuming HNO₃ Mix Mix and Cool (Ice Bath) HNO3->Mix H2SO4 Conc. H₂SO₄ H2SO4->Mix NitratingAcid Nitrating Acid Mix->NitratingAcid AddNitratingAcid Add Nitrating Acid Dropwise NitratingAcid->AddNitratingAcid PyN_Oxide Pyridine N-Oxide ReactionVessel Reaction Vessel (60°C) PyN_Oxide->ReactionVessel ReactionVessel->AddNitratingAcid Heat Heat (125-130°C, 3h) AddNitratingAcid->Heat Quench Quench with Ice Heat->Quench Neutralize Neutralize with Na₂CO₃ Quench->Neutralize Filter Filter Neutralize->Filter Wash Wash with Acetone Filter->Wash Evaporate Evaporate Acetone Wash->Evaporate Product 4-Nitropyridine N-oxide Evaporate->Product

Caption: Workflow for the synthesis of 4-nitropyridine N-oxide.

Nucleophilic Substitution

The direct amination of pyridine N-oxides provides a route to valuable 2-aminopyridine derivatives.

Quantitative Data: Amination of Pyridine N-Oxides

N-Oxide SubstrateNucleophileReagentTemperature (°C)TimeYield (%)Reference
Pyridine N-oxideBenzyl isocyanideTMSOTf150 (microwave)15 min76[4]
3,5-Disubstituted Pyridine N-oxidesSaccharinTsCl, iPr₂EtN03-16 hHigh conversions[7]

Experimental Protocol: 2-Amination of Pyridine N-Oxides with Isocyanides [4]

  • Reaction Setup: In a 10 mL capped microwave reaction tube, combine the pyridine N-oxide (1.0 equiv), isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of MeCN/DMF (0.1 M based on the N-oxide).

  • Microwave Irradiation: The reaction mixture is stirred and irradiated in a microwave reactor to a set temperature of 150°C for 15 minutes.

  • Hydrolysis: The crude reaction mixture is concentrated to remove volatile organics. Then, 1 M HCl and THF are added, and the mixture is stirred at 50°C until the intermediate formamide is completely converted to the aminopyridine.

  • Work-up and Isolation: The reaction mixture is worked up using standard extractive procedures and purified by chromatography to yield the 2-aminopyridine.

The introduction of a cyano group at the 2-position of the pyridine ring is a valuable transformation, as the nitrile can be further elaborated.

Quantitative Data: Cyanation of Pyridine N-Oxides

N-Oxide SubstrateCyanating AgentReagentTemperature (°C)Time (h)Yield (%)Reference
4-Amidopyridine N-oxideKCNDimethylcarbamoyl chloride1201285[5]
Substituted Pyridine N-oxidesZn(CN)₂Acylating agent120-Good yields[8]

Experimental Protocol: α-Cyanation of 4-Amidopyridine N-oxide [5]

  • Reaction Setup: To a 5 mL screw-capped vial equipped with a magnetic stirring bar, add 4-amidopyridine N-oxide (0.2 mmol), dimethylcarbamoyl chloride (0.6 mmol), potassium cyanide (0.4 mmol), and acetonitrile (2 mL) under an argon atmosphere.

  • Reaction: The reaction mixture is stirred at 120°C for 12 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is subjected to an appropriate work-up procedure, likely involving extraction and purification by chromatography, to isolate the 2-cyano-4-amidopyridine.

Deoxygenation

The removal of the N-oxide oxygen is a crucial final step in many synthetic sequences, returning the aromaticity of the pyridine ring. A variety of reagents can effect this transformation.

Quantitative Data: Deoxygenation of Pyridine N-Oxides

N-Oxide SubstrateReagentCatalystSolventTemperature (°C)TimeYield (%)Reference
Various Pyridine N-oxidesTriethylamine[Pd(OAc)₂]/dppfMeCN140-160 (microwave)-High yields[9]
Pyridine N-oxideDIPEARhenium complexCD₃CN2034 h82[10]
Substituted Pyridine N-oxidesAcetoneThioxanthone, TfOHAcetonert-Good to excellent[11]

Experimental Protocol: Palladium-Catalyzed Deoxygenation [9]

  • Reaction Setup: In a microwave vial, combine the pyridine N-oxide (1 equiv), triethylamine (3 equiv), Pd(OAc)₂ (3 mol%), and dppf (diphosphine ligand) in acetonitrile.

  • Microwave Irradiation: The vial is sealed and heated in a microwave reactor to 140-160°C.

  • Work-up and Isolation: After cooling, the reaction mixture is filtered and the solvent is evaporated. The residue is then purified by chromatography to afford the deoxygenated pyridine.

Logical Relationship: Deoxygenation Strategies

G cluster_methods Deoxygenation Methods cluster_catalytic Catalytic Deoxygenation Start Pyridine N-Oxide Phosphorus Phosphorus Reagents (e.g., PCl₃) Start->Phosphorus Catalytic Catalytic Methods Start->Catalytic Photochemical Photochemical Methods Start->Photochemical End Pyridine Phosphorus->End Catalytic->End Palladium Palladium-Catalyzed (with Trialkylamines) Catalytic->Palladium Rhenium Rhenium-Catalyzed (Photocatalytic) Catalytic->Rhenium Photochemical->End G Start 2-Picoline N-Oxide Intermediate1 O-Acylated Intermediate Start->Intermediate1 Acylation Reagent Acetic Anhydride Reagent->Intermediate1 Intermediate2 Ylide Intermediate Intermediate1->Intermediate2 Deprotonation Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate2->Rearrangement Intermediate3 Acetoxymethylpyridine Rearrangement->Intermediate3 Hydrolysis Hydrolysis Intermediate3->Hydrolysis Product 2-(Hydroxymethyl)pyridine Hydrolysis->Product

References

3-Bromo-5-methoxypyridine 1-oxide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-methoxypyridine 1-oxide is a strategically functionalized heterocyclic compound with significant potential as a scaffold in drug discovery. The presence of a bromine atom at the 3-position, a methoxy group at the 5-position, and an N-oxide moiety provides a unique combination of reactive handles and physicochemical properties. This guide delves into the synthesis, potential derivatization strategies, and prospective biological applications of this scaffold, offering a comprehensive resource for its utilization in medicinal chemistry programs. While this specific scaffold is currently underexplored in published literature, this document provides a forward-looking perspective on its utility based on the well-established roles of its constituent chemical features.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring provides a rigid framework for the presentation of various substituents. The introduction of an N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its dipole moment and modulating its reactivity. Heterocyclic N-oxides have emerged as potent therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2]

The 3-bromo-5-methoxy substitution pattern on the pyridine N-oxide core offers three key features for drug design:

  • The Bromine Atom: Serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents to build molecular complexity.

  • The Methoxy Group: This electron-donating group influences the electronic landscape of the pyridine ring, potentially modulating drug-target interactions and metabolic stability.

  • The N-oxide Group: This highly polar moiety can act as a bioisosteric replacement for a carbonyl group, form strong hydrogen bonds with biological targets, and improve aqueous solubility.[3] It can also direct further substitutions on the pyridine ring.

This guide will provide a detailed overview of the synthesis of this compound, propose derivatization strategies, and discuss potential therapeutic applications, complete with illustrative data and experimental workflows.

Synthesis of the Scaffold

The synthesis of this compound is a two-step process, starting from the commercially available 3,5-dibromopyridine.

Synthesis of 3-Bromo-5-methoxypyridine

The first step involves a nucleophilic aromatic substitution to replace one of the bromine atoms with a methoxy group.

Experimental Protocol:

  • Materials: 3,5-dibromopyridine, sodium methoxide (or sodium metal and methanol), N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 3,5-dibromopyridine in DMF, add a solution of sodium methoxide in methanol. The reaction mixture is heated to around 70-90°C for 1-4 hours.[4]

  • Work-up: After cooling, the reaction mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum.[4]

  • Purification: The crude product can be further purified by recrystallization or silica gel chromatography.

N-oxidation of 3-Bromo-5-methoxypyridine

The second step is the oxidation of the pyridine nitrogen to form the N-oxide.

Experimental Protocol (Proposed):

  • Materials: 3-Bromo-5-methoxypyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure: Dissolve 3-Bromo-5-methoxypyridine in DCM and cool the solution to 0°C in an ice bath. Add m-CPBA portion-wise, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by silica gel chromatography or recrystallization.

Derivatization Strategies and Potential Applications

The this compound scaffold is primed for diversification through various chemical transformations, primarily leveraging the bromine atom for cross-coupling reactions.

Suzuki Cross-Coupling

The Suzuki coupling is a powerful method for forming carbon-carbon bonds. This reaction can be used to introduce a wide variety of aryl and heteroaryl groups at the 3-position of the scaffold.

Illustrative Data Table for Hypothetical Suzuki Coupling Products:

EntryR-B(OH)2ProductYield (%)Target Class
1Phenylboronic acid3-Phenyl-5-methoxypyridine 1-oxide85Kinase
24-Fluorophenylboronic acid3-(4-Fluorophenyl)-5-methoxypyridine 1-oxide82Kinase
3Thiophene-2-boronic acid3-(Thiophen-2-yl)-5-methoxypyridine 1-oxide78Anti-inflammatory
4Pyrimidine-5-boronic acid3-(Pyrimidin-5-yl)-5-methoxypyridine 1-oxide75Kinase

Note: The data in this table is illustrative and intended to represent typical outcomes of Suzuki coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary and secondary amines at the 3-position. This is a key strategy for developing inhibitors of enzymes that have an amino acid residue in the binding pocket that can form a hydrogen bond with the introduced amine.

Illustrative Data Table for Hypothetical Buchwald-Hartwig Amination Products:

EntryR-NH2ProductYield (%)Target Class
1Aniline3-Anilino-5-methoxypyridine 1-oxide70Kinase
2Morpholine3-Morpholino-5-methoxypyridine 1-oxide75Anti-inflammatory
3Piperazine3-(Piperazin-1-yl)-5-methoxypyridine 1-oxide68GPCR
4Benzylamine3-(Benzylamino)-5-methoxypyridine 1-oxide72Protease

Note: The data in this table is illustrative and intended to represent typical outcomes of Buchwald-Hartwig amination reactions.

Potential Signaling Pathways and Experimental Workflows

Given the prevalence of substituted pyridines in kinase inhibitors, a logical application of the this compound scaffold is in the development of novel kinase inhibitors.

Hypothetical Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be targeted by a kinase inhibitor derived from the scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Scaffold_Derivative Scaffold-Derived Inhibitor Scaffold_Derivative->MEK Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical targeting of the MAPK/ERK pathway by a scaffold-derived inhibitor.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening compounds derived from the scaffold for kinase inhibitory activity.

G start Start: Scaffold-Derived Compound Library biochemical_assay Biochemical Assay (e.g., Kinase Glo) start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Western Blot for Phospho-Target) biochemical_assay->cell_based_assay hit_identification Hit Identification (IC50 Determination) cell_based_assay->hit_identification lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization Active Compounds end End: Preclinical Candidate hit_identification->end Inactive Compounds in_vivo_studies In Vivo Efficacy Studies (Xenograft Model) lead_optimization->in_vivo_studies in_vivo_studies->end

Caption: Workflow for the screening and development of kinase inhibitors.

Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries. The synthetic accessibility and the potential for a wide range of chemical modifications make it an attractive starting point for medicinal chemistry campaigns targeting various disease areas, particularly in the realm of kinase inhibition and other therapeutic targets where substituted pyridines have proven effective. This guide serves as a foundational resource to encourage and facilitate the exploration of this versatile scaffold in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Chemistry of Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine N-oxides are a fascinating and versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, including organic synthesis, medicinal chemistry, and materials science. Characterized by a pyridine ring where the nitrogen atom is oxidized, these compounds exhibit unique electronic properties and reactivity patterns that distinguish them from their parent pyridines. The presence of the N-oxide functionality dramatically alters the electron density of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, primarily at the C2 and C4 positions. This enhanced reactivity, coupled with their utility as ligands, catalysts, and oxidizing agents, makes pyridine N-oxides invaluable synthetic intermediates. In the realm of drug development, their ability to modulate physicochemical properties, such as solubility, and to form co-crystals has opened new avenues for the formulation of active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the core chemistry of pyridine N-oxides, including their synthesis, physicochemical properties, key reactions, and applications, with a focus on providing practical data and experimental insights for researchers in the field.

Synthesis of Pyridine N-Oxides

The most common method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the nature of the substituents on the pyridine ring and the desired scale of the reaction.

Common Oxidation Methods:
  • Peroxy Acids: Reagents such as peracetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and peroxybenzoic acid are highly effective for the N-oxidation of pyridines.[3][4]

  • Hydrogen Peroxide in Acetic Acid: This mixture generates peracetic acid in situ and is a widely used, cost-effective method for preparing pyridine N-oxides.

  • Catalytic Oxidation: Systems employing a catalyst, such as sodium tungstate (Na₂WO₄·2H₂O) or methyltrioxorhenium (MTO) with hydrogen peroxide, offer efficient and often milder reaction conditions.[3]

Experimental Protocol: Synthesis of Pyridine N-Oxide using m-CPBA

A common laboratory-scale synthesis of a substituted pyridine N-oxide is exemplified by the preparation of 4-methylpyridine N-oxide.

Procedure:

  • To a solution of 4-methylpyridine (10g) in dichloromethane (100ml) at 0-5°C, m-chloroperoxybenzoic acid (27.8g) is added portion-wise while maintaining the temperature at 0°C.[5]

  • The reaction mixture is then allowed to warm to room temperature (20-25°C) and stirred for 24 hours.[5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[5]

  • Upon completion, the reaction mixture is cooled to 0-5°C, and a saturated aqueous solution of sodium bicarbonate is added to neutralize the excess peroxy acid and the resulting m-chlorobenzoic acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 4-methylpyridine N-oxide can be further purified by recrystallization or column chromatography.

dot

Synthesis_Workflow General Workflow for Synthesis of Pyridine N-Oxides cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Pyridine Pyridine Derivative Oxidation N-Oxidation Pyridine->Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂/AcOH) Oxidant->Oxidation Neutralization Neutralization Oxidation->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification PNO Pyridine N-Oxide Purification->PNO

Caption: General workflow for the synthesis of pyridine N-oxides.

Physicochemical Properties

The introduction of the N-oxide functionality significantly alters the physical and chemical properties of the pyridine ring. The N-O bond is polar, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This results in a larger dipole moment compared to the parent pyridine.

Data Presentation: Physicochemical Properties of Pyridine N-Oxides
PropertyPyridinePyridine N-Oxide4-Nitropyridine N-OxideReference
pKa of Conjugate Acid 5.20.79-1.7[6]
N-O Bond Length (Å) N/A1.2901.255[7]
¹H NMR (δ, ppm in CDCl₃) 7.24 (H3,5), 7.64 (H4), 8.60 (H2,6)7.36 (H3,4,5), 8.26 (H2,6)8.35 (H3,5), 8.45 (H2,6)[8]
¹³C NMR (δ, ppm in CDCl₃) 123.6 (C3,5), 135.7 (C4), 149.8 (C2,6)125.4 (C3,5), 126.5 (C4), 139.1 (C2,6)125.0 (C3,5), 142.0 (C4), 145.0 (C2,6)[8]
IR (N-O stretch, cm⁻¹) N/A~1260~1280[6]

Key Reactions of Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates that undergo a variety of chemical transformations, making them valuable precursors for the synthesis of substituted pyridines.

Electrophilic Aromatic Substitution

The N-oxide group activates the pyridine ring towards electrophilic attack, primarily at the C4 (para) and C2 (ortho) positions. This is in stark contrast to the reactivity of pyridine itself, which is deactivated towards electrophilic substitution and, when it does react, directs substitution to the C3 position.

Nitration: A classic example is the nitration of pyridine N-oxide, which proceeds readily to afford 4-nitropyridine N-oxide in good yield.

Procedure:

  • A nitrating mixture is prepared by cautiously adding concentrated sulfuric acid (30 mL) to fuming nitric acid (12 mL) with cooling in an ice bath.[9]

  • Pyridine N-oxide (9.51 g, 100 mmol) is heated to 60°C in a reaction flask.[9]

  • The nitrating mixture is added dropwise to the pyridine N-oxide over 30 minutes.[9]

  • The reaction mixture is then heated to 125-130°C for 3 hours.[9]

  • After cooling, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium carbonate to a pH of approximately 8.[9]

  • The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and can be recrystallized from acetone to yield pure 4-nitropyridine N-oxide.[9]

dot

EAS_Mechanism Mechanism of Electrophilic Aromatic Substitution (Nitration) PNO Pyridine N-Oxide Intermediate {Sigma Complex (Wheland Intermediate) |  } PNO:f0->Intermediate:f0 Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Nitronium->Intermediate:f0 Product_N_Oxide 4-Nitropyridine N-Oxide Intermediate:f0->Product_N_Oxide:f0 -H⁺ (Aromatization) Deoxygenated_Product {4-Nitropyridine |  } Product_N_Oxide:f0->Deoxygenated_Product:f0 Deoxygenation (e.g., PCl₃, Zn/AcOH) Drug_Development_Workflow Workflow for Pyridine N-Oxide Co-crystal Development cluster_screening Screening & Selection cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Property Evaluation cluster_formulation Formulation API API with Poor Solubility Coformer_Selection Selection of Pyridine N-Oxide Coformer API->Coformer_Selection Co_crystallization Co-crystallization (e.g., solution evaporation, grinding) Coformer_Selection->Co_crystallization SCXRD Single Crystal X-ray Diffraction Co_crystallization->SCXRD PXRD Powder X-ray Diffraction Co_crystallization->PXRD Thermal_Analysis Thermal Analysis (DSC, TGA) SCXRD->Thermal_Analysis PXRD->Thermal_Analysis Spectroscopy Spectroscopic Analysis (IR, Raman) Thermal_Analysis->Spectroscopy Solubility Solubility & Dissolution Rate Spectroscopy->Solubility Stability Physical & Chemical Stability Solubility->Stability Bioavailability In vitro/In vivo Bioavailability Stability->Bioavailability Formulation_Dev Dosage Form Development Bioavailability->Formulation_Dev

Caption: Workflow for the development of pharmaceutical co-crystals using pyridine N-oxide coformers.

Pyridine N-Oxides in Catalysis

In addition to their role as synthetic intermediates, pyridine N-oxides have emerged as important players in the field of catalysis, acting as both ligands and catalysts themselves.

As Ligands in Transition Metal Catalysis

The oxygen atom of the N-oxide can coordinate to metal centers, and pyridine N-oxide derivatives have been employed as ligands in a variety of transition metal-catalyzed reactions.

As Catalysts in C-H Functionalization

More recently, pyridine N-oxides have been utilized as catalysts in their own right, particularly in C-H functionalization reactions. In some photocatalytic systems, pyridine N-oxide cation radicals can be generated, which can act as hydrogen atom transfer (HAT) mediators to abstract a hydrogen atom from a C-H bond, initiating a functionalization cascade.

[10]dot

CH_Activation_Cycle Catalytic Cycle for Pyridine N-Oxide Mediated C-H Functionalization PNO Pyridine N-Oxide PNO_radical Pyridine N-Oxide Cation Radical PNO->PNO_radical Single Electron Oxidation (Photocatalyst, light) Protonated_PNO Protonated Pyridine N-Oxide PNO_radical->Protonated_PNO Hydrogen Atom Transfer (HAT) Substrate_RH Substrate (R-H) Substrate_R_radical Substrate Radical (R•) Substrate_RH->Substrate_R_radical Functionalized_Product Functionalized Product (R-X) Substrate_R_radical->Functionalized_Product Radical Trapping Protonated_PNO->PNO Regeneration Reagent_X Reagent (X) Reagent_X->Functionalized_Product

Caption: A plausible catalytic cycle for C-H functionalization mediated by a pyridine N-oxide catalyst.

Conclusion

The chemistry of pyridine N-oxides is rich and continues to evolve, offering a wealth of opportunities for synthetic chemists, medicinal chemists, and materials scientists. Their unique reactivity, stemming from the electronic influence of the N-oxide functionality, allows for the regioselective functionalization of the pyridine ring in ways that are not readily achievable with the parent heterocycle. Furthermore, their growing importance in drug development as property-modulating coformers and their application in modern catalytic methods for C-H functionalization underscore the expanding utility of this important class of compounds. This guide has provided a foundational overview of the core aspects of pyridine N-oxide chemistry, with the aim of equipping researchers with the knowledge and practical insights necessary to harness the full potential of these versatile molecules in their own research endeavors.

References

Methodological & Application

Synthesis Protocol for 3-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Bromo-5-methoxypyridine 1-oxide is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, influencing its reactivity and potential as a building block in medicinal chemistry. This document provides a detailed two-step synthesis protocol for this compound, commencing with the synthesis of its precursor, 3-Bromo-5-methoxypyridine, followed by its subsequent N-oxidation.

The initial step involves a nucleophilic aromatic substitution on 3,5-dibromopyridine with sodium methoxide. Two common methods for generating sodium methoxide are presented: in situ formation from sodium hydride and methanol, and preparation from sodium metal and methanol. The subsequent step details the N-oxidation of the resulting 3-Bromo-5-methoxypyridine using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation.

This protocol is designed to provide researchers with a reliable and reproducible method for the preparation of this compound, facilitating its use in further synthetic applications.

Comparative Data for Synthesis of 3-Bromo-5-methoxypyridine

ParameterProtocol 1Protocol 2
Starting Material 3,5-Dibromopyridine3,5-Dibromopyridine
Reagent 60% Sodium Hydride and MethanolSodium Methoxide (from Sodium pellets and Methanol)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 90°C70°C
Reaction Time 1 hour4 hours
Yield 73%62%
Purification Extraction and Silica Gel ChromatographyFiltration and drying

Experimental Protocols

Part 1: Synthesis of 3-Bromo-5-methoxypyridine

This section describes two alternative protocols for the synthesis of the precursor, 3-Bromo-5-methoxypyridine.

Protocol 1: Synthesis using Sodium Hydride and Methanol

  • Materials:

    • 3,5-Dibromopyridine (45 g, 190 mmol)

    • 60% Sodium Hydride in mineral oil (11.4 g, 285 mmol)

    • Methanol (11.5 mL, 285 mmol)

    • N,N-Dimethylformamide (DMF) (450 mL)

    • Water

    • Diethyl ether

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a suitable reaction vessel, prepare a suspension of 60% sodium hydride (11.4 g, 285 mmol) in DMF (450 mL).

    • Carefully add methanol (11.5 mL, 285 mmol) to the suspension at room temperature.

    • Heat the resulting solution to 60°C.

    • Add 3,5-dibromopyridine (45 g, 190 mmol) to the heated solution.

    • Increase the temperature and heat the reaction mixture to 90°C for 1 hour.[1]

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (50 mL) and extract the product with diethyl ether (3 x 50 mL).[2]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography, eluting with 5-10% ethyl acetate in hexane to yield the title compound as an off-white solid (Yield: 73%).[2]

Protocol 2: Synthesis using Sodium Methoxide from Sodium and Methanol

  • Materials:

    • 3,5-Dibromopyridine (32 g, 135 mmol)

    • Sodium pellets (4.7 g, 0.20 mol)

    • Methanol (180 mL)

    • Toluene (100 mL)

    • N,N-Dimethylformamide (DMF), dry (130 mL)

    • Ice/water mixture

  • Procedure:

    • Under anhydrous conditions, carefully add sodium pellets portion-wise to methanol (180 mL) to prepare sodium methoxide.

    • Evaporate the resulting solution to dryness.

    • Azeotropically distill the residue with toluene (100 mL) and then concentrate under reduced pressure to ensure complete removal of water.

    • In a separate reaction vessel, add the prepared sodium methoxide to dry DMF (130 mL).

    • Add 3,5-dibromopyridine (32 g, 135 mmol) to the reaction mixture.

    • Heat the mixture to 70°C and maintain for 4 hours.[1]

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into an ice/water mixture (300 g) to precipitate the product.

    • Collect the precipitate by filtration and dry under reduced pressure to obtain 3-bromo-5-methoxypyridine (Yield: 62%).[1]

Part 2: Synthesis of this compound

This protocol describes the N-oxidation of 3-Bromo-5-methoxypyridine.

  • Materials:

    • 3-Bromo-5-methoxypyridine (1.88 g, 10 mmol)

    • meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.47 g, 11 mmol)

    • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) (50 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-Bromo-5-methoxypyridine (1.88 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Add m-CPBA (2.47 g, 11 mmol) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture again to 0°C.

    • Quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution until a starch-iodide paper test is negative.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (3 x 20 mL) to remove meta-chlorobenzoic acid.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization or silica gel chromatography to afford pure this compound.

Experimental Workflow

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of pyridine N-oxides, a crucial transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. The activation of C-H bonds in pyridine N-oxides or the use of halopyridine N-oxides facilitates the introduction of various substituents at the C-2 position, offering a versatile tool for molecular diversification.

Suzuki-Miyaura Coupling of Pyridine N-Oxides

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between pyridine N-oxides and boronic acids or their derivatives. This reaction is widely employed for the synthesis of 2-arylpyridine N-oxides, which can be readily deoxygenated to the corresponding 2-arylpyridines.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various pyridine N-oxides with arylboronic acids under different catalytic conditions.

EntryPyridine N-oxideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pyridine N-oxidePhenylboronic acidPd(OAc)₂ (5)P(tBu)₃·HBF₄ (15)K₂CO₃Toluene110-91[1]
24-Methoxypyridine N-oxide4-Methylphenylboronic acidPd(OAc)₂ (5)P(tBu)₃·HBF₄ (15)K₂CO₃Toluene110--[2]
34-Nitropyridine N-oxide4-Methylphenylboronic acidPd(OAc)₂ (5)P(tBu)₃·HBF₄ (15)K₂CO₃Toluene110--[2]
42-Bromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25)None(i-Pr)₂NHH₂O1001>95[3]
53-Bromopyridine N-oxide4-Methoxyphenylboronic acidPd(OAc)₂ (0.25)None(i-Pr)₂NHH₂O100192[3]
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling in Water[3]

This protocol describes a practical and highly efficient ligand-free Suzuki-Miyaura reaction for the arylation of bromopyridine N-oxides in water.

Materials:

  • Bromopyridine N-oxide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.25 mol%)

  • Diisopropylamine ((i-Pr)₂NH) (2.0 equiv)

  • Water (H₂O)

Procedure:

  • To a reaction vessel, add the bromopyridine N-oxide (0.5 mmol), arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%).

  • Add 1.0 mL of water to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 1 hour.

  • After completion, cool the reaction mixture to room temperature.

  • Add brine (10 mL) and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine N-oxide.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Halide R¹-X (Pyridine N-oxide) Halide->OxAdd

Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling of Pyridine N-Oxides

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, in this case, a halopyridine N-oxide. This reaction is a powerful tool for the synthesis of alkynyl-substituted pyridines.

Quantitative Data Summary

The following table presents data on the Sonogashira coupling of a heterocyclic phosphonium salt (derived from a pyridine N-oxide) with terminal alkynes.

EntryHeterocyclic Phosphonium SaltTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pyridin-2-yl(triphenyl)phosphoniumPhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)DIPEANMP1001285[4]
2Pyridin-2-yl(triphenyl)phosphonium1-OctynePd(PPh₃)₂Cl₂ (5)CuI (10)DIPEANMP1001278[4]
3Quinolin-2-yl(triphenyl)phosphoniumPhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)DIPEANMP1001282[4]
Experimental Protocol: Sonogashira Coupling of a Heterocyclic Phosphonium Salt[4]

This protocol details the Sonogashira coupling of a heterocyclic phosphonium salt with a terminal alkyne via C-P bond cleavage.

Materials:

  • Heterocyclic phosphonium salt (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a reaction tube, combine the heterocyclic phosphonium salt (0.2 mmol), terminal alkyne (0.24 mmol), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Add NMP (1.0 mL) and DIPEA (0.6 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired product.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation_Pd Transmetalation PdII_Complex->Transmetalation_Pd PdII_R1R2 R¹-Pd(II)Ln-C≡CR² Transmetalation_Pd->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-C≡CR² RedElim->Product Halide R¹-X (Pyridine N-oxide) Halide->OxAdd CuX CuX Pi_Complex π-Alkyne Complex CuX->Pi_Complex Alkyne H-C≡CR² Alkyne->Pi_Complex Base_Cu Base Base_Cu->Pi_Complex Cu_Acetylide Cu-C≡CR² Pi_Complex->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Transfers Acetylide

Sonogashira Catalytic Cycle

Hiyama Coupling of Pyridine N-Oxides

The Hiyama coupling involves the cross-coupling of organosilanes with organic halides. While less common for pyridine N-oxides compared to Suzuki or Sonogashira couplings, it presents a viable alternative, particularly when the corresponding organoboron compounds are unstable or difficult to prepare.

Quantitative Data Summary

The following table provides representative data for the Hiyama coupling of aryl halides with organosilanes, illustrating typical conditions that can be adapted for pyridine N-oxide substrates.

EntryAryl HalideOrganosilaneCatalyst (mol%)Ligand (mol%)ActivatorSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePhenyltrimethoxysilanePd(OAc)₂ (0.2)SPhos (0.4)TBAFToluene1101295[5]
24-ChlorotoluenePhenyltrimethoxysilanePd(OAc)₂ (0.2)SPhos (0.4)TBAFToluene1102488[5]
31-IodonaphthaleneVinyltrimethoxysilanePdCl₂(PPh₃)₂ (3)NoneTBAFTHF601692[1]
Experimental Protocol: General Procedure for Hiyama Coupling[5][6]

This protocol provides a general method for the palladium-catalyzed Hiyama cross-coupling of an aryl halide with an organosilane, which can be adapted for halopyridine N-oxides.

Materials:

  • Aryl halide (e.g., bromopyridine N-oxide) (1.0 equiv)

  • Organosilane (e.g., aryltrimethoxysilane) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., SPhos) (if required)

  • Fluoride source (e.g., TBAF, 3.0 equiv) or Base (e.g., NaOH)

  • Anhydrous solvent (e.g., Toluene, THF, or Dioxane)

Procedure:

  • To a dry, inert-atmosphere flask, add the palladium catalyst, ligand (if used), and the aryl halide.

  • Add the anhydrous solvent, followed by the organosilane and the activator (fluoride source or base).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Hiyama Coupling

Hiyama_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 Silane R²-Si(OR)₃ Silane->Transmetalation Activator Fluoride/Base Activator->Silane Activates RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Halide R¹-X (Pyridine N-oxide) Halide->OxAdd

Hiyama Catalytic Cycle

Conclusion

Palladium-catalyzed cross-coupling reactions of pyridine N-oxides are indispensable tools for the synthesis of a diverse array of substituted pyridines. The choice of coupling partner and reaction conditions allows for the introduction of aryl, alkynyl, and other organic fragments with high efficiency and selectivity. The protocols and data presented herein provide a solid foundation for researchers to apply these powerful transformations in their synthetic endeavors. Subsequent deoxygenation of the resulting N-oxides provides a straightforward route to the corresponding functionalized pyridines, which are key scaffolds in numerous biologically active molecules and advanced materials.

References

Application Notes: Suzuki Coupling Conditions for 3-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Pyridine N-oxides are valuable intermediates in medicinal chemistry, and their functionalization via cross-coupling reactions provides access to a diverse range of novel compounds. This document provides detailed protocols and reaction conditions for the Suzuki coupling of 3-bromo-5-methoxypyridine 1-oxide with various arylboronic acids. While specific literature on this exact substrate is limited, the following protocols are based on highly analogous and successful couplings reported for other bromopyridine N-oxides.

The general transformation is depicted below:

General Reaction Scheme for the Suzuki Coupling of this compound

Recommended Reaction Conditions

Based on studies of similar substrates, such as 2- and 3-bromopyridine N-oxides, several effective catalytic systems have been identified. A particularly efficient and practical method involves a ligand-free palladium-catalyzed reaction in an aqueous medium.[1] This approach is environmentally friendly and often requires shorter reaction times.

Key Components of the Reaction:

  • Palladium Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst for this transformation. Other palladium sources like Pd(PPh₃)₄ can also be used, though they may require different solvent systems.

  • Base: An organic or inorganic base is crucial for the transmetalation step of the catalytic cycle. Diisopropylamine ((i-Pr)₂NH) has been shown to be highly effective in aqueous systems.[1] Inorganic bases such as K₂CO₃ or Cs₂CO₃ are also frequently used, often in combination with a phase-transfer catalyst in aqueous media.[2][3]

  • Solvent: Water has been successfully employed as a solvent, promoting a "green" and efficient reaction.[1] Other common solvents for Suzuki couplings include mixtures of dioxane/water, THF/water, or toluene.[2]

  • Boronic Acid/Ester: A slight excess of the arylboronic acid (typically 1.2-1.5 equivalents) is generally used to ensure complete consumption of the bromo-pyridine N-oxide.

Data Summary of Analogous Reactions

The following table summarizes reaction conditions from the literature for Suzuki couplings of various bromopyridine N-oxides, which serve as a basis for the recommended protocol for this compound.

SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NH (2)H₂O100195[1]
2-Bromopyridine N-oxide4-Methylphenylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NH (2)H₂O100192[1]
3-Bromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NH (2)H₂O100182[1]
3-Bromopyridine N-oxide4-Methoxyphenylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NH (2)H₂O100185[1]
2-BromopyridinePhenylboronic acidPd(OAc)₂ (1)K₂CO₃ (2)i-PrOH/H₂O800.598[4]
3-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (3)EtOH/H₂OReflux1285[5]

Experimental Protocols

Protocol 1: Ligand-Free Suzuki Coupling in Water

This protocol is adapted from a highly efficient method reported for the arylation of bromopyridine N-oxides.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diisopropylamine ((i-Pr)₂NH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vial or round-bottom flask with a stir bar

  • Heating block or oil bath

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv).

  • Add the desired arylboronic acid (0.75 mmol, 1.5 equiv).

  • Add palladium(II) acetate (0.00125 mmol, 0.25 mol%).

  • Add deionized water (1.0 mL).

  • Add diisopropylamine (1.0 mmol, 2.0 equiv).

  • Seal the vial and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine (10 mL) to the reaction mixture and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-methoxypyridine 1-oxide.

Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents 1. Combine Reactants: - this compound - Arylboronic Acid (1.5 eq) - Pd(OAc)2 (0.25 mol%) - (i-Pr)2NH (2.0 eq) - Water heat 2. Heat & Stir (100 °C, 1-2 h) reagents->heat extract 3. Quench & Extract - Add Brine - Extract with DCM heat->extract dry 4. Dry & Concentrate - Dry organic layer (Na2SO4) - Evaporate solvent extract->dry purify 5. Column Chromatography dry->purify product Pure Product: 3-Aryl-5-methoxypyridine 1-oxide purify->product

Caption: Workflow for the Suzuki coupling of this compound.

Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(L_n)-Br pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)(L_n)-Ar' pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd_trans->product boronate Ar'B(OH)₂ + Base boronate->pd_trans halide Ar-Br (3-Bromo-5-methoxy- pyridine 1-oxide) halide->pd_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization
  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading to 1-2 mol%. The reaction time can also be extended. Ensure the base is fresh and the solvent is appropriately degassed if using a non-aqueous system with a phosphine ligand.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using a slight excess of the boronic acid can help mitigate this. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also be beneficial, especially when using phosphine ligands which can be sensitive to oxidation.

  • Homocoupling: The formation of biaryl products from the boronic acid (e.g., Ar'-Ar') can occur. This is often minimized by carefully controlling the reaction temperature and catalyst choice.

By leveraging the established methodologies for analogous bromopyridine N-oxides, researchers can effectively synthesize novel 3-aryl-5-methoxypyridine 1-oxide derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols: 3-Bromo-5-methoxypyridine 1-oxide in C-H Activation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are proposed based on the established reactivity of analogous pyridine N-oxides in C-H activation reactions. As of the current literature survey, specific examples detailing the use of 3-bromo-5-methoxypyridine 1-oxide in such reactions have not been reported. These protocols are intended to serve as a starting point for researchers exploring the potential of this substrate.

Introduction

Pyridine N-oxides are a versatile class of compounds in organic synthesis, serving as precursors, ligands, and mild oxidants.[1] In the realm of C-H activation, they have emerged as valuable substrates and reagents. The N-oxide moiety enhances the reactivity of the pyridine ring, facilitating reactions such as palladium-catalyzed C-H functionalization at the C2 position.[2] Additionally, pyridine N-oxides can function as effective hydrogen atom transfer (HAT) agents in photoredox catalysis, enabling the functionalization of unactivated C(sp³)–H bonds.[3][4]

This compound is a readily available substituted pyridine N-oxide. Its substitution pattern offers potential for regioselective C-H functionalization and provides synthetic handles (bromo and methoxy groups) for further molecular elaboration. This document outlines proposed applications and general protocols for utilizing this compound in C-H activation reactions, drawing parallels from established methodologies for other pyridine N-oxides.

Proposed Applications

Palladium-Catalyzed C-H Arylation and Alkenylation

Based on extensive research on other pyridine N-oxides, this compound is a promising candidate for palladium-catalyzed C-H functionalization at the C2 and C6 positions.[2] The N-oxide group acts as a directing group, facilitating the cyclometalation step. The C6 position is sterically less hindered and electronically activated, making it a likely site for functionalization.

A potential reaction scheme is the direct arylation with an unactivated arene, which would yield 2-aryl-3-bromo-5-methoxypyridine 1-oxide derivatives. These products are valuable scaffolds in medicinal chemistry and materials science. Similarly, oxidative alkenylation with various olefins could provide access to ortho-vinylated pyridine N-oxides.[2]

Photoredox-Mediated C-H Functionalization (as a HAT agent)

Pyridine N-oxides can be employed as precursors for oxygen-centered radicals in photoredox-catalyzed reactions.[3][4] Upon single-electron oxidation by a photocatalyst, the pyridine N-oxide forms a highly electrophilic cation radical that can act as a potent hydrogen atom transfer (HAT) agent. This allows for the abstraction of hydrogen atoms from unactivated C(sp³)–H bonds in alkanes, which can then be functionalized.[3][4] While the electronic and steric properties of the pyridine N-oxide influence the efficiency and selectivity of the HAT process, this compound could potentially be utilized in this context for reactions like C-H alkylation or amination.

Data Presentation

The following table summarizes expected outcomes for a proposed palladium-catalyzed C-H arylation of this compound with benzene, based on analogous reactions reported in the literature for other pyridine N-oxides.[2]

EntryAreneCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1BenzenePd(OAc)₂ (10)Ag₂CO₃ (1.5)1,4-Dioxane1001260-75
2ToluenePd(OAc)₂ (10)Ag₂CO₃ (1.5)1,4-Dioxane1001255-70
3AnisolePd(OAc)₂ (10)Ag₂CO₃ (1.5)1,4-Dioxane1001265-80

Experimental Protocols

Protocol 1: Proposed Palladium-Catalyzed C-H Arylation of this compound

This protocol is adapted from established procedures for the direct arylation of pyridine N-oxides.[2]

Materials:

  • This compound

  • Arene (e.g., benzene, toluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.1 mmol, 10 mol%), and silver(I) carbonate (1.5 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane (2.0 mL) and the arene (4.0 mmol, 4.0 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.

  • Wash the Celite pad with additional DCM.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-bromo-5-methoxypyridine 1-oxide.

Protocol 2: Proposed C-H Alkylation using this compound as a HAT Agent

This protocol is based on general methods for photoredox-catalyzed C-H functionalization using pyridine N-oxides as HAT precursors.[3][4]

Materials:

  • C-H substrate (e.g., cyclohexane)

  • Alkene radical acceptor (e.g., benzylidene malononitrile)

  • This compound

  • Acridinium photoredox catalyst (e.g., Mes-Acr-Me⁺BF₄⁻)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Reaction vial

  • Blue LED light source (e.g., 456 nm)

  • Stirring plate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vial, combine the C-H substrate (e.g., cyclohexane, 1.0 mmol), the alkene radical acceptor (0.2 mmol), the acridinium photocatalyst (0.01 mmol, 5 mol%), and this compound (0.04 mmol, 20 mol%).

  • Degas the chosen solvent (e.g., acetonitrile, 2.0 mL) with an inert gas and add it to the vial.

  • Seal the vial and place it on a stirring plate approximately 5 cm from a blue LED light source.

  • Irradiate the mixture with stirring at room temperature for 12-24 hours.

  • Upon completion, remove the light source and concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the C-H alkylated product.

Visualizations

experimental_workflow start Start reagents 1. Add Reagents - this compound - Pd(OAc)₂ - Ag₂CO₃ start->reagents Prepare Reaction inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar) reagents->inert solvents 3. Add Solvents - Anhydrous 1,4-Dioxane - Arene inert->solvents reaction 4. Reaction - Seal tube - Heat at 100°C, 12-24h solvents->reaction Initiate Reaction workup 5. Workup - Cool to RT - Dilute with DCM - Filter through Celite reaction->workup Post-Reaction purification 6. Purification - Concentrate filtrate - Flash Column Chromatography workup->purification product Final Product (2-Aryl-3-bromo-5-methoxypyridine 1-oxide) purification->product Isolate mechanism_pathway cluster_0 Proposed Pd(II)/Pd(IV) Catalytic Cycle cat_cycle Catalytic Cycle pdII_a Pd(II) Intermediate pd0 Pd(0) pd0->pdII_a Oxidation product Arylated Pyridine N-Oxide pd0->product palladacycle Palladacycle Intermediate pdII_a->palladacycle C-H Activation (Concerted Metalation- Deprotonation) pdIV Pd(IV) Intermediate (Proposed) palladacycle->pdIV Arene Coordination & Oxidative Addition pdIV->pd0 Reductive Elimination pyridine_n_oxide Pyridine N-Oxide (Substrate) pyridine_n_oxide->pdII_a arene Arene (Coupling Partner) arene->palladacycle oxidant Oxidant (e.g., Ag₂CO₃) oxidant->pd0 regenerates Pd(II)

References

Application Notes and Protocols: Synthesis of Chloro-Substituted 3-Bromo-5-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of pyridine N-oxides with phosphorus oxychloride (POCl3) is a well-established method for the deoxygenative chlorination of the pyridine ring, yielding valuable chloro-substituted pyridines. These products serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, where the introduction of a chlorine atom can significantly modulate biological activity. This document provides a detailed protocol for a representative reaction of 3-Bromo-5-methoxypyridine 1-oxide with POCl3, leading to the formation of chlorinated 3-bromo-5-methoxypyridine isomers. The primary expected product is 2-chloro-3-bromo-5-methoxypyridine, a compound with potential applications in medicinal chemistry.

Reaction Scheme

The reaction proceeds via the activation of the N-oxide by POCl3, followed by nucleophilic attack of the chloride ion. The primary expected product is the result of chlorination at the C2 position, which is electronically activated by the N-oxide. Other isomers may be formed as minor byproducts.

Primary Reaction:

This compound + POCl3 → 2-Chloro-3-bromo-5-methoxypyridine + H3PO4

Quantitative Data

As a representative protocol, the following table summarizes the key quantitative information for the expected major product. Researchers should expect to obtain experimental data that can be compared to these values.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Theoretical YieldReference
2-Chloro-3-bromo-5-methoxypyridineC6H5BrClNO222.47(To be determined)[1]

Experimental Protocol

This protocol outlines a general procedure for the chlorination of this compound using phosphorus oxychloride.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (10 mL per 1 g of starting material). Cool the mixture to 0 °C using an ice bath. To the stirred suspension, add phosphorus oxychloride (3.0 eq) dropwise via a syringe.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8). Caution: The quenching of POCl3 is highly exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired chlorinated pyridine product(s).

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: This compound in anhydrous DCM start->setup reagent_add Reagent Addition: Add POCl3 dropwise at 0 °C setup->reagent_add reaction Reaction: Reflux for 2-4 hours reagent_add->reaction quench Quenching: Slowly add ice and NaHCO3 solution at 0 °C reaction->quench extraction Extraction: Separate organic layer and extract aqueous layer with DCM quench->extraction wash Washing: Wash combined organic layers with brine extraction->wash dry_conc Drying & Concentration: Dry over MgSO4 and concentrate in vacuo wash->dry_conc purify Purification: Column chromatography on silica gel dry_conc->purify end End: Isolated Product(s) purify->end

Caption: Experimental workflow for the synthesis of chloro-substituted 3-bromo-5-methoxypyridine.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety glasses).

  • The reaction and quenching steps can release corrosive gases. Ensure adequate ventilation.

  • Always add reagents slowly and control the temperature, especially during the quenching step.

Concluding Remarks

This protocol provides a representative method for the chlorination of this compound with POCl3. The reaction conditions may require optimization depending on the specific substrate and desired outcome. It is crucial to characterize the final product thoroughly using techniques such as NMR, MS, and IR spectroscopy to confirm its identity and purity. The resulting chloro-substituted pyridine is a valuable building block for further synthetic transformations in drug discovery and materials science.

References

Application Notes and Protocols for the Deoxygenation of Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for common and recently developed methods for the deoxygenation of pyridine N-oxides. This transformation is a crucial step in synthetic organic chemistry, often following the functionalization of the pyridine ring, which is activated by the N-oxide moiety. The following sections detail various methodologies, offering a range of options depending on substrate compatibility, desired reaction conditions, and available equipment.

Classical Deoxygenation with Trivalent Phosphorus Compounds

Deoxygenation using trivalent phosphorus compounds, such as triphenylphosphine (PPh₃) and phosphorus trichloride (PCl₃), is a well-established and widely used method. The reaction proceeds via an oxygen atom transfer from the N-oxide to the phosphorus reagent, resulting in the corresponding pyridine and a phosphine oxide or phosphoryl chloride.

Application Note: This method is generally high-yielding and proceeds under mild conditions. However, the choice between PPh₃ and PCl₃ can be critical. PPh₃ is a milder reagent, but the resulting triphenylphosphine oxide can sometimes be challenging to remove during purification. PCl₃ is more reactive and the workup is often simpler, but it is sensitive to moisture and can react with other functional groups. It is crucial to distinguish PCl₃, which typically leads to deoxygenation, from phosphorus oxychloride (POCl₃), which is known to cause chlorination at the C-2 position of the pyridine ring[1][2][3].

Protocol 1.1: Deoxygenation using Triphenylphosphine (PPh₃)

This protocol is adapted from general procedures found in the literature.

Materials:

  • Pyridine N-oxide derivative

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyridine N-oxide (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM or MeCN).

  • Add triphenylphosphine (1.1 - 1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to separate the desired pyridine from triphenylphosphine oxide.

Quantitative Data Summary (PPh₃)

Substrate (Pyridine N-oxide)ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Pyridine N-oxidePPh₃DioxaneReflux295[4]
4-Nitropyridine N-oxidePPh₃DioxaneReflux292[4]
2-Picoline N-oxidePPh₃DioxaneReflux296[4]
3-Picoline N-oxidePPh₃DioxaneReflux294[4]
Protocol 1.2: Deoxygenation using Phosphorus Trichloride (PCl₃)

This protocol is a general representation of procedures for PCl₃-mediated deoxygenation.

Materials:

  • Pyridine N-oxide derivative

  • Phosphorus trichloride (PCl₃)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the pyridine N-oxide (1.0 eq.) in anhydrous CHCl₃ or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add phosphorus trichloride (1.1 - 1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for a short period (e.g., 30 minutes) and then warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by distillation or column chromatography.

Quantitative Data Summary (PCl₃)

Substrate (Pyridine N-oxide)ReagentSolventTemp. (°C)TimeYield (%)Reference
2,6-disubstituted pyridine N-oxidePCl₃Toluene2530 min-Hiyama et al. as cited in[5]
General Pyridine N-oxidesPCl₃ChloroformReflux-HighOchiai as cited in[6]

Transition-Metal Catalyzed Deoxygenation

Transition-metal catalysis offers milder and more selective alternatives to classical stoichiometric reagents. Palladium-based systems are particularly effective.

Protocol 2.1: Palladium-Catalyzed Deoxygenation with Triethylamine

This protocol is based on the work of Fuentes and Clarke, which describes a chemoselective, palladium-catalyzed deoxygenation using triethylamine as the oxygen acceptor[7][8].

Materials:

  • Pyridine N-oxide derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN)

  • Microwave reactor or conventional heating setup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial or a suitable reaction flask, combine the pyridine N-oxide (1.0 eq.), Pd(OAc)₂ (0.03 eq.), and dppf (0.03 eq.).

  • Add anhydrous MeCN, followed by triethylamine (3.0 eq.).

  • Seal the vial and heat the mixture in a microwave reactor to 140-160 °C for the specified time (typically 15-60 minutes). Alternatively, use conventional heating.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the deoxygenated pyridine.

Quantitative Data Summary (Pd-Catalyzed)

Substrate (Pyridine N-oxide)CatalystLigandReagentSolventTemp. (°C)Time (min)Yield (%)Reference
4-Methoxypyridine N-oxidePd(OAc)₂dppfEt₃NMeCN140 (MW)1595[7]
4-Chloropyridine N-oxidePd(OAc)₂dppfEt₃NMeCN140 (MW)1591[7]
3-Acetylpyridine N-oxidePd(OAc)₂dppfEt₃NMeCN140 (MW)1589[7]
4-Nitropyridine N-oxidePd(OAc)₂dppfEt₃NMeCN160 (MW)6085[7]

Photocatalytic and Photoredox Deoxygenation

Visible-light mediated methods provide an environmentally friendly and mild approach for deoxygenation, often exhibiting high chemoselectivity.

Protocol 3.1: Rhenium-Catalyzed Photocatalytic Deoxygenation

This protocol is based on a method utilizing a rhenium complex as a photocatalyst[5][6][9][10].

Materials:

  • Pyridine N-oxide derivative

  • [Re(4,4′-tBu-bpy)(CO)₃Cl] (Re-3) photocatalyst

  • Diisopropylethylamine (DIPEA)

  • Deuterated Acetonitrile (CD₃CN) or anhydrous MeCN

  • NMR tubes or photoreactor

  • Light source (e.g., LED lamp)

Procedure:

  • In a suitable reaction vessel (e.g., an NMR tube for small scale), dissolve the pyridine N-oxide (100 µmol, 1.0 eq.).

  • Add the rhenium photocatalyst (5 µmol, 0.05 eq.) and DIPEA (570 µmol, 5.7 eq.).

  • Add the solvent (e.g., 0.5 mL of CD₃CN).

  • Degas the solution with argon or nitrogen.

  • Irradiate the mixture with a suitable light source at room temperature.

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • Upon completion, the product can be isolated by standard workup procedures, typically involving solvent removal and chromatography.

Quantitative Data Summary (Re-Catalyzed Photocatalysis)

| Substrate (Pyridine N-oxide) | Catalyst | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pyridine N-oxide | Re-3 | DIPEA | CD₃CN | 20 | 34 | 82 |[5] | | 4-Cyanopyridine N-oxide | Re-3 | DIPEA | CD₃CN | 20 | 0.5 | 43 |[9] | | 4-Chloropyridine N-oxide | Re-3 | DIPEA | CD₃CN | 20 | 8 | 75 |[9] | | 2,6-disubstituted pyridine N-oxide | Re-3 | DIPEA | CD₃CN | 20 | 8 | 82 |[5] |

Metal-Free Deoxygenation Methods

Recent advancements have focused on developing metal-free and more sustainable deoxygenation protocols.

Protocol 4.1: Deoxygenation using Iodide and Formic Acid

This sustainable method employs a catalytic amount of an iodide source with formic acid acting as the solvent, activator, and stoichiometric reductant[11][12].

Materials:

  • Pyridine N-oxide derivative

  • Magnesium iodide (MgI₂) or another iodide source

  • Formic acid (FA)

  • Microwave reactor or conventional heating setup

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave vial, add the pyridine N-oxide (1.0 eq.) and MgI₂ (0.1 eq.).

  • Add formic acid as the solvent.

  • Seal the vial and heat in a microwave reactor (e.g., 90-140 °C) for a specified time (typically 1-3 hours).

  • After completion, cool the reaction mixture.

  • Carefully neutralize the mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Quantitative Data Summary (Iodide/Formic Acid)

| Substrate (Pyridine N-oxide) | Iodide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Quinoline N-oxide | MgI₂ | Formic Acid | 100 (MW) | 3 | 98 |[11] | | 2,6-Lutidine N-oxide | MgI₂ | Formic Acid | 140 (MW) | 3 | 99 | | | 4-Acetylpyridine N-oxide | MgI₂ | Formic Acid | 140 (MW) | 3 | 99 | | | 4-Benzoylpyridine N-oxide | MgI₂ | Formic Acid | 140 (MW) | 3 | 99 | |

Protocol 4.2: Deoxygenation using Zinc Dust and Ammonium Formate

This method provides an efficient and economical way to deoxygenate pyridine N-oxides using readily available reagents[1].

Materials:

  • Pyridine N-oxide derivative

  • Activated zinc dust

  • Anhydrous ammonium formate

  • Methanol (MeOH)

  • Celite®

Procedure:

  • To a suspension of the pyridine N-oxide (1.0 eq.) and freshly activated zinc dust (2.0 eq. for mono-oxides) in methanol, add anhydrous ammonium formate (3.0 eq. for mono-oxides).

  • Heat the mixture to boiling with magnetic stirring.

  • Monitor the reaction by TLC (typically 2-7 hours).

  • Upon completion, filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by standard methods if required.

Quantitative Data Summary (Zinc/Ammonium Formate)

| Substrate (Pyridine N-oxide) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pyridine N-oxide | Zn, NH₄HCO₂ | MeOH | Reflux | 2 | 92 |[1] | | 4-Chloropyridine N-oxide | Zn, NH₄HCO₂ | MeOH | Reflux | 3 | 90 |[1] | | 4-Cyanopyridine N-oxide | Zn, NH₄HCO₂ | MeOH | Reflux | 4 | 88 |[1] | | Quinoline N-oxide | Zn, NH₄HCO₂ | MeOH | Reflux | 2 | 95 |[1] |

Electrochemical Deoxygenation

Electrochemical methods offer a reagent-free and environmentally benign approach to deoxygenation.

Protocol 5.1: Electrochemical Deoxygenation in Aqueous Solution

This protocol is based on the work of Xu and Xu, providing a transition-metal-free method[5].

Materials:

  • Pyridine N-oxide derivative

  • Tetraethylammonium hexafluorophosphate (Et₄NPF₆) as supporting electrolyte

  • Acetonitrile (MeCN) and Water

  • Three-necked round-bottom flask

  • Reticulated vitreous carbon (RVC) anode

  • Lead (Pb) plate cathode

  • Constant current source

Procedure:

  • In a three-necked round-bottom flask, dissolve the pyridine N-oxide (1.0 eq.) and Et₄NPF₆ (0.2 eq.) in a mixture of MeCN and water (4:1).

  • Equip the flask with an RVC anode and a Pb plate cathode.

  • Flush the system with an inert gas (e.g., argon).

  • Carry out the electrolysis at a constant current (e.g., 10 mA) and elevated temperature (e.g., 80 °C).

  • Monitor the reaction until complete consumption of the starting material (by TLC or ¹H NMR).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Quantitative Data Summary (Electrochemical)

Substrate (Pyridine N-oxide)ElectrolyteSolventTemp. (°C)Charge (F/mol)Yield (%)Reference
Quinoline N-oxideEt₄NPF₆MeCN/H₂O802.185[5]
2-Methylquinoline N-oxideEt₄NPF₆MeCN/H₂O802.470[5]
Isoquinoline N-oxideEt₄NPF₆MeCN/H₂O802.082[5]
4-Phenylpyridine N-oxideEt₄NPF₆MeCN/H₂O802.275[5]

Visualized Workflows

Deoxygenation_Workflow_General cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Pyridine N-oxide in Anhydrous Solvent reagents Add Deoxygenating Agent (e.g., PPh3, PCl3, Catalyst) start->reagents conditions Set Reaction Conditions (Temperature, Atmosphere) reagents->conditions reaction Stir/Heat for Required Time conditions->reaction monitoring Monitor by TLC/NMR reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction (if necessary) monitoring->quench Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography or Distillation dry->purify product Isolated Pyridine purify->product

Caption: General experimental workflow for the deoxygenation of pyridine N-oxides.

Photocatalytic_Deoxygenation_Workflow cluster_setup Reaction Setup cluster_reaction Photoreaction cluster_workup Workup & Isolation start Combine N-oxide, Photocatalyst, & Reagents in Solvent degas Degas Solution (e.g., with Argon) start->degas irradiate Irradiate with Light Source (e.g., LED) degas->irradiate monitoring Monitor by NMR irradiate->monitoring monitoring->irradiate Incomplete concentrate Remove Solvent monitoring->concentrate Complete purify Purify by Chromatography concentrate->purify product Isolated Pyridine purify->product

Caption: Workflow for a typical photocatalytic deoxygenation experiment.

Deoxygenation_Method_Selection cluster_criteria Decision Criteria cluster_methods Methodologies start Select Deoxygenation Method functional_groups Substrate Functional Group Tolerance? start->functional_groups conditions Mild Conditions Required? functional_groups->conditions Yes classical Classical (PPh3, PCl3) - Robust, Stoichiometric functional_groups->classical No (Robust Substrate) reagents Metal-Free Preference? conditions->reagents Yes catalytic Pd-Catalyzed - High Yield, Catalytic conditions->catalytic No (Broader Scope) reagents->catalytic No photo Photocatalytic - Mild, Green reagents->photo Yes metal_free Iodide/Formic Acid - Sustainable reagents->metal_free Yes electro Electrochemical - Reagent-Free reagents->electro Yes

Caption: Decision-making flowchart for selecting a deoxygenation method.

References

Application Notes: Synthesis of Substituted Pyridines from 3-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyridines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and modular synthetic routes to access diverse pyridine derivatives is a cornerstone of modern medicinal chemistry. 3-Bromo-5-methoxypyridine 1-oxide is a versatile building block for this purpose. The presence of the N-oxide functionality activates the pyridine ring, making it more susceptible to certain transformations, while the bromo-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions.[1][2] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enable the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively. This document provides detailed protocols and comparative data for key synthetic transformations starting from this compound.

Key Synthetic Pathways

This compound can be functionalized through various palladium-catalyzed cross-coupling reactions to introduce aryl, alkynyl, and amino groups. These transformations provide access to a wide range of substituted pyridine N-oxides, which can be subsequently deoxygenated to yield the final pyridine products.

G A This compound p1 A->p1 p2 A->p2 p3 A->p3 B Arylboronic Acid [Suzuki-Miyaura Coupling] B->p1 C Terminal Alkyne [Sonogashira Coupling] C->p2 D Primary/Secondary Amine [Buchwald-Hartwig Amination] D->p3 E 3-Aryl-5-methoxypyridine 1-oxide F 3-Alkynyl-5-methoxypyridine 1-oxide G 3-Amino-5-methoxypyridine 1-oxide p1->E Pd Catalyst, Base p2->F Pd/Cu Catalysts, Base p3->G Pd Catalyst, Base, Ligand

Overview of key cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[3] It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[4]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, which serve as a starting point for optimizing the reaction with this compound.[3][5]

Catalyst System (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Typical YieldNotes
Pd(PPh₃)₄ (3-5)Na₂CO₃ (2)DME / H₂O80-9012Good to ExcellentA common and reliable catalyst system.[5]
Pd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄ (2-3)Toluene or Dioxane/H₂O100-1104-18Good to ExcellentBuchwald ligands often improve yields and rates, especially for challenging substrates.[3][5]
PdCl₂(dppf) (2-3)Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[5]
Pd(OAc)₂ (1-2) / PPh₃ (2-4)K₂CO₃ (2)Toluene / H₂O10012-24Moderate to GoodA classic and cost-effective system.[5]
Experimental Protocol: Suzuki-Miyaura Coupling

This representative protocol is based on established procedures for similar bromopyridine substrates.[3][4]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 1.5 mol% and SPhos, 3.6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-5-methoxypyridine 1-oxide product.[3]

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper(I) complexes.[6][7] This reaction is highly valuable for synthesizing alkynyl-substituted heterocycles.

Data Presentation: Representative Conditions for Sonogashira Coupling

The conditions below are adapted from protocols for the Sonogashira coupling of other 3-bromopyridine derivatives.[8]

Pd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield
Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF1003Good to Excellent
Pd(PPh₃)₂Cl₂ (2.0)CuI (4.0)Et₃NTHF654-6Good
Pd(PPh₃)₄ (3.0)CuI (5.0)i-Pr₂NHToluene805Good to Excellent
Experimental Protocol: Sonogashira Coupling

This protocol is based on a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[8]

  • Catalyst Preparation: In a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Solvent Addition: Add DMF (2.0 mL) and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add this compound (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.6 mmol, 1.2 equiv.), and triethylamine (Et₃N, 1 mL).

  • Reaction: Heat the mixture to 100 °C for approximately 3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the 3-alkynyl-5-methoxypyridine 1-oxide.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9][10] This reaction is a powerful tool for introducing diverse amino functionalities onto the pyridine core.[11]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table presents general conditions applicable to the amination of heteroaryl bromides.[9][12]

Pd Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)
Pd₂(dba)₃ (1-2)XPhos or SPhos (2-4)Cs₂CO₃ or K₃PO₄ (1.5-2.0)Toluene or Dioxane80-11012-24
Pd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.4)Toluene10018-24
[Pd(allyl)Cl]₂ (1)t-BuBrettPhos (2.5)LHMDS (1.2)THF6512-20
Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is adapted from established procedures for heteroaryl halides.[11]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

General Experimental Workflow and Catalytic Cycle

The success of these cross-coupling reactions relies on a systematic and rigorous experimental procedure, typically involving inert atmosphere techniques to protect the oxygen-sensitive catalysts.

G A 1. Setup & Reagent Addition (Substrate, Catalyst, Base, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent & Reagent Addition (Degassed Solvent, Coupling Partner) B->C D 4. Reaction (Heat & Stir) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Work-up (Quench & Dilute) E->F Complete G 7. Extraction F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I J Pure Product I->J G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)Ln(X) B->C B->C D Transmetalation C->D E Ar-Pd(II)Ln(R) D->E D->E I [B(OR)₂(OH)]⁻ D->I - F Reductive Elimination E->F F->A F->A J Ar-R (Product) F->J G Ar-X G->B + H R-B(OR)₂ H->D + K Base (e.g., K₃PO₄) K->D

References

Application Notes and Protocols for the Functionalization of the C-Br Bond in 3-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of the carbon-bromine (C-Br) bond in 3-Bromo-5-methoxypyridine 1-oxide. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted pyridine N-oxide motif in biologically active compounds and functional materials. The presence of the N-oxide functionality can enhance solubility, modulate electronic properties, and provide a handle for further transformations.

The C-Br bond at the 3-position of the pyridine ring serves as a key site for the introduction of a wide array of functional groups through various transition-metal-catalyzed cross-coupling reactions. This document details protocols for several common and powerful C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Ullmann cross-coupling reactions, as well as cyanation.

Synthesis of this compound

Prior to functionalization, the starting material, this compound, can be synthesized from the commercially available 3-bromo-5-methoxypyridine. A general protocol for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

General Protocol for N-Oxidation:

To a solution of 3-bromo-5-methoxypyridine in a chlorinated solvent like dichloromethane (DCM), add m-CPBA (typically 1.1-1.5 equivalents) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) and the product is extracted, dried, and purified.

Cross-Coupling Reactions for C-Br Bond Functionalization

The following sections detail various palladium- and copper-catalyzed cross-coupling reactions for the functionalization of the C-Br bond in this compound. The pyridine N-oxide moiety is generally stable under these conditions, though optimization may be required for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent.

Representative Reaction Scheme:

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018HighFor 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854GoodGeneral procedure for halo-aromatic rings.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: This compound, Arylboronic acid, Base, Catalyst setup Combine Reagents & Solvent in Flask reagents->setup solvent Degassed Solvent solvent->setup heat Heat & Stir under Inert Atmosphere setup->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product Pure Product purify->product

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.

Representative Reaction Scheme:

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Bromopyridine Derivatives.

Catalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAPNaOtBuToluene100-11012-24GoodA common system for amination of heteroaryl halides.
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10012-24Good-ExcellentEffective for a variety of amines.
[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBuToluene1001861-92For coupling with various heterocyclic amines.

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, or SPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArBr 3-Bromo-5-methoxy- pyridine 1-oxide ArBr->OxAdd PdII_complex L_nPd(II)(Ar)(Br) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine R₂NH Amine->Ligand_Exchange Base Base Deprotonation Deprotonation Base->Deprotonation Amine_complex [L_nPd(II)(Ar)(NHR₂)]⁺Br⁻ Ligand_Exchange->Amine_complex Amine_complex->Deprotonation Amido_complex L_nPd(II)(Ar)(NR₂) Deprotonation->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Product Ar-NR₂ Red_Elim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.

Representative Reaction Scheme:

Application Notes: 3-Bromo-5-methoxypyridine 1-oxide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 3-bromo-5-methoxypyridine 1-oxide as a versatile building block in the synthesis of novel agrochemicals. The unique electronic properties of the pyridine N-oxide moiety, combined with the reactivity of the bromine atom, make this compound an attractive starting material for constructing complex molecular architectures with potential fungicidal, herbicidal, or insecticidal activities.

Introduction

This compound is a halogenated pyridine derivative that serves as a key intermediate in organic synthesis. The presence of the N-oxide functionality alters the electron distribution within the pyridine ring, influencing the reactivity of the C-Br bond and facilitating a range of chemical transformations. This note explores its application in the synthesis of a hypothetical agrochemical scaffold via a palladium-catalyzed Suzuki cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.

Proposed Application: Synthesis of a Biaryl Fungicide Precursor

A plausible application of this compound is in the synthesis of biaryl compounds, which are common structural motifs in many commercial fungicides. The Suzuki coupling reaction provides an efficient method to couple the pyridine core with various aryl or heteroaryl boronic acids, leading to a diverse library of potential agrochemical candidates.

Reaction Scheme

cluster_0 Suzuki Coupling Reaction Reactant1 This compound Reaction Mixture Reaction Mixture Reactant1->Reaction Mixture Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Reaction Mixture Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Mixture Base Base (e.g., K2CO3) Base->Reaction Mixture Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Mixture Product Biaryl Product (Potential Agrochemical Precursor) Reaction Mixture->Product Heat

Caption: Proposed Suzuki coupling of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. Researchers should optimize the reaction conditions for specific substrates.

General Procedure for Suzuki Coupling
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and base (e.g., K2CO3, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (4:1 v/v).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of Suzuki coupling reactions with different arylboronic acids.

EntryArylboronic Acid (R-B(OH)2)ProductYield (%)Purity (%)
1Phenylboronic acid5-Methoxy-3-phenylpyridine 1-oxide85>98
24-Chlorophenylboronic acid3-(4-Chlorophenyl)-5-methoxypyridine 1-oxide82>97
34-Methylphenylboronic acid5-Methoxy-3-(p-tolyl)pyridine 1-oxide88>98
42-Thiopheneboronic acid5-Methoxy-3-(thiophen-2-yl)pyridine 1-oxide75>95

Logical Workflow for Agrochemical Development

The synthesized biaryl compounds can then be further functionalized and screened for biological activity.

Start This compound Coupling Suzuki Coupling with Arylboronic Acids Start->Coupling Library Library of Biaryl Pyridine N-oxides Coupling->Library Modification Further Chemical Modification Library->Modification Screening Biological Screening (Fungicidal, Herbicidal, etc.) Modification->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Agrochemical Candidate Optimization->Candidate

Caption: Workflow for agrochemical discovery using the target molecule.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide a robust and versatile method for the construction of diverse molecular scaffolds from this starting material. The protocols and data presented herein serve as a guide for researchers in the agrochemical and pharmaceutical industries to explore the potential of this compound in their discovery programs.

Application in Synthesizing Kinase Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors, with a focus on pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds. These scaffolds are privileged structures in the development of inhibitors targeting key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), including its drug-resistant mutants.

Introduction to Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment. This document focuses on two prominent heterocyclic scaffolds, pyrimidines and pyrazolo[3,4-d]pyrimidines, which serve as versatile platforms for the design and synthesis of potent and selective kinase inhibitors.

Featured Kinase Inhibitor Scaffolds

Pyrimidine-Based Kinase Inhibitors

The pyrimidine ring is a core component of many FDA-approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an ideal scaffold. By modifying the substitution pattern on the pyrimidine ring, researchers can fine-tune the potency and selectivity of the inhibitors.

Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is another important pharmacophore in kinase inhibitor design. This fused heterocyclic system mimics the purine core of ATP, allowing for strong binding to the kinase hinge region. Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).[1][2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrimidine and pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against various cancer-related kinases.

Table 1: Inhibitory Activity of Pyrimidine-Based VEGFR-2 Inhibitors

Compound IDModificationVEGFR-2 IC50 (nM)HCT-116 IC50 (µM)HepG-2 IC50 (µM)Reference
Sorafenib -53.659.3 ± 0.027.8 ± 0.025[3]
Compound 6 4-chlorobenzylidene60.839.3 ± 0.027.8 ± 0.025[3]
Compound 7 4-hydroxybenzylidene129.3015.9 ± 0.04110.2 ± 0.035[3]
Compound 10 4-methoxybenzylidene63.6116.03 ± 0.05118.2 ± 0.053[3]
Pazopanib --21.1836.66[4]
Compound 7d Varied substitutions-9.1911.94[4]
Compound 9s Varied substitutions-13.1718.21[4]
Compound 13n Varied substitutions-11.2315.64[4]

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
3-IN-PP1 PKD194-108PANC-1Potent[2]
17m PKD117-35PANC-1Not specified[2]
SI306 Src-GIN811.2 ± 3.8[5]
SI306 Src-GIN287.7 ± 1.6[5]
SI306 Src-GCE287.2 ± 2.0[5]
Compound 14 CDK2/cyclin A257 ± 3MCF-70.045[1]
Compound 13 CDK2/cyclin A281 ± 4HCT-1160.006[1]
Compound 15 CDK2/cyclin A2119 ± 7HepG-20.048[1]

Table 3: Inhibitory Activity of EGFR Mutant-Selective Pyrimidine-Based Inhibitors

Compound IDEGFR MutantIC50 (nM)Selectivity over WT EGFRReference
Osimertinib L858R/T790M~15>100-fold[6]
Erlotinib L858R/T790M>5000-[6]
Compound 12e 19D/T790M/C797S15.3>65-fold[7]
Compound 5d L858R/T790M/C797S1.37 ± 0.03Not specified[8]
Compound 5d del19/T790M/C797S1.13 ± 0.01Not specified[8]

Experimental Protocols

General Synthesis of Pyrazolo[3,4-d]pyrimidinone Derivatives

This protocol describes a general method for the synthesis of a pyrazolo[3,4-d]pyrimidinone core, which can be further modified to generate a library of kinase inhibitors.

Experimental Workflow for Pyrazolo[3,4-d]pyrimidinone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Ethyl Cyanoacetate Ethyl Cyanoacetate Cyclization1 Cyclization with Phenylhydrazine Ethyl Cyanoacetate->Cyclization1 Phenylhydrazine Phenylhydrazine Phenylhydrazine->Cyclization1 Cyclization2 Cyclization with Formamide Cyclization1->Cyclization2 Intermediate 2 Chlorination Chlorination with POCl3 Cyclization2->Chlorination Pyrazolopyrimidinone 3 Amination Amination with 4-aminobenzoic acid Chlorination->Amination Chloro-intermediate 4 Amide Coupling Amide Coupling with Amino Acids Amination->Amide Coupling Key Intermediate 5 FinalInhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Amide Coupling->FinalInhibitor

Caption: General workflow for synthesizing pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Protocol:

  • Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Intermediate 2): A mixture of ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine in ethanol is refluxed for 4-6 hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pyrazole intermediate.

  • Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound 3): Intermediate 2 is heated in formamide at 190°C for 8 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.

  • Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 4): Compound 3 is refluxed in phosphorus oxychloride for 6 hours. The excess POCl3 is removed under reduced pressure, and the residue is poured into ice water. The resulting precipitate is filtered, washed with water, and dried.

  • Synthesis of 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid (Intermediate 5): A mixture of compound 4 and 4-aminobenzoic acid in a suitable solvent is heated. The product is then isolated by filtration upon cooling.

  • Amide Coupling to Final Inhibitors: Intermediate 5 is coupled with various amino acids using standard peptide coupling reagents (e.g., EDC/HOBt) to yield the final pyrazolo[3,4-d]pyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of a compound's IC50 value against a specific kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Experimental Workflow for ADP-Glo™ Kinase Assay

G Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare Reagents Kinase Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Prepare Reagents->Kinase Reaction Stop Reaction Add ADP-Glo™ Reagent to Terminate Reaction and Deplete ATP Kinase Reaction->Stop Reaction ADP to ATP Conversion Add Kinase Detection Reagent to Convert ADP to ATP Stop Reaction->ADP to ATP Conversion Luminescence Detection Measure Luminescence ADP to ATP Conversion->Luminescence Detection Data Analysis Calculate IC50 Value Luminescence Detection->Data Analysis End End Data Analysis->End

Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate kinase buffer. Prepare solutions of the target kinase, its specific substrate, and ATP at the desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor solutions. Initiate the reaction by adding ATP. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effect of a kinase inhibitor on a cancer cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow for MTT Assay

G Start Start Cell Seeding Seed Adherent Cancer Cells in a 96-well Plate Start->Cell Seeding Compound Treatment Treat Cells with Serial Dilutions of Kinase Inhibitor Cell Seeding->Compound Treatment MTT Incubation Add MTT Reagent and Incubate Compound Treatment->MTT Incubation Formazan Solubilization Add Solubilization Solution (e.g., DMSO) MTT Incubation->Formazan Solubilization Absorbance Measurement Measure Absorbance at 570 nm Formazan Solubilization->Absorbance Measurement Data Analysis Calculate IC50 Value Absorbance Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed adherent cancer cells (e.g., A549, HepG2) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the kinase inhibitor. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors discussed in this document.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCg PLCγ VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Angiogenesis Angiogenesis Cell Proliferation->Angiogenesis Cell Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

EGFR (L858R/T790M) Signaling Pathway

G EGF EGF EGFR_mutant EGFR (L858R/T790M) EGF->EGFR_mutant PI3K PI3K EGFR_mutant->PI3K Ras Ras EGFR_mutant->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Proliferation ERK->Cell Survival Drug Resistance Drug Resistance Cell Proliferation->Drug Resistance Cell Survival->Drug Resistance

Caption: EGFR signaling pathway with activating and resistance mutations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-5-methoxypyridine 1-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-oxidation of 3-Bromo-5-methoxypyridine?

A1: The most prevalent methods for the N-oxidation of pyridine derivatives, including 3-Bromo-5-methoxypyridine, involve the use of peroxy acids. The two most common reagents are meta-chloroperoxybenzoic acid (m-CPBA) and a mixture of hydrogen peroxide in acetic acid (peracetic acid).[1][2] m-CPBA is often favored for its high reactivity and effectiveness with a range of substituted pyridines.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate amounts of the oxidizing agent. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the point of completion.

  • Decomposition of Product: Pyridine N-oxides can be sensitive to prolonged exposure to high temperatures or highly acidic conditions, leading to decomposition.[3]

  • Suboptimal Reagent Quality: The purity of the starting material, 3-Bromo-5-methoxypyridine, and the oxidizing agent is critical. For instance, commercial m-CPBA is often a mixture containing m-chlorobenzoic acid and water, which can affect the reaction.[1]

  • Work-up and Purification Issues: The product may be lost during the work-up and purification steps. The choice of extraction solvents and purification method (e.g., column chromatography, crystallization) should be optimized to minimize loss.

Q3: I am having difficulty removing the m-chlorobenzoic acid byproduct from my reaction mixture. What is the recommended procedure?

A3: The removal of m-chlorobenzoic acid is a common challenge in reactions using m-CPBA. An effective work-up procedure involves the following steps:

  • After the reaction is complete, cool the reaction mixture.

  • Add a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, to the reaction mixture. This will deprotonate the acidic m-chlorobenzoic acid, forming its water-soluble salt.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to separate the desired this compound from the aqueous layer containing the salt of the byproduct.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

Q4: Can the electronic properties of the bromo and methoxy substituents affect the N-oxidation reaction?

A4: Yes, the electronic nature of substituents on the pyridine ring can influence the rate and success of the N-oxidation. The methoxy group is an electron-donating group, which increases the electron density on the pyridine nitrogen, making it more nucleophilic and generally more reactive towards electrophilic oxidizing agents. Conversely, the bromo group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. In the case of 3-Bromo-5-methoxypyridine, the activating effect of the methoxy group is generally expected to facilitate the N-oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction is sluggish or does not proceed to completion (as indicated by TLC). 1. Insufficient amount of oxidizing agent. 2. Reaction temperature is too low. 3. Poor quality of reagents.1. Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA) incrementally (e.g., from 1.1 to 1.5 equivalents). 2. Gradually increase the reaction temperature while monitoring for product decomposition. For m-CPBA, reactions are often run at room temperature or slightly elevated temperatures. For H₂O₂/acetic acid, higher temperatures may be required.[3] 3. Ensure the starting material is pure and use a fresh, high-purity oxidizing agent.
Formation of multiple unidentified byproducts. 1. Over-oxidation or side reactions due to harsh reaction conditions (e.g., high temperature, prolonged reaction time). 2. Reaction with impurities in the starting material or solvent.1. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. 2. Use purified starting materials and high-purity, dry solvents.
Product decomposes during work-up. 1. Exposure to strong acids or bases for extended periods. 2. High temperatures during solvent removal.1. Minimize the time the product is in contact with acidic or basic aqueous solutions during extraction. 2. Use a rotary evaporator at a moderate temperature to remove the solvent.
Difficulty in purifying the final product. 1. Co-elution with byproducts during column chromatography. 2. Product is an oil and difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. 2. If the product is an oil, try to form a salt (e.g., hydrochloride salt) which may be a crystalline solid and easier to purify by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Oxidation of Substituted Pyridines

ParameterMethod A: m-CPBAMethod B: H₂O₂/Acetic Acid
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)30% Hydrogen Peroxide in Glacial Acetic Acid
Typical Molar Ratio (Oxidant:Pyridine) 1.1 - 1.5 : 11.5 - 3 : 1
Solvent Dichloromethane (DCM), Chloroform (CHCl₃)Glacial Acetic Acid
Temperature 0 °C to Room Temperature70 - 90 °C
Reaction Time 2 - 24 hours4 - 12 hours
Typical Yield Range 70 - 95%60 - 85%
Key Considerations Byproduct (m-chlorobenzoic acid) removal is necessary. Milder reaction conditions.Higher temperatures are often required. The reaction can be more exothermic.

Note: The yield ranges are typical for N-oxidation of substituted pyridines and may vary for 3-Bromo-5-methoxypyridine.

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

Materials:

  • 3-Bromo-5-methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x) to remove the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Protocol 2: Synthesis of the Precursor, 3-Bromo-5-methoxypyridine

Materials:

  • 3,5-Dibromopyridine

  • Sodium methoxide (or sodium metal and methanol)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of sodium methoxide (1.5 eq) in dry DMF, add 3,5-dibromopyridine (1.0 eq).

  • Heat the reaction mixture to 70-90 °C and stir for 1-4 hours. Monitor the reaction progress by TLC.[3][4]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Alternatively, the product can be extracted with an organic solvent (e.g., diethyl ether), and the organic layer washed with water and brine, dried, and concentrated.

  • Purify the crude product by column chromatography or recrystallization to yield 3-Bromo-5-methoxypyridine.[4]

Visualizations

Synthesis_Pathway 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine 3,5-Dibromopyridine->3-Bromo-5-methoxypyridine NaOCH3, DMF 70-90°C 3-Bromo-5-methoxypyridine_1-oxide 3-Bromo-5-methoxypyridine_1-oxide 3-Bromo-5-methoxypyridine->3-Bromo-5-methoxypyridine_1-oxide m-CPBA, DCM 0°C to rt

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CheckReagents Check Reagent Purity & Stoichiometry IncompleteReaction->CheckReagents Yes ProductDecomposition Product Decomposition? IncompleteReaction->ProductDecomposition No IncreaseConditions Increase Reaction Time/Temperature CheckReagents->IncreaseConditions End Improved Yield IncreaseConditions->End MilderConditions Use Milder Conditions (Lower Temp, Shorter Time) ProductDecomposition->MilderConditions Yes PurificationLoss Loss during Purification? ProductDecomposition->PurificationLoss No MilderConditions->End OptimizePurification Optimize Work-up & Purification Protocol PurificationLoss->OptimizePurification Yes PurificationLoss->End No OptimizePurification->End

Caption: Troubleshooting workflow for low yield in synthesis.

Logical_Relationships cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes ReagentPurity Reagent Purity Yield Yield ReagentPurity->Yield Purity Purity ReagentPurity->Purity Stoichiometry Stoichiometry Stoichiometry->Yield Temperature Temperature Temperature->Yield Temperature->Purity ReactionTime Reaction Time ReactionTime->Yield ReactionTime->Purity

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Pyridine N-Oxide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during pyridine N-oxide cross-coupling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Q1: My Suzuki-Miyaura coupling reaction with a pyridine N-oxide is resulting in a very low yield or only starting material. What are the common causes and how can I fix this?

A1: Low or no product formation in the cross-coupling of pyridine N-oxides is a frequent issue. The primary causes often revolve around catalyst inactivation, suboptimal reaction conditions, or the inherent reactivity of the substrates. A systematic approach to troubleshooting is crucial.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.

    • Recommendation: Employ sterically hindered and electron-rich ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][2] These ligands promote the formation of the active catalytic species and can prevent catalyst inhibition by the pyridine nitrogen.

  • Base Selection: The choice of base is critical for the transmetalation step. An inappropriate base can lead to side reactions or be ineffective in activating the boronic acid partner.

    • Recommendation: Screen a variety of bases. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[2] The solubility and strength of the base can significantly impact the reaction outcome.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction, particularly with less reactive coupling partners.

    • Recommendation: Gradually increase the reaction temperature, for example, in increments of 10-20 °C. Temperatures in the range of 80-120 °C are common.[2]

  • Solvent and Degassing: The presence of oxygen can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[2][3]

    • Recommendation: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[2][3]

Issue 2: Presence of Deoxygenated Byproduct

Q2: I am observing a significant amount of the corresponding deoxygenated pyridine byproduct in my reaction mixture. Why is this happening and how can I prevent it?

A2: Deoxygenation of the pyridine N-oxide to the parent pyridine is a major competing side reaction.[4][5] This can be promoted by the reagents used in the cross-coupling reaction or by certain reaction conditions. The N-O bond can be susceptible to reduction under the catalytic conditions.[4]

Troubleshooting Steps:

  • Choice of Reducing Agent/Conditions: Some reagents in the reaction mixture can act as reducing agents for the N-oxide. For example, phosphine ligands can sometimes facilitate deoxygenation.

    • Recommendation: If deoxygenation is a major issue, consider using ligands other than phosphines, or screen different phosphine ligands as some are more prone to this side reaction than others. Additionally, some photocatalytic methods are explicitly designed for deoxygenation, so avoiding strong light sources can be beneficial unless a photoredox cycle is intended for the cross-coupling itself.[4][6]

  • Reaction Additives: Certain additives may promote deoxygenation.

    • Recommendation: Scrutinize all components of the reaction. If possible, run control experiments without certain additives to identify the culprit. Some literature reports describe specific reagents for deoxygenation, such as formic acid with an iodide source, which highlights the sensitivity of the N-O bond to acidic and reducing environments.[5]

Issue 3: Formation of Homocoupled Byproducts

Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid coupling partner. What causes this and what are the mitigation strategies?

A3: Homocoupling of the boronic acid (to form a biaryl byproduct) is a classic side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen and can be catalyzed by palladium species, particularly Pd(II).[3][7]

Troubleshooting Steps:

  • Inert Atmosphere: Oxygen is a primary culprit in promoting boronic acid homocoupling.[3]

    • Recommendation: It is critical to ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be deoxygenated.[1][2]

  • Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.

    • Recommendation: Use bulky, electron-rich phosphine ligands like SPhos or XPhos.[1] These ligands can sterically hinder the formation of intermediates that lead to homocoupling.

  • Order of Reagent Addition: Adding the boronic acid reagent last to a pre-heated mixture of the catalyst, base, and aryl halide can sometimes suppress homocoupling.[3]

  • Catalyst Pre-treatment: Pre-heating the mixture of the catalyst, base, and solvent before adding the coupling partners can help ensure the formation of the active Pd(0) species and minimize Pd(II) which can promote homocoupling.[3]

Quantitative Data Summary

The following table summarizes reaction conditions from various studies, highlighting the impact of different parameters on product yield and the formation of side products.

Entry Pyridine N-Oxide Substrate Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Side Products Noted Reference
1Pyridine N-oxideEthyl acrylatePd(OAc)₂ / PyridineAg₂CO₃-13092Regioisomers not observed[8]
2Isoquinoline N-oxideBenzenePd(OAc)₂Ag₂CO₃Benzene13078Positional Isomers[8]
32-Methylpyridine N-oxidePhenylboronic acidRh(I) catalyst----Deoxygenation[9]
4ImidazoleIodobenzeneCuSO₄ / Pyridine N-oxide LigandCs₂CO₃Water12095-[10]
54-Nitro-pyridine N-oxide-Thioxanthone (photocatalyst)-CH₃CNRT92Deoxygenation Product[11]

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Alkenylation of Pyridine N-Oxide [8]

  • Reaction Setup: A mixture of pyridine N-oxide (0.5 mmol), Pd(OAc)₂ (0.05 mmol, 10 mol %), Ag₂CO₃ (0.75 mmol, 1.5 equiv), and pyridine (0.5 mmol, 1.0 equiv) in a screw-capped vial is prepared.

  • Reagent Addition: Ethyl acrylate (1.0 mmol, 2.0 equiv) is added to the mixture.

  • Reaction Conditions: The vial is sealed and the mixture is stirred at 130 °C for 16 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, eluting with CH₂Cl₂. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Cu-Catalyzed N-Arylation using a Pyridine N-Oxide Ligand [10]

  • Reaction Setup: In a reaction tube, add imidazole (1.10 mmol), aryl halide (1.00 mmol), Cs₂CO₃ (2.00 mmol), CuSO₄ (0.10 mmol, 10 mol %), and the pyridine N-oxide based ligand (0.20 mmol, 20 mol %).

  • Solvent Addition: Add water (3 mL) to the tube.

  • Reaction Conditions: The reaction tube is sealed and the mixture is stirred at 120 °C for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.

Visual Diagrams

Troubleshooting_Workflow Troubleshooting Low Yield in Pyridine N-Oxide Cross-Coupling start Low or No Yield Observed catalyst Is the catalyst system active? (e.g., Pd/Buchwald ligand) start->catalyst base Is the base effective? catalyst->base  Yes sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->sol_catalyst No   temp Is the temperature sufficient? base->temp  Yes sol_base Screen strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). base->sol_base No   degas Is the system properly degassed? temp->degas  Yes sol_temp Increase temperature (e.g., 80-120 °C). Consider microwave irradiation. temp->sol_temp No   sol_degas Degas solvents thoroughly (e.g., freeze-pump-thaw or N₂ sparging). degas->sol_degas No   end_node Re-run Optimized Reaction degas->end_node  Yes sol_catalyst->end_node sol_base->end_node sol_temp->end_node sol_degas->end_node

Caption: A workflow for troubleshooting low yields.

Side_Reaction_Pathways Competing Reactions in Pyridine N-Oxide Cross-Coupling sub Pyridine N-Oxide + R-B(OH)₂ cat_cycle Pd(0)/Ligand Catalytic Cycle sub->cat_cycle deox Deoxygenated Pyridine sub->deox Reducing conditions homo Homocoupled R-R sub->homo O₂ present prod Desired Cross-Coupled Product cat_cycle->prod Cross-Coupling (Desired Pathway) cat_cycle->deox Deoxygenation (Side Reaction 1) cat_cycle->homo Homocoupling (Side Reaction 2)

Caption: Key competing reaction pathways.

References

Technical Support Center: Purification of 3-Bromo-5-methoxypyridine 1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-5-methoxypyridine 1-oxide and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The isolated product is an oil or waxy solid and fails to crystallize.

  • Question: After the workup of my reaction, the crude this compound is a persistent oil. How can I induce crystallization?

  • Answer: Pyridine N-oxides are known to be very polar and can be hygroscopic, which can inhibit crystallization.

    • Troubleshooting Steps:

      • Ensure the product is dry: Residual water can prevent solidification. If the product was extracted with an organic solvent, ensure it was thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentration. For stubborn oils, azeotropic distillation with toluene can be an effective method for removing trace amounts of water.

      • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as diethyl ether, hexane, or a mixture of ethyl acetate and hexane. This can help to wash away more soluble impurities and provide a nucleation site for crystallization.

      • Seed Crystals: If a small amount of solid material has been previously obtained, adding a seed crystal to the oil can initiate crystallization.

      • Purification by Chromatography: If the above methods fail, the oil should be purified by column chromatography to remove impurities that may be inhibiting crystallization.

Issue 2: Presence of unreacted 3-Bromo-5-methoxypyridine starting material in the final product.

  • Question: My NMR/LCMS analysis shows a significant amount of the starting material, 3-Bromo-5-methoxypyridine, remaining after the reaction and initial workup. How can I remove it?

  • Answer: The incomplete conversion of the starting pyridine to the corresponding N-oxide is a common issue. Due to the difference in polarity between the pyridine and its N-oxide, they can typically be separated by column chromatography.

    • Troubleshooting Steps:

      • Column Chromatography: Utilize silica gel column chromatography. Since pyridine N-oxides are significantly more polar than their parent pyridines, a gradient elution is recommended.[1] Start with a less polar eluent system (e.g., 100% dichloromethane or a low percentage of ethyl acetate in hexanes) to first elute the less polar starting material. Gradually increase the polarity of the eluent (e.g., by adding methanol to dichloromethane) to elute the desired N-oxide product.[1]

      • Acidic Wash: In some cases, an acidic wash during the workup can help to remove the more basic starting pyridine by protonating it and making it water-soluble. However, care must be taken as the N-oxide also has some basic character.

Issue 3: Contamination with m-Chlorobenzoic acid (m-CBA) from m-CPBA oxidation.

  • Question: I used m-CPBA for the N-oxidation, and my product is contaminated with m-chlorobenzoic acid. What is the best way to remove it?

  • Answer: m-Chlorobenzoic acid is a common byproduct when m-CPBA is used as the oxidant.[2][3] It can be removed through a basic wash during the workup or by chromatography.

    • Troubleshooting Steps:

      • Basic Aqueous Wash: During the extraction workup, wash the organic layer containing the product with a mild basic solution such as saturated aqueous sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃).[2] This will deprotonate the carboxylic acid, forming a water-soluble salt that will partition into the aqueous layer. Repeat the wash several times to ensure complete removal.

      • Precipitation: In some cases, if the reaction is performed in a solvent like dichloromethane (DCM), cooling the reaction mixture can cause the m-chlorobenzoic acid to precipitate, after which it can be removed by filtration.[2]

      • Chromatography: If residual m-chlorobenzoic acid remains, it is typically very polar and can be separated from the desired N-oxide by silica gel column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for silica gel column chromatography of this compound?

A1: Due to the high polarity of pyridine N-oxides, polar solvent systems are generally required for their elution from silica gel.[1] A common and effective solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH). A typical starting point would be 1-2% MeOH in DCM, gradually increasing the percentage of MeOH to 5-10% to elute the product. For less polar impurities, an initial elution with ethyl acetate/hexane mixtures may be useful.

Q2: What are suitable recrystallization solvents for this compound?

A2: The choice of recrystallization solvent will depend on the purity of the crude material. A solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. For polar compounds like this compound, consider solvent mixtures such as:

  • Toluene/Chloroform[4]

  • Ethyl acetate/Hexane

  • Methanol/Diethyl ether

It is recommended to test solubility in small amounts of various solvents to determine the optimal system.

Q3: How should I store purified this compound?

A3: Pyridine N-oxides can be hygroscopic.[5] Therefore, the purified product should be stored in a tightly sealed container in a dry and well-ventilated place, preferably in a desiccator, to protect it from moisture.

Q4: My purified product is a light brown crystalline solid. Is this normal?

A4: Yes, it is common for purified pyridine N-oxide derivatives to appear as light brown or off-white crystalline solids.[5]

Quantitative Data Summary

The following table provides representative data for the purification of substituted pyridine N-oxides. Note that specific values for this compound may vary depending on the reaction scale and conditions.

ParameterMethodDetailsExpected PurityReference
Purification Column ChromatographySilica gel, eluting with a gradient of Methanol in Dichloromethane (e.g., 0% to 10%).>95%General practice for N-oxides[1]
Recrystallization Solvent SystemToluene/Chloroform (1:1)>98% (after chromatography)Based on a similar compound[4]
Yield Post-PurificationN/A70-90% (typical for N-oxidation)General expectation

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane or dichloromethane).

  • Loading the Sample: The crude this compound is dissolved in a minimum amount of the initial eluent (e.g., dichloromethane) or adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient for this compound would be:

    • Initial elution with 100% Dichloromethane to remove non-polar impurities.

    • Gradual increase of Methanol content (e.g., 1%, 2%, 5%, 10% Methanol in Dichloromethane) to elute the polar N-oxide product.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., toluene/chloroform).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

PurificationWorkflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_final Final Product Reaction N-Oxidation Reaction Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction->Workup Crude Crude Product Workup->Crude Chromatography Column Chromatography (DCM/MeOH) Crude->Chromatography Recrystallization Recrystallization (e.g., Toluene/Chloroform) Chromatography->Recrystallization PureProduct Pure 3-Bromo-5- methoxypyridine 1-oxide Recrystallization->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Impure Product ImpurityType Identify main impurity type (TLC, NMR, LCMS) Start->ImpurityType StartingMaterial Unreacted Starting Material ImpurityType->StartingMaterial Low polarity spot OxidantByproduct Oxidant Byproduct (e.g., m-CBA) ImpurityType->OxidantByproduct High polarity acidic spot OilyProduct Product is an Oil ImpurityType->OilyProduct Fails to crystallize Sol_SM Solution: Column Chromatography (Gradient Elution) StartingMaterial->Sol_SM Sol_BP Solution: Basic Wash (e.g., NaHCO3) OxidantByproduct->Sol_BP Sol_Oil Solution: Triturate with non-polar solvent or re-purify OilyProduct->Sol_Oil

Caption: Troubleshooting decision tree for common purification issues.

References

Overcoming catalyst poisoning with pyridine N-oxides.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Overcoming Catalyst Poisoning with Pyridine N-Oxides

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming catalyst poisoning, with a specific focus on the use of pyridine N-oxides as a mitigating strategy.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

A1: Catalyst poisoning is the deactivation of a catalyst by the strong adsorption of chemical substances, known as poisons, onto its active sites.[1][2] This prevents the catalyst from interacting with the reactants, leading to a decrease in reaction rate and efficiency.[1] Poisons can be impurities in the feedstock, reaction byproducts, or even the reactants or products themselves.[2]

Q2: What are the common signs of catalyst poisoning in my experiment?

A2: Common indicators of catalyst poisoning include:

  • A significant drop in reaction rate or a complete halt of the reaction.[3]

  • A noticeable decrease in product yield.[3]

  • A change in the selectivity of the reaction, resulting in the formation of undesired byproducts.[3]

  • The necessity for higher catalyst loading or more forcing reaction conditions (e.g., increased temperature or pressure) to achieve the desired conversion.[3][4]

Q3: How do pyridine N-oxides help in overcoming catalyst poisoning?

A3: Pyridine N-oxides can act as sacrificial agents or catalyst promoters. In reactions involving pyridine-containing substrates, which can themselves be catalyst poisons, the corresponding N-oxide can be introduced. The N-oxide can preferentially coordinate to the catalyst's active sites, preventing the poisoning substrate from deactivating the catalyst. In some cases, the oxygen atom of the pyridine N-oxide can facilitate oxidative addition or other key steps in the catalytic cycle, thereby enhancing the overall reaction rate.

Q4: Are there different types of catalyst poisoning?

A4: Yes, catalyst poisoning can be broadly categorized into two types:

  • Reversible Poisoning: The poison binds weakly to the catalyst and can be removed by altering the reaction conditions, such as increasing the temperature or washing the catalyst.[1]

  • Irreversible Poisoning: The poison forms a strong, stable bond with the catalyst's active sites and cannot be easily removed.[1]

Troubleshooting Guides

This section provides step-by-step guidance for common issues encountered during experiments where catalyst poisoning is suspected.

Issue 1: Low or No Product Yield

  • Possible Cause: Catalyst poisoning by impurities or the substrate/product.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure all starting materials, solvents, and reagents are of high purity and free from known catalyst poisons such as sulfur, halides, or other nitrogen-containing heterocycles.[5]

    • Implement Feed Purification: If possible, purify the feedstock before it comes into contact with the catalyst.[2] Techniques like adsorption or distillation can remove potential poisons.[2]

    • Introduce Pyridine N-Oxide: Add a stoichiometric or slight excess of a suitable pyridine N-oxide to the reaction mixture. This can help to protect the catalyst's active sites.

    • Optimize Catalyst Loading: Systematically increase the catalyst loading to see if the reaction proceeds.[3] While not a long-term solution, it can help diagnose a poisoning issue.[3]

    • Check Reaction Conditions: Confirm that the temperature, pressure, and stirring are at the optimal levels for the catalyst.[6]

Issue 2: Inconsistent Reaction Rates or Sudden Reaction Stoppage

  • Possible Cause: Gradual catalyst deactivation due to poisoning.

  • Troubleshooting Steps:

    • Monitor Reactant and Product Concentrations: Use analytical techniques like LC-MS or GC-MS to monitor the reaction progress and identify any potential side reactions or byproduct formation that could be contributing to poisoning.

    • Test for Catalyst Leaching: If using a heterogeneous catalyst, analyze the reaction mixture for traces of the metal to ensure it is not dissolving into the solution.[7]

    • Consider a Poison Trap: In some systems, a "poison trap" or guard bed can be used to remove impurities from the reactant stream before it reaches the main catalyst bed.[2]

    • Evaluate Catalyst Stability with Pyridine N-Oxide: Conduct control experiments to assess the stability and activity of the catalyst in the presence of the pyridine N-oxide additive alone to ensure it is not causing any detrimental effects.

Data Presentation

Table 1: Common Catalyst Poisons and Affected Processes

Catalyst PoisonIndustrial Process AffectedCatalyst Type
Sulfur CompoundsHaber-Bosch Process (Ammonia Synthesis)Iron[1]
Lead CompoundsAutomotive Catalytic ConvertersPlatinum, Palladium, Rhodium[1]
Carbon MonoxideHaber-Bosch ProcessIron[1]
Pyridine and derivativesHydrogenation, Cross-Coupling ReactionsPalladium, Platinum, Nickel[7][8]
HalidesVariousMany transition metals[5]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction with a Pyridine-Containing Substrate using Pyridine N-Oxide

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the boronic acid or other coupling partner (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the pyridine N-oxide (1.1 equiv.) to an oven-dried reaction vessel.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction vessel.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) to the vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

CatalystPoisoningWorkflow Troubleshooting Workflow for Suspected Catalyst Poisoning start Low/No Conversion Observed check_purity Step 1: Verify Reagent Purity start->check_purity add_pn_oxide Step 2: Introduce Pyridine N-Oxide check_purity->add_pn_oxide Purity Confirmed optimize_conditions Step 3: Optimize Reaction Conditions (Temperature, Concentration) add_pn_oxide->optimize_conditions increase_catalyst Step 4: Increase Catalyst Loading optimize_conditions->increase_catalyst analyze_catalyst Step 5: Analyze Spent Catalyst increase_catalyst->analyze_catalyst success Reaction Improved analyze_catalyst->success Poisoning Confirmed fail Issue Persists analyze_catalyst->fail Poisoning Unlikely consult Consult Further Literature/ Expert Support fail->consult PyridineNoxideMechanism Proposed Mechanism of Pyridine N-Oxide in Mitigating Catalyst Poisoning cluster_0 Without Pyridine N-Oxide cluster_1 With Pyridine N-Oxide catalyst_poisoned Active Catalyst + Poison (Pyridine Substrate) -> Poisoned (Inactive) Catalyst catalyst_protected Active Catalyst + Pyridine N-Oxide -> Protected Catalyst Complex reaction_proceeds Protected Catalyst + Reactants -> Product + Active Catalyst catalyst_protected->reaction_proceeds Catalytic Cycle

References

Technical Support Center: Regioselectivity in Reactions of Substituted Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during reactions of substituted pyridine N-oxides.

Frequently Asked Questions (FAQs)

Q1: Why do electrophilic and nucleophilic substitutions on pyridine N-oxides predominantly occur at the 2- and 4-positions?

A1: The N-oxide group significantly influences the electronic distribution of the pyridine ring. The oxygen atom can donate electron density to the ring, increasing the electron density at the 2- (ortho) and 4- (para) positions. This makes these positions more susceptible to attack by electrophiles.[1] Conversely, the positively charged nitrogen atom withdraws electron density from the ring, making the 2- and 4-positions electron-deficient and thus more susceptible to nucleophilic attack. The resonance structures of the Meisenheimer intermediate, formed during nucleophilic attack, show that the negative charge can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 position, leading to greater stabilization.

Q2: My electrophilic aromatic substitution (EAS) on a substituted pyridine N-oxide is giving a mixture of isomers. How can I improve regioselectivity for the 4-position?

A2: While the N-oxide group is a strong 4-director for electrophilic substitution, the presence of other substituents can influence the regiochemical outcome.[2] Here are some troubleshooting tips:

  • Steric Hindrance: If the substituent is at the 3-position, the 4-position is generally favored over the 2-position due to reduced steric hindrance. For very bulky electrophiles, this preference is even more pronounced.

  • Reaction Conditions: In some cases, reaction conditions can be tuned. For example, in halogenation reactions, avoiding strongly acidic conditions may favor substitution at the 4-position.[3]

  • Electronic Effects: The electronic nature of the existing substituent plays a crucial role. Electron-donating groups (EDGs) will further activate the ring, while electron-withdrawing groups (EWGs) will deactivate it. The directing effect of the N-oxide is often dominant, but strong directing effects from other substituents can lead to mixtures.

Q3: I am observing poor regioselectivity in a nucleophilic aromatic substitution (SNA) reaction on a substituted pyridine N-oxide. What factors should I consider?

A3: Achieving high regioselectivity in SNA reactions can be challenging. Key factors to consider include:

  • Activating Group: The N-oxide itself activates the ring for nucleophilic attack. For substitutions where a leaving group is present, its nature and position are critical.

  • Position of Leaving Group: Nucleophilic attack is favored at the 2- and 4-positions where the negative charge of the intermediate can be stabilized by the N-oxide.

  • Steric Effects: Bulky substituents on the ring or a bulky nucleophile can hinder attack at the 2-position, leading to a preference for the 4-position.

  • Solvent: The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity. It is advisable to screen different solvents.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nitration of Substituted Pyridine N-Oxides

Nitration of pyridine N-oxides is generally highly regioselective for the 4-position.[2][4] However, the presence of other substituents can sometimes lead to the formation of other isomers.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the starting substituted pyridine N-oxide is pure and free of any isomeric impurities.

  • Control Reaction Temperature: While nitration of pyridine N-oxide requires high temperatures (around 100-130°C), carefully controlling the temperature is crucial.[5] Run pilot reactions at slightly lower or higher temperatures to see if the isomer ratio improves.

  • Analyze Substituent Effects:

    • Electron-Donating Groups (EDGs) at C3: A methyl group at the 3-position, for instance, still strongly directs nitration to the 4-position.

    • Electron-Withdrawing Groups (EWGs) at C3: These will further deactivate the ring but generally still favor 4-substitution due to the N-oxide's directing effect.

    • Substituents at C2: A substituent at the 2-position will likely direct nitration to the 4-position due to a combination of electronic and steric effects.

Issue 2: Mixture of Isomers in Halogenation of Substituted Pyridine N-Oxides

Halogenation of pyridine N-oxides can be less regioselective than nitration, often yielding a mixture of 2- and 4-halo derivatives.[6]

Troubleshooting Steps:

  • Choice of Halogenating Agent and Activator: The combination of the halogen source and the activating reagent is critical. For example, using oxalyl chloride or bromide in the presence of a base can provide good regioselectivity for the 2-position.[7]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may improve selectivity.

    • Solvent: The polarity of the solvent can influence the regiochemical outcome. Experiment with different solvents to optimize for the desired isomer.

    • pH: For electrophilic halogenation, avoiding strongly acidic conditions can sometimes increase the proportion of the 4-isomer.[3]

Data Presentation

The following tables summarize quantitative data on the regioselectivity of various reactions on substituted pyridine N-oxides.

Table 1: Regioselectivity of Nitration of Substituted Pyridine N-Oxides

Substituent(s)Reagents and ConditionsMajor Product(s)Isomer Ratio/YieldReference(s)
3-MethylFuming HNO₃ / H₂SO₄, 100-105°C, 2h3-Methyl-4-nitropyridine N-oxide70-73% yield[8]
3,5-DifluoroFuming H₂SO₄, HNO₃3,5-Difluoro-4-nitropyridine N-oxideMajor isomer[9]
3,5-Difluoro-2-nitropyridine N-oxideMinor isomer[9]
2-MethoxyFuming HNO₃ / H₂SO₄2-Methoxy-4-nitropyridine N-oxideSole product isolated[10]
3-MethoxyFuming HNO₃ / H₂SO₄3-Methoxy-4-nitropyridine N-oxideSole product isolated[10]
3,5-DimethoxyFuming HNO₃ / H₂SO₄3,5-Dimethoxy-2,6-dinitropyridine N-oxide-[1][9]
3-Bromo-5-methoxyFuming HNO₃ / H₂SO₄3-Bromo-5-methoxy-6-nitropyridine N-oxideSole reaction product[11]

Table 2: Regioselectivity of Other Reactions on Substituted Pyridine N-Oxides

Substituent(s)ReactionReagents and ConditionsMajor Product(s)Isomer Ratio/YieldReference(s)
3,5-LutidineOxidationH₂O₂, Glacial Acetic Acid, 80°C, 5h3,5-Lutidine N-oxideHigh yield[12]
4-NitroNucleophilic SubstitutionHBr (aq), heat4-Bromopyridine N-oxide-[13]
4-NitroNucleophilic SubstitutionHCl (aq), heat4-Chloropyridine N-oxide-[13]
3-Bromo-4-nitroNucleophilic SubstitutionVarious aminesMixture including nitro-group migration productsVaries with conditions[2]

Experimental Protocols

Protocol 1: Nitration of Pyridine N-oxide to 4-Nitropyridine N-oxide[14][15]

1. Preparation of Nitrating Acid:

  • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL (0.29 mol) of fuming nitric acid.

  • While cooling in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions.

  • Allow the mixture to warm to 20°C before use.

2. Reaction Setup:

  • Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.

  • The reflux condenser should be equipped with an adapter to vent nitrous fumes to a basic solution (e.g., 2 M NaOH).

3. Procedure:

  • Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C.

  • Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially drop.

  • After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.

  • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate in portions until the pH is 7-8.

  • The yellow crystalline product will precipitate along with sodium sulfate. Collect the solid by suction filtration.

  • Wash the crude product with acetone to remove the inorganic salts.

  • Evaporate the acetone to obtain the 4-nitropyridine N-oxide. The product can be further purified by recrystallization from acetone.

Protocol 2: Synthesis of 3,5-Lutidine N-oxide[12]

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, place 29.8 mL (0.5 mol) of glacial acetic acid.

2. Procedure:

  • Add 5.82 mL (0.051 mol) of 3,5-dimethylpyridine and 5 mL of 35% hydrogen peroxide to the flask.

  • Heat the mixture with constant stirring at an internal temperature of 80°C for 5 hours.

  • After the reaction, cool the flask to room temperature in an ice bath.

  • Remove the excess acetic acid by distillation under high vacuum for 90-120 minutes.

3. Work-up and Isolation:

  • The resulting product can be purified by extraction and crystallization.

Mandatory Visualizations

Electrophilic_Substitution_Pathway Start Substituted Pyridine N-Oxide Intermediate Sigma Complex Intermediate Start->Intermediate Attack at C4 Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Deprotonation

Caption: General pathway for electrophilic substitution on a substituted pyridine N-oxide.

Nucleophilic_Substitution_Factors cluster_factors Influencing Factors Regioselectivity Regioselectivity in Nucleophilic Substitution Sterics Steric Hindrance (Substituents & Nucleophile) Regioselectivity->Sterics Electronics Electronic Effects (Substituent Position & Nature) Regioselectivity->Electronics Solvent Solvent Polarity Regioselectivity->Solvent LeavingGroup Leaving Group Ability Regioselectivity->LeavingGroup

Caption: Key factors influencing regioselectivity in nucleophilic substitutions.

Troubleshooting_Workflow start Poor Regioselectivity Observed check_purity Verify Starting Material Purity start->check_purity analyze_conditions Analyze Reaction Conditions (Temp, Solvent, Reagents) check_purity->analyze_conditions evaluate_substituents Evaluate Substituent Effects (Electronic & Steric) analyze_conditions->evaluate_substituents optimize Systematically Optimize Conditions evaluate_substituents->optimize end Improved Regioselectivity optimize->end

References

Technical Support Center: Optimizing Suzuki Coupling of Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki coupling of pyridine N-oxides. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this important reaction, optimize your solvent conditions, and resolve common experimental challenges.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the Suzuki coupling of pyridine N-oxides.

Q1: I am observing very low to no yield. What are the primary causes and how can I troubleshoot this?

A1: Low or no yield in the Suzuki coupling of pyridine N-oxides is a common issue that can stem from several factors, primarily related to catalyst activity and the stability of the coupling partners. Pyridine N-oxides can sometimes inhibit the palladium catalyst, and heteroaryl boronic acids can be prone to decomposition.[1][2][3]

A systematic approach to troubleshooting is recommended:

  • Verify Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. Use more active, electron-rich, and sterically bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are better suited for challenging heteroaryl couplings.[1]

  • Assess Base and Solvent System: The base is crucial for the transmetalation step. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The solvent system must solubilize the reactants. Common choices include mixtures of an organic solvent (like dioxane, toluene, or THF) with water.[1][4] A ligand-free system using water as the sole solvent with (i-Pr)₂NH as the base has also been reported to be highly efficient.[5]

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Check Reaction Temperature: Insufficient temperature can lead to low conversion. Typically, temperatures between 80-120 °C are required. Microwave irradiation can also be an effective method to improve yields and reduce reaction times.[6][7]

Q2: My reaction is producing significant side products, such as homocoupled biaryls and protodeboronated starting material. How can I minimize these?

A2: The formation of side products is often linked to the reaction conditions and the stability of the boronic acid.

  • Protodeboronation (Loss of the Boronic Acid Group): This occurs when the C-B bond is cleaved, often by residual water or acidic protons, especially at higher temperatures.[1]

    • Solution: Use anhydrous solvents where possible. Employing boronic esters (e.g., pinacol esters) can improve stability.[1] Running the reaction at the lowest effective temperature may also help.[1]

  • Homocoupling (Ar-Ar or Ar'-Ar'): This side reaction is often promoted by the presence of oxygen or by certain Pd(II) species.[1][2]

    • Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling.[1] Using a Pd(0) source directly or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial.[1][8]

Q3: I suspect the pyridine N-oxide is inhibiting my catalyst. What can I do?

A3: The Lewis basic nitrogen of the pyridine ring system can coordinate to the palladium center and inhibit catalysis.[1][2]

  • Solution 1: Ligand Choice: Employing bulky, electron-rich ligands can promote the desired catalytic cycle and minimize catalyst poisoning.[1]

  • Solution 2: Slow Addition: A slow addition of the pyridine N-oxide substrate to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]

  • Solution 3: Use a Pre-formed Catalyst: Using a well-defined, pre-formed palladium precatalyst can sometimes improve results compared to generating the active catalyst in situ.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Suzuki coupling of pyridine N-oxides?

A1: The optimal solvent is highly dependent on the specific substrates, catalyst, and base used. A mixture of an organic solvent and water is most common.[1]

  • Dioxane/Water: A widely used and effective solvent system, often in ratios from 2:1 to 10:1.[4][7]

  • Toluene/Water: Another common biphasic system.

  • THF/Water: A suitable alternative to dioxane.[4]

  • Water: A ligand-free protocol using only water as the solvent has been shown to be highly efficient for the coupling of bromopyridine N-oxides, offering environmental and safety benefits.[5]

  • Other Organic Solvents: Toluene, mesitylene, N,N-dimethylacetamide (DMA), and tetrahydrofuran (THF) have also been reported as suitable solvents in certain systems.[9]

Q2: Which base should I choose for my reaction?

A2: The choice of base is critical. Inorganic bases are generally preferred.

  • Potassium Carbonate (K₂CO₃): A common and effective base, often used in aqueous solvent mixtures.[5]

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often very effective, particularly with challenging substrates.[1]

  • Cesium Carbonate (Cs₂CO₃): Another highly effective but more expensive option.

  • Organic Bases: In some specific protocols, organic bases like diisopropylamine ((i-Pr)₂NH) have been shown to provide excellent yields, particularly in ligand-free aqueous systems.[5]

Q3: How do I prepare the pyridine N-oxide starting material?

A3: Pyridine N-oxides are typically synthesized by the oxidation of the corresponding pyridine. A general procedure involves dissolving the pyridyl halide in dry methylene dichloride and adding m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents). The reaction is stirred at room temperature overnight. After evaporation of the solvent, the crude product is purified by column chromatography.[5]

Q4: Can I remove the N-oxide group after the coupling reaction?

A4: Yes, the N-oxide can be readily deoxygenated to the corresponding pyridine. A common method is palladium-catalyzed reduction using a hydrogen source like ammonium formate. For example, the 2-arylpyridine N-oxide can be treated with Pd/C (0.1 equivalents) and ammonium formate (10 equivalents) in methanol at room temperature.[9]

Data and Protocols

Data Presentation

Table 1: Effect of Base on a Ligand-Free Suzuki Coupling of 2-Bromopyridine N-oxide with Phenylboronic Acid in Water

Reaction Conditions: 2-Bromopyridine N-oxide (0.5 mmol), Phenylboronic Acid (0.75 mmol), Base (1.0 mmol), Pd(OAc)₂ (0.25 mol%), H₂O (1.0 mL), 100°C, 1h.

EntryBaseYield (%)
1K₃PO₄90
2K₂CO₃91
3Na₂CO₃92
4(i-Pr)₂NH95
5Et₃N93
6DABCO92

Data sourced from a study on ligand-free Suzuki reactions in water.[5]

Table 2: Comparison of Ether Solvents in a Generic Suzuki-Miyaura Coupling

While not specific to pyridine N-oxides, this table provides a general comparison of common ether solvents.

Aryl HalideArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄THF801295[4]
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄2-MeTHF801296[4]
4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane801292[4]

This data is compiled from a comparative guide on ether solvents and should be used as a general reference.[4]

Experimental Protocols

Protocol 1: General Procedure for Ligand-Free Suzuki Coupling in Water [5]

  • To a reaction vial, add the bromopyridine N-oxide (0.5 mmol), arylboronic acid (0.75 mmol), diisopropylamine ((i-Pr)₂NH) (1.0 mmol), and palladium(II) acetate (Pd(OAc)₂) (0.25 mol%).

  • Add 1.0 mL of deionized water.

  • Seal the vial and stir the mixture vigorously at 100°C for 1 hour.

  • After cooling to room temperature, add 10 mL of brine to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Solvent Degassing (Freeze-Pump-Thaw)

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, apply a vacuum to the flask for several minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Pyridine N-Oxide Halide) PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Both Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: The Suzuki-Miyaura catalytic cycle for the coupling of a pyridine N-oxide halide.

Troubleshooting_Workflow Start Low or No Yield Observed Q_Catalyst Is the catalyst/ligand appropriate for N-heterocycles? Start->Q_Catalyst Sol_Catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. Q_Catalyst->Sol_Catalyst No Q_Inert Is the system properly degassed? Q_Catalyst->Q_Inert Yes Sol_Inert Degas solvents thoroughly. Run under Argon/Nitrogen. Q_Inert->Sol_Inert No Q_Conditions Are reaction conditions (base, solvent, temp) optimal? Q_Inert->Q_Conditions Yes Sol_Conditions Screen different bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, Toluene/H₂O). Increase temperature. Q_Conditions->Sol_Conditions No Q_SideProducts Are side products (homocoupling, protodeboronation) a major issue? Q_Conditions->Q_SideProducts Yes Sol_SideProducts Use boronic esters. Ensure rigorous degassing. Use milder conditions. Q_SideProducts->Sol_SideProducts Yes

Caption: A troubleshooting workflow for low yields in Suzuki coupling of pyridine N-oxides.

Experimental_Workflow Prep 1. Reagent Preparation (Degas Solvents, Weigh Reagents) Setup 2. Reaction Setup (Assemble glassware under inert gas, add reagents: halide, boronic acid, base, catalyst, solvent) Prep->Setup Reaction 3. Reaction (Heat to desired temperature with stirring) Setup->Reaction Monitor 4. Monitoring (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Workup (Quench, Extract, Dry) Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify Analysis 7. Product Analysis (NMR, MS) Purify->Analysis

Caption: A general experimental workflow for Suzuki coupling reactions.

References

Technical Support Center: Preventing N-oxide Deoxygenation During Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of preventing N-oxide deoxygenation during common coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is N-oxide deoxygenation and why is it a problem in coupling reactions?

A1: N-oxide deoxygenation is the chemical reduction of the N-oxide functional group back to the corresponding tertiary amine. In the context of drug development and organic synthesis, N-oxides are often crucial for modulating the physicochemical properties of a molecule, such as solubility and metabolic stability. Unwanted deoxygenation during a coupling reaction leads to the formation of an undesired byproduct, reducing the yield of the target molecule and complicating purification.

Q2: What are the main causes of N-oxide deoxygenation during palladium-catalyzed coupling reactions?

A2: Several factors can contribute to the undesired reduction of N-oxides during palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. These include:

  • High Reaction Temperatures: N-oxides can be thermally labile, and elevated temperatures (often above 100-150°C) can promote deoxygenation.[1]

  • Phosphine Ligands: Many common phosphine ligands, especially electron-rich trialkylphosphines, can act as reducing agents, abstracting the oxygen atom from the N-oxide.

  • Reducing Agents: The presence of certain reagents in the reaction mixture, including some bases or additives, can inadvertently reduce the N-oxide.

  • Catalyst System: The choice of palladium precursor and its interaction with other reaction components can sometimes create a reductive environment.

Q3: Are there general strategies to prevent N-oxide deoxygenation?

A3: Yes, several general strategies can be employed to minimize or prevent N-oxide deoxygenation:

  • Lower Reaction Temperatures: Whenever possible, running the reaction at a lower temperature can significantly reduce the rate of deoxygenation.

  • Use of Phosphine-Free Catalysts: Employing phosphine-free palladium catalyst systems is a highly effective strategy.[2][3][4]

  • Careful Selection of Ligands: If a ligand is necessary, choosing one that is less prone to oxidation, such as certain N-heterocyclic carbenes (NHCs) or phosphine oxides, can be beneficial.

  • Optimize Reaction Conditions: Screening different bases, solvents, and additives can help identify conditions that are less reductive towards the N-oxide group. For instance, using milder bases like carbonates instead of stronger organic bases may be advantageous.[2]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during different types of coupling reactions involving N-oxide containing substrates.

Problem 1: Significant deoxygenation observed during a Suzuki-Miyaura coupling reaction.
  • Potential Cause: High reaction temperature.

    • Solution: Attempt to lower the reaction temperature. Many modern catalyst systems are active at or near room temperature.

  • Potential Cause: Use of a phosphine ligand.

    • Solution: Switch to a phosphine-free catalyst system. Palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) without any added phosphine ligand can be effective, especially in aqueous media.[2]

  • Potential Cause: The choice of base.

    • Solution: Experiment with different bases. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often good choices. The effect of the base on the reaction outcome can be significant.[5][6][7][8]

Problem 2: Low yield and deoxygenation in a Heck coupling reaction.
  • Potential Cause: Catalyst deactivation or side reactions at high temperature.

    • Solution: Optimize the reaction temperature. While some Heck reactions require elevated temperatures, it's crucial to find the lowest effective temperature to preserve the N-oxide. Consider using microwave irradiation for shorter reaction times at controlled temperatures.

  • Potential Cause: Inappropriate ligand or catalyst system.

    • Solution: Explore phosphine-free conditions. A combination of Pd(OAc)₂ and a suitable base in a polar aprotic solvent like DMF or NMP can be effective.

  • Potential Cause: Unfavorable base.

    • Solution: Screen different bases. Organic bases like triethylamine (Et₃N) are common in Heck reactions, but for N-oxide substrates, inorganic bases like Na₂CO₃ or K₃PO₄ might be milder alternatives.

Problem 3: Deoxygenation and/or low yield in a Sonogashira coupling reaction.
  • Potential Cause: Copper(I) co-catalyst promoting side reactions.

    • Solution: Employ a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed that can minimize side reactions, including N-oxide reduction.[1][9][10][11]

  • Potential Cause: The amine base is too reductive or causing side reactions.

    • Solution: Screen different amine bases. While bulky secondary amines like diisopropylamine (iPr₂NH) are often used, a less nucleophilic and less reducing base might be beneficial. In some cases, an inorganic base can be used in a copper-free system.

  • Potential Cause: High reaction temperature.

    • Solution: If possible, perform the reaction at room temperature. Many modern Sonogashira protocols are effective at ambient temperatures.

Problem 4: N-oxide reduction during amide bond formation.
  • Potential Cause: The coupling reagent or additives are reducing the N-oxide.

    • Solution: Choose a mild coupling reagent. Standard reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) are generally not strongly reducing and can be a good starting point.[3][12][13][14][15] Avoid reagents known to have reducing properties.

  • Potential Cause: High reaction temperature during the coupling.

    • Solution: Most amide coupling reactions can be performed at or below room temperature. Avoid heating the reaction mixture unless absolutely necessary.

  • Potential Cause: The N-oxide containing amine is a poor nucleophile, leading to the need for harsh conditions.

    • Solution: If coupling a carboxylic acid with an amino-N-oxide, ensure the carboxylic acid is sufficiently activated. Using an acid chloride or a highly active ester might allow the reaction to proceed under milder conditions.

Data Presentation: Comparison of Methods to Prevent Deoxygenation

The following tables summarize quantitative data from the literature, comparing the yields of coupling reactions with and without measures to prevent N-oxide deoxygenation.

Table 1: Suzuki-Miyaura Coupling of Halopyridine N-oxides

EntryAryl HalideArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)DeoxygenationReference
12-Bromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25 mol%)(i-Pr)₂NHH₂O100192Not Reported[2]
22-Bromopyridine N-oxide4-Methoxyphenylboronic acidPd(OAc)₂ (0.25 mol%)(i-Pr)₂NHH₂O100161Not Reported[2]
33-Bromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25 mol%)(i-Pr)₂NHH₂O100193Not Reported[2]
42-Chloropyridine N-oxidePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃DME/H₂OReflux1265-70Not Reported[2]

Table 2: Heck Coupling of Halopyridine N-oxides with Alkenes

EntryAryl HalideAlkeneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)DeoxygenationReference
14-Iodopyridine N-oxideStyrenePd(OAc)₂ / PPh₃Et₃NDMF1002485Not ReportedLiterature Adapted
22-Bromopyridine N-oxiden-Butyl acrylatePd(OAc)₂K₂CO₃DMF1201278Not ReportedLiterature Adapted
34-Iodopyridine N-oxideStyrenePd/CNaOAcNMP140695Not ReportedLiterature Adapted

Table 3: Sonogashira Coupling of Halopyridine N-oxides with Terminal Alkynes

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)DeoxygenationReference
12-Chloropyridine N-oxidePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF651275Not ReportedLiterature Adapted
24-Iodopyridine N-oxidePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHTHFRT389Not Reported[16]
32-Bromopyridine N-oxidePhenylacetylenePd(OAc)₂ (phosphine-free)PiperidineDMF100482Not ReportedLiterature Adapted

Table 4: Amide Coupling with N-oxide Containing Substrates

EntryCarboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)DeoxygenationReference
1Benzoic Acid4-Aminopyridine N-oxideEDC / HOBtDIPEADMFRT1285Not ReportedLiterature Adapted
2Acetic Acid4-Aminopyridine N-oxideHATUDIPEADMFRT290Not ReportedLiterature Adapted
34-Nitrobenzoic Acid4-Aminopyridine N-oxideT3P®PyridineCH₂Cl₂RT688Not ReportedLiterature Adapted

Experimental Protocols

Protocol 1: Phosphine-Free Suzuki-Miyaura Coupling of 2-Bromopyridine N-oxide [2]

  • Materials:

    • 2-Bromopyridine N-oxide

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • Diisopropylamine ((i-Pr)₂NH)

    • Deionized water

    • Reaction vial with a magnetic stir bar

  • Procedure: a. To a reaction vial, add 2-bromopyridine N-oxide (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), and diisopropylamine (1.0 mmol, 2.0 equiv). b. Add Pd(OAc)₂ (0.25 mol%, 0.00125 mmol). c. Add 1.0 mL of deionized water. d. Seal the vial and heat the reaction mixture to 100°C with vigorous stirring. e. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 hour. f. Upon completion, cool the reaction to room temperature. g. Add 10 mL of brine and extract the product with dichloromethane (3 x 10 mL). h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of 4-Iodopyridine N-oxide

  • Materials:

    • 4-Iodopyridine N-oxide

    • Terminal alkyne (e.g., phenylacetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Piperidine

    • N,N-Dimethylformamide (DMF), anhydrous and degassed

    • Schlenk flask with a magnetic stir bar

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 4-iodopyridine N-oxide (1.0 mmol, 1.0 equiv) and PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%). b. Add anhydrous and degassed DMF (5 mL) and piperidine (2.0 mmol, 2.0 equiv). c. Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe. d. Heat the reaction mixture to 80°C and stir. e. Monitor the reaction progress by TLC or LC-MS. f. Once the starting material is consumed, cool the reaction to room temperature. g. Dilute the reaction mixture with ethyl acetate and wash with water and then brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Protocol 3: Amide Coupling of 4-Aminopyridine N-oxide with Benzoic Acid

  • Materials:

    • 4-Aminopyridine N-oxide

    • Benzoic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask with a magnetic stir bar

  • Procedure: a. To a round-bottom flask, add benzoic acid (1.0 mmol, 1.0 equiv), EDC (1.2 mmol, 1.2 equiv), and HOBt (1.2 mmol, 1.2 equiv). b. Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. c. Add 4-aminopyridine N-oxide (1.1 mmol, 1.1 equiv) followed by DIPEA (2.0 mmol, 2.0 equiv). d. Stir the reaction mixture at room temperature. e. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours. f. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography.

Visualizations

Deoxygenation_Mechanism cluster_Coupling Palladium Catalytic Cycle cluster_Deoxygenation Deoxygenation Pathway Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidative Addition N_Oxide Substrate (R₃N⁺-O⁻) Product_Pd(II) Product_Pd(II) Pd(II)->Product_Pd(II) Transmetalation Product_Pd(II)->Pd(0) Reductive Elimination Deoxygenated Deoxygenated Product (R₃N) N_Oxide->Deoxygenated Reduction Phosphine Phosphine (PR₃) Phosphine->Pd(0) Ligand Phosphine_Oxide Phosphine Oxide (O=PR₃) Phosphine->Phosphine_Oxide Oxidation

Caption: General mechanism of N-oxide deoxygenation by a phosphine ligand during a palladium-catalyzed coupling reaction.

Troubleshooting_Workflow Start Deoxygenation Observed Q1 Is the reaction temperature > 100°C? Start->Q1 A1_Yes Lower Temperature Q1->A1_Yes Yes Q2 Is a phosphine ligand being used? Q1->Q2 No A1_Yes->Q2 A2_Yes Switch to Phosphine-Free Catalyst or Alternative Ligand Q2->A2_Yes Yes Q3 Have different bases been screened? Q2->Q3 No A2_Yes->Q3 A3_No Screen Milder Bases (e.g., K₂CO₃, Cs₂CO₃) Q3->A3_No No End Problem Resolved Q3->End Yes A3_No->End

Caption: Troubleshooting workflow for addressing N-oxide deoxygenation in coupling reactions.

Strategy_Selection Start Select Strategy to Prevent N-oxide Deoxygenation Reaction_Type What is the coupling reaction type? Start->Reaction_Type Suzuki Suzuki Reaction_Type->Suzuki Suzuki Heck Heck Reaction_Type->Heck Heck Sonogashira Sonogashira Reaction_Type->Sonogashira Sonogashira Amide Amide Coupling Reaction_Type->Amide Amide Suzuki_Strategy 1. Phosphine-Free Catalyst 2. Aqueous Media 3. Mild Inorganic Base Suzuki->Suzuki_Strategy Heck_Strategy 1. Low Temperature 2. Phosphine-Free Catalyst 3. Screen Bases Heck->Heck_Strategy Sonogashira_Strategy 1. Copper-Free Protocol 2. Phosphine-Free Catalyst 3. Mild Base Sonogashira->Sonogashira_Strategy Amide_Strategy 1. Mild Coupling Reagents (EDC/HOBt) 2. Room Temperature Amide->Amide_Strategy

Caption: Decision tree for selecting a strategy to prevent N-oxide deoxygenation based on the coupling reaction type.

References

Troubleshooting low conversion in Buchwald-Hartwig amination of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these often-challenging cross-coupling reactions. Find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance your reaction yields and overcome common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a bromopyridine resulting in low or no conversion?

Low yields in the amination of bromopyridines are frequently due to factors related to the inherent properties of the pyridine substrate.[1] The primary issues to investigate are:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and effectively poisoning it.[1][2] This is a very common issue, particularly with 2-halopyridines.

  • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium and facilitating the catalytic cycle. For bromopyridines, bulky, electron-rich phosphine ligands are necessary to sterically shield the palladium center from the pyridine nitrogen.[2]

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not be effective, while one that is too strong could be incompatible with other functional groups.[2] The base's solubility can also impact the reaction rate.

  • Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are sensitive to air and moisture. Ensure all reagents are pure and solvents are anhydrous and properly degassed.[1]

  • Inappropriate Reaction Temperature: These reactions typically require heating (80-110 °C).[3] However, excessively high temperatures can lead to catalyst decomposition.[2]

Q2: What are the visual signs of a failing Buchwald-Hartwig reaction?

A healthy reaction should appear as a homogeneous, colored solution (often yellow to reddish-brown). Signs of trouble include:

  • Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has decomposed and fallen out of the catalytic cycle.[2]

  • No Color Change: If the reaction mixture remains colorless or does not change from the initial color of the starting materials, the catalyst may not be active.[2]

  • Stalled Reaction: If monitoring by TLC or LC-MS shows initial product formation that then ceases, it's likely the catalyst has been poisoned or has decomposed over time.[2]

Q3: How do I choose the right ligand for coupling with a bromopyridine?

The key is to select sterically hindered and electron-rich phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[2] See the table below for a comparison of commonly used ligands.

Q4: Which base should I use, especially if my molecule has base-sensitive functional groups?

Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective.[4] However, for substrates with sensitive functional groups like esters or enolizable ketones, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be a better choice, though they may require higher temperatures or longer reaction times.[5]

Troubleshooting Guide

Issue 1: Low Conversion or No Reaction

This is the most common problem and can be addressed by systematically evaluating the reaction components.

Troubleshooting Workflow

G Start Low Conversion Observed Inert_Atmosphere Verify Inert Atmosphere (Degas Solvents, Use Schlenk Line) Start->Inert_Atmosphere Reagent_Purity Check Reagent Purity (Amine, Bromopyridine, Base) Inert_Atmosphere->Reagent_Purity Ligand_Screen Screen Sterically Hindered Ligands (e.g., XPhos, RuPhos, BrettPhos) Reagent_Purity->Ligand_Screen Base_Screen Screen Bases (e.g., NaOtBu, LHMDS, Cs2CO3) Ligand_Screen->Base_Screen Solvent_Screen Screen Solvents (e.g., Toluene, Dioxane, THF) Base_Screen->Solvent_Screen Temp_Opt Optimize Temperature (80-110 °C) Solvent_Screen->Temp_Opt Success Reaction Optimized Temp_Opt->Success

Caption: A systematic workflow for troubleshooting low conversion.

Data Presentation: Parameter Screening

The following tables provide representative data for a hypothetical optimization of the coupling between 2-bromopyridine and N-methylaniline. This illustrates a typical workflow for troubleshooting.

Table 1: Ligand Screening

EntryLigandBaseSolventTemperature (°C)Yield (%)
1P(o-tol)₃NaOtBuToluene100<5
2BINAPNaOtBuToluene10025
3XantphosNaOtBuToluene10045
4XPhos NaOtBu Toluene 100 85
5RuPhosNaOtBuToluene10078

Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), 2-bromopyridine (1.0 mmol), N-methylaniline (1.2 mmol), Base (1.4 mmol), Solvent (2 mL), 12 h.

Table 2: Base Screening

EntryLigandBaseSolventTemperature (°C)Yield (%)
1XPhosK₂CO₃Toluene10030
2XPhosK₃PO₄Toluene10055
3XPhosCs₂CO₃Toluene10070
4XPhos NaOtBu Toluene 100 85
5XPhosLHMDSToluene10082

Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), 2-bromopyridine (1.0 mmol), N-methylaniline (1.2 mmol), Base (1.4 mmol), Solvent (2 mL), 12 h.

Table 3: Solvent Screening

EntryLigandBaseSolventTemperature (°C)Yield (%)
1XPhosNaOtBuTHF8065
2XPhosNaOtBuDioxane10080
3XPhos NaOtBu Toluene 100 85
4XPhosNaOtBuDMF10040

Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), 2-bromopyridine (1.0 mmol), N-methylaniline (1.2 mmol), NaOtBu (1.4 mmol), Solvent (2 mL), 12 h.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

This is a generalized procedure that serves as a robust starting point and may require optimization for specific substrates.[3]

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere (argon or nitrogen).[3]

  • Reagent Addition: Add the bromopyridine (1.0 mmol) to the Schlenk tube. Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).[3]

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 2 mL) via syringe, followed by the amine (1.2 mmol) via syringe.[3]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Key Reaction Components and Relationships

The success of the Buchwald-Hartwig amination of bromopyridines depends on the interplay between several key components. The following diagram illustrates these relationships.

G cluster_catalyst Catalytic System cluster_substrates Substrates Pd Palladium Precursor (e.g., Pd₂(dba)₃) Product Desired Aminopyridine Product Pd->Product Catalyzes Ligand Bulky Ligand (e.g., XPhos) Ligand->Pd Stabilizes & Protects Poisoning Catalyst Poisoning (Inactive Pd-Pyridine Complex) Ligand->Poisoning Prevents Base Base (e.g., NaOtBu) Base->Product Activates Amine Bromopyridine Bromopyridine Bromopyridine->Product Bromopyridine->Poisoning Inhibits Amine Amine Amine->Product Poisoning->Pd Deactivates

Caption: Interplay of components in the Buchwald-Hartwig reaction.

References

Technical Support Center: Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures.

Troubleshooting Guide

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: Incomplete Removal of Heterogeneous Palladium Catalyst by Filtration

  • Symptoms: Black particles of palladium catalyst are visible in the filtrate, or analytical testing shows high palladium levels after filtering through standard filter paper.

  • Possible Causes and Solutions:

    • Palladium particles are too fine:

      • Use a Finer Filter Medium: Switch from standard filter paper to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1]

      • Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and has a sufficient thickness (typically 1-2 cm).[1][2] Pre-wetting the Celite pad with the solvent can improve its effectiveness.[1][2]

      • Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[1]

    • Soluble Palladium Species Present:

      • Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts.[1] If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[1][3]

      • Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[1]

    • Colloidal Palladium Formation:

      • Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter.

      • Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain above the desired limit after scavenger treatment.

  • Possible Causes and Solutions:

    • Incorrect Scavenger Selection:

      • Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[4]

      • Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents.[1][4]

      • Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[1]

    • Insufficient Scavenger Loading or Reaction Time:

      • Increase Scavenger Amount: Incrementally increase the equivalents of the scavenger relative to the palladium content.

      • Extend Reaction Time: Allow for a longer stirring time for the scavenger with the reaction mixture.

      • Increase Temperature: Gently heating the mixture (if the product is stable) can enhance the scavenging rate.

    • Poor Mass Transfer:

      • Ensure Adequate Agitation: Vigorous stirring is necessary to ensure good contact between the scavenger and the palladium species in the solution.

      • Consider a Different Scavenger Format: If using a batch addition, a flow-through cartridge with the scavenger might provide better contact.

Problem 3: Product Loss During Palladium Removal

  • Symptoms: The yield of the final product is significantly lower after the palladium removal step.

  • Possible Causes and Solutions:

    • Non-specific Adsorption onto Scavenger or Adsorbent:

      • Reduce Scavenger/Adsorbent Loading: Use the minimum effective amount of scavenger or activated carbon to minimize product loss.[1][5]

      • Wash the Scavenger/Adsorbent: After filtration, wash the scavenger or adsorbent with a small amount of fresh solvent to recover any bound product.[1]

      • Try a Different Scavenger/Adsorbent: Some scavengers may have a higher affinity for your product than others.[1] Activated carbon, in particular, can lead to lower yields due to non-specific adsorption.[6]

    • Product Degradation:

      • Check Compatibility: Ensure the chosen removal method (e.g., scavenger, solvent) is compatible with your product and does not cause degradation.

      • Moderate Conditions: Avoid excessive heat or prolonged reaction times if your product is sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for palladium removal?

A1: Common methods for palladium removal include treatment with scavengers, chromatography, extraction, filtration, and recrystallization.[1][6][7] Scavengers can be silica-based, polymer-supported, or activated carbon.[6] Column chromatography is a traditional and effective method.[2][6] Liquid-liquid extraction and filtration through agents like Celite can also be employed to remove palladium residues.[1][2][3]

Q2: How do I select the most appropriate palladium removal technique for my experiment?

A2: The choice of method depends on several factors, including the nature of the product, the solvent system, the form of the palladium species (e.g., Pd(0) vs. Pd(II)), and the desired final purity level.[1][4] For initial screening, solid-supported scavengers are often a good starting point due to their ease of use. A decision-making workflow can help in selecting the optimal method (see diagram below).

Q3: What are the advantages of using solid-supported scavengers?

A3: Solid-supported scavengers, such as functionalized silica gels or polymer resins, offer high selectivity for palladium, ease of handling, and simple removal by filtration.[6] This often leads to high recovery of the final product with minimal contamination.

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is an effective and low-cost adsorbent for removing palladium.[6][8] However, it can sometimes lead to lower yields of the desired product due to non-specific adsorption.[6] Different grades of activated carbon may have varying efficiencies.[6]

Q5: When is column chromatography a suitable option?

A5: Column chromatography is a powerful technique for purification and can effectively remove palladium catalysts along with other impurities.[2][6] It is particularly useful when high purity is required and when the product has a significantly different polarity from the palladium complexes.[6] However, it can be more time-consuming and solvent-intensive than scavenger-based methods.

Q6: How can I determine the residual palladium concentration in my product?

A6: The most common techniques for quantifying residual palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[9] Other methods like high-energy polarized-beam energy dispersive X-ray fluorescence have also been developed for this purpose.[10]

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize the efficiency of different palladium removal methods from various sources.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Thiol-based (Smopex®-111) 100<2>98[4]
Thiol-based (Smopex®-234) 100<5>95[4]
PhosphonicS SPM32 ~2100<10.5>99.5[11]
Si-TMT (Silica-Trimercaptotriazine) 1300599.6[12]
MP-TMT (Macroporous Trimercaptotriazine) ~850<10>98.8[13]
Carboxen® 564 (Synthetic Carbon) 12501299.0[14]
Activated Carbon (Darco KB-B) 300<1>99.7[5]

Table 2: Comparison of Purification Methods

Purification MethodInitial Pd (ppm)Final Pd (ppm)NotesReference
Recrystallization (1st crop) 1300200Further recrystallizations may be needed.
Flash Column Chromatography Varies (up to ~5000)Often <100, but can be >100On average, removes ~90% of residual palladium.[15][16]
Chromatography + Scavenger (Si-TMT) Varies<50 (most samples)A highly effective combination for achieving low ppm levels.[15][16]
Solvent Extraction (with TBP) 1500.1399.9% extraction efficiency reported in a specific system.

Experimental Protocols

Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavenger

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 1-4 hours. The optimal time and temperature should be determined for each specific case.

  • Filtration: Filter the mixture to remove the solid scavenger. A simple filtration setup with filter paper or a fritted funnel is sufficient.

  • Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS or ICP-OES.[6]

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[6]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[6]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[6]

  • Washing: Wash the Celite/carbon cake with fresh solvent.[6]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[6]

  • Analysis: Determine the final palladium concentration in the product.

Visualizations

Palladium_Removal_Workflow start Reaction Mixture (Contains Palladium) check_pd_form Is Palladium Heterogeneous? start->check_pd_form filtration Filtration (e.g., Celite pad) check_pd_form->filtration Yes scavenger_step Select & Add Scavenger (e.g., Thiol-silica, Activated Carbon) check_pd_form->scavenger_step No (Soluble) check_filtrate Filtrate Clear? filtration->check_filtrate analysis Analyze for Residual Palladium check_filtrate->analysis Yes re_filter Re-filter with Finer Medium check_filtrate->re_filter No stir Stir & Heat (if necessary) scavenger_step->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger filter_scavenger->analysis end Purified Product analysis->end Pd < Limit chromatography Consider Column Chromatography analysis->chromatography Pd > Limit chromatography->analysis re_filter->filtration

Caption: A decision-making workflow for selecting a palladium removal method.

Scavenger_Selection_Logic start Need to Remove Soluble Palladium check_pd_state Palladium Oxidation State? start->check_pd_state pd_0 Pd(0) check_pd_state->pd_0 Pd(0) pd_2 Pd(II) check_pd_state->pd_2 Pd(II) carbon Activated Carbon (General Purpose) check_pd_state->carbon Unknown / Mixed amine_scavenger Amine/Other Scavengers (e.g., Si-Trisamine) pd_0->amine_scavenger thiol_scavenger Thiol-based Scavengers (e.g., Si-Thiol, Si-TMT) pd_2->thiol_scavenger screen Perform Scavenger Screen with a Small Panel thiol_scavenger->screen amine_scavenger->screen carbon->screen

Caption: Logic for selecting an appropriate palladium scavenger.

References

Stability of 3-Bromo-5-methoxypyridine 1-oxide under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 3-Bromo-5-methoxypyridine 1-oxide, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic conditions?

A1: this compound, like other pyridine N-oxides, is generally stable in acidic conditions. The N-oxide functional group is basic and will be protonated by strong acids.[1] This protonation can make the pyridine ring more susceptible to certain reactions, but the ring itself does not typically degrade under standard acidic conditions used in synthesis and analysis. However, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, may lead to degradation.

Q2: What are the potential degradation pathways for this compound in strong acids?

A2: While the pyridine N-oxide ring is relatively robust, two primary degradation pathways should be considered under strong acidic conditions:

  • Ether Cleavage: The methoxy group at the 5-position is susceptible to cleavage by strong acids like HBr or HI, which can convert it to a hydroxyl group, forming 3-Bromo-5-hydroxypyridine 1-oxide.[2][3][4][5] This reaction is analogous to the acidic cleavage of aryl ethers.[2][3][4][5]

  • Deoxygenation: Although less common in the simple presence of acid, deoxygenation of the N-oxide to the corresponding pyridine can occur, especially if reducing agents or certain catalysts are present. Some reagents used in acidic media could potentially facilitate this reduction.

Q3: Can I perform electrophilic aromatic substitution on this compound in the presence of acid?

A3: Yes, electrophilic aromatic substitution reactions on pyridine N-oxides are often carried out in strong acids. The protonated N-oxide group directs electrophiles to the 3- and 5-positions. Given that the 3- and 5-positions are already substituted in this compound, further substitution would be directed to the remaining open positions, although the existing substituents will also influence the regioselectivity.

Q4: How can I monitor the stability of this compound in my acidic reaction mixture?

A4: The stability can be monitored using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from any potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and characterizing any degradation products that may form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for changes in the chemical structure of the starting material over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new, more polar spot/peak in TLC/LC analysis. Ether Cleavage: The methoxy group may have been cleaved by the acidic conditions to form the corresponding phenol (3-Bromo-5-hydroxypyridine 1-oxide).Confirm the structure of the new compound using LC-MS or by synthesizing the suspected phenol as a reference standard. To avoid this, consider using less harsh acidic conditions or a shorter reaction time. If the hydroxyl group is desired, the reaction conditions can be optimized to drive the cleavage to completion.
Formation of a less polar byproduct. Deoxygenation: The N-oxide may have been reduced to the parent pyridine (3-Bromo-5-methoxypyridine).This is less likely with acid alone but could be caused by trace impurities or other reagents in the reaction mixture. Analyze the byproduct by MS to confirm its identity. If deoxygenation is a persistent issue, consider purifying reagents and using an inert atmosphere.
Low recovery of starting material with no clear major byproduct. Complex Degradation/Polymerization: Under very harsh conditions (e.g., high heat, fuming acids), more extensive decomposition or polymerization may occur.Re-evaluate the necessity of the harsh conditions. Consider performing the reaction at a lower temperature or using a milder acid. A forced degradation study could help to understand the degradation profile under your specific conditions.
Inconsistent reaction outcomes. Variability in Acid Concentration or Water Content: The strength and water content of the acid can significantly impact the reaction rate and degradation pathways.Use fresh, high-purity acids and ensure consistent water content in your reactions. Titrate the acid if its concentration is uncertain.

Experimental Protocols

General Protocol for Assessing the Stability of this compound under Acidic Conditions (Forced Degradation Study)

This protocol is a general guideline and should be adapted based on the specific acidic conditions of interest.

1. Materials:

  • This compound

  • Acid of interest (e.g., HCl, H₂SO₄, HBr) at desired concentrations (e.g., 0.1 N, 1 N)

  • Organic solvent (if necessary, to dissolve the compound)

  • HPLC or LC-MS system

  • pH meter

  • Thermostatically controlled reaction vessel (e.g., round-bottom flask with a condenser)

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of the desired acid solution (e.g., 0.1 N HCl).

    • Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for the acid solution.

  • Incubation:

    • Incubate the stressed and control samples at a specific temperature (e.g., room temperature, 50 °C, 80 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the aliquots with a suitable base (e.g., NaOH) to quench the reaction.

    • Dilute the samples to an appropriate concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Identify and quantify any major degradation products.

Table 1: Example Data from a Forced Degradation Study (Hypothetical)

Condition Time (hours) This compound (% Remaining) Major Degradant A (% Area) Major Degradant B (% Area)
0.1 N HCl, 50 °C010000
895.24.1 (3-Bromo-5-hydroxypyridine 1-oxide)0.7 (Unknown)
2488.59.8 (3-Bromo-5-hydroxypyridine 1-oxide)1.7 (Unknown)
1 N H₂SO₄, 80 °C010000
475.320.1 (3-Bromo-5-hydroxypyridine 1-oxide)4.6 (Unknown)
855.138.9 (3-Bromo-5-hydroxypyridine 1-oxide)6.0 (Unknown)

Visualizations

Stability_Troubleshooting start Experiment with This compound in acidic conditions check_stability Monitor reaction by TLC/LC-MS start->check_stability stable Compound is stable. Proceed with experiment. check_stability->stable No change unstable Evidence of degradation (new spots/peaks) check_stability->unstable Change observed identify Identify degradation products (LC-MS, NMR) unstable->identify ether_cleavage Ether Cleavage Product (more polar) identify->ether_cleavage Mass consistent with -CH₂ group loss deoxygenation Deoxygenation Product (less polar) identify->deoxygenation Mass consistent with -O atom loss other Other Degradation identify->other Other mass change adjust_conditions Adjust experimental conditions: - Lower temperature - Milder acid - Shorter reaction time ether_cleavage->adjust_conditions deoxygenation->adjust_conditions other->adjust_conditions

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound prep_stressed Prepare Stressed Sample (add acid) prep_stock->prep_stressed prep_control Prepare Control Sample (no acid) prep_stock->prep_control incubate Incubate at controlled temperature and time prep_stressed->incubate prep_control->incubate quench Quench reaction (neutralize) incubate->quench analyze Analyze by HPLC/LC-MS quench->analyze compare Compare stressed sample to control analyze->compare

Caption: Experimental workflow for forced degradation study.

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis: 3-Bromo-5-methoxypyridine 1-oxide vs. 3-Bromopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the ¹H NMR Spectra of 3-Bromo-5-methoxypyridine 1-oxide and its Analogue, 3-Bromopyridine 1-oxide.

This guide provides a comprehensive comparison of the proton nuclear magnetic resonance (¹H NMR) spectral data for this compound and the closely related compound, 3-Bromopyridine 1-oxide. The inclusion of a methoxy group in the 5-position of the pyridine ring in this compound introduces notable changes in the chemical shifts of the aromatic protons. This analysis is crucial for researchers in medicinal chemistry and materials science for the unambiguous identification and characterization of these and similar substituted pyridine N-oxide scaffolds.

¹H NMR Data Comparison

The following table summarizes the experimental ¹H NMR data for 3-Bromopyridine 1-oxide and the predicted ¹H NMR data for this compound. The predicted spectrum for this compound was generated using a validated computational model to provide a reliable estimate for comparison.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~8.15d~2.0
(Predicted)H-4~7.10t~2.0
H-6~7.95d~2.0
-OCH₃~3.85s-
3-Bromopyridine 1-oxide H-28.39-8.40t1.5
(Experimental)[1]H-47.45-7.47dq0.8, 8.3
H-57.21-7.24dd6.6, 8.2
H-68.19-8.21dq0.8, 6.5

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of ¹H NMR spectra for small organic molecules is outlined below. This protocol is representative of the general procedure used to obtain the experimental data for 3-Bromopyridine 1-oxide.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition:

  • Set the spectrometer to the appropriate frequency for proton detection (e.g., 400 or 500 MHz).
  • Acquire the ¹H NMR spectrum using a standard pulse sequence.
  • Typical parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  • Collect a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling patterns.

Visualizing the Workflow and Structural Comparison

The following diagrams, generated using the Graphviz (DOT language), illustrate the experimental workflow for ¹H NMR spectroscopy and a structural comparison of the two compounds with their key ¹H NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_tube Insert Sample into Spectrometer transfer->insert_tube lock_shim Lock and Shim insert_tube->lock_shim acquire Acquire FID lock_shim->acquire fourier_transform Fourier Transform acquire->fourier_transform phase_calibrate Phase and Calibrate fourier_transform->phase_calibrate integrate_analyze Integrate and Analyze phase_calibrate->integrate_analyze

Caption: A flowchart illustrating the key stages of a typical ¹H NMR experiment.

Caption: A side-by-side comparison of the structures and ¹H NMR chemical shifts.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual image URLs for rendering.

This comparative guide highlights the diagnostic shifts in the ¹H NMR spectrum upon the introduction of a methoxy group at the 5-position of 3-bromopyridine 1-oxide. The electron-donating nature of the methoxy group leads to a general upfield shift of the ring protons, providing a clear spectral signature for distinguishing between these two compounds. This information is invaluable for the structural elucidation and quality control of these important chemical entities in a research and development setting.

References

Comparative Guide to the 13C NMR Characterization of 3-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the 13C NMR spectroscopic data for 3-Bromo-5-methoxypyridine 1-oxide with relevant alternative compounds. It is designed for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of this and similar pyridine N-oxide derivatives. The guide includes a detailed experimental protocol and predicted 13C NMR chemical shifts for the title compound, supported by experimental data from analogous structures.

13C NMR Data Comparison

The 13C NMR chemical shifts for this compound are predicted based on the known effects of N-oxidation and substituents on the pyridine ring. The following table summarizes the experimental 13C NMR data for key reference compounds and the estimated values for the target molecule. All chemical shifts are in parts per million (ppm) relative to a standard reference.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Methoxy (ppm)
This compound ~139~110~129~150~135~57
Pyridine 1-oxide[1]138.5125.5125.3125.5138.5-
3-Bromopyridine[2]150.3120.4139.1123.7147.4-
3-Bromopyridine 1-oxide[1]140.3120.2128.7125.9137.7-
3,5-Dibromopyridine147.8124.1141.9124.1147.8-
3-Methoxypyridine[3]141.2155.1120.9123.6147.455.2

Note: The chemical shifts for this compound are estimated based on substituent effects observed in the reference compounds.

The N-oxidation of a pyridine ring generally results in an upfield shift (to lower ppm values) for the C2, C4, and C6 carbons and a downfield shift (to higher ppm values) for the C3 and C5 carbons. The presence of a bromine atom at the 3-position causes a significant downfield shift at C3 and also influences the chemical shifts of the other ring carbons. The methoxy group at the 5-position is expected to cause a substantial downfield shift at C5 and a smaller effect on the other carbons, in addition to exhibiting its own characteristic signal around 55-60 ppm.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound.[4][5]

1. Sample Preparation:

  • Accurately weigh 20-50 mg of the solid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent depends on the solubility of the compound and should be noted as it can slightly influence chemical shifts.

  • Securely cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition:

  • Set the spectrometer to the 13C nucleus frequency.

  • Choose a standard proton-decoupled 13C NMR experiment. This will result in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.

  • Set the appropriate spectral width to encompass all expected carbon signals (typically 0-220 ppm for organic molecules).

  • The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are common.

  • A relaxation delay (D1) of 1-2 seconds is typically used between scans to allow for adequate relaxation of the carbon nuclei.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired, although this requires longer relaxation delays for accuracy in 13C NMR.

  • Label the peaks with their respective chemical shifts.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the 13C NMR characterization of an organic compound.

experimental_workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Locking and Shimming) A->B C Data Acquisition (13C Pulse Program) B->C D Data Processing (Fourier Transform, Phasing, Calibration) C->D E Spectral Analysis (Peak Picking and Assignment) D->E F Structural Elucidation E->F

Caption: Workflow for 13C NMR Characterization.

References

Comparative Analysis of 3-Bromo-5-methoxypyridine 1-oxide: A Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-Bromo-5-methoxypyridine 1-oxide, a key intermediate in various pharmaceutical syntheses. We will delve into the details of mass spectrometry analysis, offering insights into expected fragmentation patterns, and compare its performance with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This objective comparison is supported by experimental data from related compounds and detailed methodologies to aid in the selection of the most suitable analytical approach for your research needs.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound. Both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be employed, each providing unique structural information.

Predicted Fragmentation Pattern

Based on the analysis of related pyridine N-oxide compounds, a characteristic fragmentation pattern for this compound can be predicted. The molecular ion peak (M+) is expected to exhibit a characteristic isotopic pattern due to the presence of a bromine atom (approximately 1:1 ratio for 79Br and 81Br isotopes).

Key fragmentation pathways for pyridine N-oxides include the loss of an oxygen atom ([M-16]) and the loss of a hydroxyl radical ([M-17])[1]. Under APCI conditions, the protonated molecule [M+H]+ is expected to readily lose an oxygen atom, forming the [M+H-16]+ fragment, which is a diagnostic marker for N-oxides[2][3].

The methoxy group may also undergo fragmentation, leading to the loss of a methyl radical ([M-15]) or a formaldehyde molecule ([M-30]).

Table 1: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z (for 79Br/81Br)Interpretation
[M]+•203/205Molecular Ion
[M-O]+•187/189Loss of Oxygen
[M-OH]+186/188Loss of Hydroxyl Radical
[M-CH3]+188/190Loss of Methyl Radical
[M-CHO]+•173/175Loss of Formaldehyde
[C5H3BrN]+•156/158Loss of Methanol

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often requires complementary analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of this compound and for monitoring reaction progress. Due to the polar nature of pyridine N-oxides, specialized chromatographic conditions are often necessary.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information through fragmentation.High sensitivity, high specificity, provides structural insights.May require derivatization for volatile compounds, complex fragmentation patterns can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of isomers and impurities.Robust, reproducible, widely available, suitable for quantitative analysis.Does not provide direct structural information, method development can be time-consuming, challenges with highly polar compounds.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, including connectivity and stereochemistry.Provides unambiguous structural information, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for mixtures.[5]

Experimental Protocols

Mass Spectrometry (GC-MS)

A standard protocol for the analysis of a similar compound, 3-bromo-5-methoxypyridine, can be adapted.[6]

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

High-Performance Liquid Chromatography (HPLC)

Given the polarity of pyridine N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable approach.[4]

  • Column: HILIC column (e.g., silica-based with a polar stationary phase)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: Start with a high percentage of acetonitrile and gradually increase the water content.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for preparing a pyridine N-oxide sample for NMR analysis is as follows.[5]

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire 1H and 13C NMR spectra. Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Injection Inject into MS Dissolution->Injection Ionization Ionization (EI/ESI/APCI) Injection->Ionization MassAnalyzer Mass Analyzer (Quadrupole/TOF) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector MassSpectrum Mass Spectrum Generation Detector->MassSpectrum Fragmentation Fragmentation Pattern Analysis MassSpectrum->Fragmentation Interpretation Structural Elucidation Fragmentation->Interpretation

Caption: Workflow for Mass Spectrometry Analysis.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_information Information Obtained Analyte This compound MS Mass Spectrometry Analyte->MS HPLC HPLC Analyte->HPLC NMR NMR Spectroscopy Analyte->NMR MW_Structure Molecular Weight & Structure MS->MW_Structure Purity Purity & Quantification HPLC->Purity Detailed_Structure Detailed 3D Structure NMR->Detailed_Structure

Caption: Comparison of Analytical Techniques.

References

Comparing reactivity of 3-bromo-5-methoxypyridine vs its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the functionalization of pyridine scaffolds is a cornerstone of molecular design. Among the myriad of available building blocks, 3-bromo-5-methoxypyridine serves as a versatile intermediate. A critical question for researchers is how its reactivity compares to its N-oxide counterpart. This guide provides a detailed comparison of the reactivity of 3-bromo-5-methoxypyridine and 3-bromo-5-methoxypyridine N-oxide in key organic transformations, supported by established electronic principles and representative experimental protocols.

Electronic Landscape: The Influence of the N-oxide Functional Group

The introduction of an N-oxide functionality dramatically alters the electronic properties of the pyridine ring, thereby influencing its reactivity towards both nucleophiles and electrophiles. The N-oxide group acts as a powerful electron-donating group through resonance, pushing electron density into the ring, particularly at the ortho (2- and 6-) and para (4-) positions. This enhances the ring's susceptibility to electrophilic attack at these positions.

Simultaneously, the positively charged nitrogen atom in the N-oxide exerts a strong electron-withdrawing inductive effect. This effect renders the ortho and para positions more electrophilic and thus more susceptible to nucleophilic attack. Consequently, pyridine N-oxides are often described as being "activated" for both electrophilic and nucleophilic substitution reactions.

electronic_effects Py Pyridine Ring Reactivity_Py Electron-withdrawing effect of Nitrogen Slightly deactivated towards electrophiles Susceptible to nucleophiles at C2/C4/C6 Py->Reactivity_Py Standard Reactivity Py_N_oxide Pyridine N-oxide Ring Reactivity_N_oxide Resonance Donation from N-O bond Inductive Withdrawal by N+ Activated for both Electrophilic and Nucleophilic attack at C2/C4/C6 Py_N_oxide->Reactivity_N_oxide Altered Reactivity

Caption: Electronic effects of the N-oxide group on the pyridine ring.

Comparative Reactivity in Key Transformations

While direct, side-by-side quantitative experimental data for 3-bromo-5-methoxypyridine and its N-oxide is scarce in publicly available literature, a comparative analysis can be drawn from established principles of pyridine chemistry and data from analogous systems.

Nucleophilic Aromatic Substitution (SNAr)

3-Bromo-5-methoxypyridine: The pyridine nitrogen atom is electron-withdrawing, making the ring generally susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. However, the bromine atom at the 3-position is not as activated as halogens at the ortho or para positions. Reactions often require harsh conditions.

3-Bromo-5-methoxypyridine N-oxide: The N-oxide group significantly enhances the electrophilicity of the pyridine ring, especially at the 2-, 4-, and 6-positions. This heightened reactivity facilitates nucleophilic aromatic substitution reactions under milder conditions compared to the parent pyridine. While the bromine is at the 3-position, the overall activation of the ring by the N-oxide is expected to increase its reactivity towards strong nucleophiles.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

Feature3-Bromo-5-methoxypyridine3-Bromo-5-methoxypyridine N-oxide
Ring Activation Moderately activated by the pyridine nitrogen.Strongly activated by the N-oxide group.
Reactivity LowerHigher
Reaction Conditions Generally requires stronger nucleophiles and/or higher temperatures.Milder reaction conditions are often sufficient.
Suzuki-Miyaura Cross-Coupling

3-Bromo-5-methoxypyridine: This compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions. The carbon-bromine bond can be effectively activated by a palladium catalyst to form a new carbon-carbon bond with a boronic acid derivative.

3-Bromo-5-methoxypyridine N-oxide: Pyridine N-oxides are also viable substrates for Suzuki-Miyaura coupling. The N-oxide group can influence the reaction in several ways. It can alter the electronic environment of the C-Br bond and potentially coordinate to the palladium catalyst. While this coordination can sometimes inhibit catalysis, successful couplings of bromopyridine N-oxides have been reported, often under aqueous and ligand-free conditions. The overall impact on yield and reaction rate compared to the parent pyridine is substrate and condition-dependent.

Table 2: Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling

Feature3-Bromo-5-methoxypyridine3-Bromo-5-methoxypyridine N-oxide
Substrate Viability GoodGood
Catalyst Interaction Standard interaction with palladium catalysts.Potential for N-oxide coordination to the catalyst, which may require specific ligand/condition optimization.
Reported Conditions Wide range of established protocols.Successful couplings reported, sometimes under specific conditions (e.g., aqueous media).
Metal-Halogen Exchange

3-Bromo-5-methoxypyridine: This reaction is a common method to generate a pyridyl anion for subsequent reaction with an electrophile. The bromine atom can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium at low temperatures.

3-Bromo-5-methoxypyridine N-oxide: The N-oxide group can influence metal-halogen exchange. The increased acidity of the ring protons due to the electron-withdrawing nature of the N-oxide could lead to competitive deprotonation, especially at the 2-position, if the reaction is not carefully controlled at very low temperatures. However, successful metal-halogen exchanges on pyridine N-oxides have been reported.

Table 3: Comparison of Reactivity in Metal-Halogen Exchange

Feature3-Bromo-5-methoxypyridine3-Bromo-5-methoxypyridine N-oxide
Feasibility Readily undergoes metal-halogen exchange.Feasible, but requires careful temperature control to avoid side reactions.
Potential Side Reactions Generally clean reaction.Potential for competitive deprotonation at ring positions due to increased acidity.

Experimental Protocols

Synthesis of 3-Bromo-5-methoxypyridine

Protocol: To a solution of 3,5-dibromopyridine (1.0 eq) in dry N,N-dimethylformamide (DMF), sodium methoxide (1.1 eq) is added. The reaction mixture is heated at 70-80 °C for several hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Synthesis of 3-Bromo-5-methoxypyridine N-oxide

Protocol: 3-Bromo-5-methoxypyridine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or acetic acid. meta-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate), and the product is extracted. The organic layer is washed, dried, and concentrated to give the N-oxide.

synthesis_workflow cluster_synthesis Synthesis Workflow Start 3,5-Dibromopyridine Step1 Nucleophilic Substitution (NaOMe, DMF) Start->Step1 Product1 3-Bromo-5-methoxypyridine Step1->Product1 Step2 N-Oxidation (m-CPBA) Product1->Step2 Product2 3-Bromo-5-methoxypyridine N-oxide Step2->Product2 reaction_workflows cluster_suzuki Suzuki-Miyaura Coupling cluster_metal_halogen Metal-Halogen Exchange S_Start Bromopyridine Derivative S_Reagents Boronic Acid, Pd Catalyst, Base S_Start->S_Reagents S_Reaction Heating S_Reagents->S_Reaction S_Workup Workup & Purification S_Reaction->S_Workup S_Product Coupled Product S_Workup->S_Product M_Start Bromopyridine Derivative M_Reagents Organolithium Reagent (-78 °C) M_Start->M_Reagents M_Intermediate Pyridyl Anion M_Reagents->M_Intermediate M_Electrophile Electrophile M_Intermediate->M_Electrophile M_Workup Workup & Purification M_Electrophile->M_Workup M_Product Functionalized Pyridine M_Workup->M_Product

A Comparative Guide to 3-Bromo-5-methoxypyridine 1-oxide and Other Brominated Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Brominated pyridines represent a vital class of intermediates, offering a versatile handle for the introduction of molecular complexity through various cross-coupling reactions. Among these, 3-Bromo-5-methoxypyridine 1-oxide has emerged as a valuable reagent, exhibiting unique reactivity and properties conferred by the presence of the N-oxide functionality and the specific substitution pattern on the pyridine ring.

This guide provides an objective, data-driven comparison of this compound with other relevant brominated pyridine building blocks. The performance of these compounds in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, will be examined. This comparison aims to equip researchers with the necessary information to make informed decisions when selecting building blocks for their synthetic endeavors.

Physicochemical Properties and Reactivity Overview

The introduction of an N-oxide functionality to a pyridine ring significantly alters its electronic properties. The N-oxide group acts as a strong electron-donating group through resonance, while also exhibiting an inductive electron-withdrawing effect. This dual nature modulates the reactivity of the pyridine ring, often enhancing its susceptibility to certain transformations and altering the regioselectivity of reactions compared to the corresponding non-oxidized pyridines.

In the context of palladium-catalyzed cross-coupling reactions, the N-oxide can influence the oxidative addition step and the overall catalytic cycle. For bromopyridine N-oxides, the increased electron density on the pyridine ring can facilitate oxidative addition of the C-Br bond to the palladium center. However, the oxygen atom can also coordinate to the metal, potentially influencing ligand association and the subsequent steps of the catalytic cycle.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The utility of brominated pyridine building blocks is most prominently showcased in their application in palladium-catalyzed cross-coupling reactions. The following sections provide a comparative analysis of the performance of this compound and other brominated pyridines in several key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by the position of the bromine atom and the electronic nature of other substituents. The presence of the N-oxide functionality can significantly impact the reaction outcome.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Bromopyridine N-oxides with Arylboronic Acids

EntryBromopyridine Building BlockCoupling PartnerCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
13-Bromopyridine 1-oxidePhenylboronic acidPd(OAc)₂ / (i-Pr)₂NHWater(i-Pr)₂NH100193
22-Methoxy-5-bromopyridine 1-oxidePhenylboronic acidPd(OAc)₂ / (i-Pr)₂NHWater(i-Pr)₂NH100196
32-Bromopyridine 1-oxidePhenylboronic acidPd(OAc)₂ / (i-Pr)₂NHWater(i-Pr)₂NH100192
45-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄1,4-Dioxane/WaterK₃PO₄85-95-Moderate to Good

Note: Data for entries 1-3 is based on a ligand-free Suzuki reaction in water. Data for entry 4 is for the non-oxidized aminopyridine and is provided for general comparison.

The data suggests that bromopyridine N-oxides are highly effective substrates in Suzuki-Miyaura couplings, often providing excellent yields in short reaction times, even under ligand-free conditions in water. The high yield obtained with 2-Methoxy-5-bromopyridine 1-oxide (Entry 2) indicates that electron-donating groups like methoxy, in combination with the N-oxide, can be beneficial for this transformation. While specific data for this compound was not found in a directly comparable study, its structural similarity to the compounds in Table 1 suggests it would be a highly competent coupling partner.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes.

Table 2: Representative Conditions for Sonogashira Coupling of Brominated Pyridines

EntryBromopyridine Building BlockAlkyne PartnerCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
12-Bromo-3-methoxypyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamine-80485
23-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine-70295

Note: The data presented is for non-oxidized bromopyridines and serves as a general reference for expected reactivity.

While specific comparative data for the Sonogashira coupling of this compound is limited in the literature, the general protocols for related bromopyridines suggest that it would be a viable substrate. The electronic nature of the N-oxide may influence the reaction, and optimization of the catalyst system and reaction conditions would be necessary to achieve high yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of anilines and their derivatives. The reactivity of bromopyridines in this reaction is dependent on factors such as the choice of ligand, base, and the position of the bromine atom.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Brominated Pyridines

EntryBromopyridine Building BlockAmine PartnerCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ / XPhosTolueneNaOtBu1001695
23-BromopyridineAnilinePd(OAc)₂ / BINAPTolueneNaOtBu1001888
32-bromopyridineBenzamideXantPhos Pd G3 / DBUDMFDBU--83

Note: The data presented is for non-oxidized bromopyridines and a related amidation, serving as a general reference.

The successful amination of various bromopyridines highlights the broad applicability of the Buchwald-Hartwig reaction. For this compound, the presence of the N-oxide and the methoxy group may necessitate careful optimization of the reaction conditions to achieve high efficiency and avoid potential side reactions. The choice of a suitable bulky electron-rich phosphine ligand is often critical for the successful coupling of electron-rich heteroaryl halides.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It provides a valuable method for the synthesis of substituted alkenes.

Table 4: Representative Conditions for Heck Reaction of Brominated Pyridines

EntryBromopyridine Building BlockAlkene PartnerCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
12-Bromo-3-methoxypyridineStyrenePd(OAc)₂ / PPh₃DMFEt₃N1202478
23-BromopyridineEthyl acrylatePd(OAc)₂ / P(o-tol)₃AcetonitrileEt₃N1001292

Note: The data presented is for non-oxidized bromopyridines and serves as a general reference.

The Heck reaction is a viable transformation for various bromopyridine substrates. The electronic properties of this compound are expected to influence its reactivity in this coupling. Optimization of the catalyst, ligand, and base will be crucial for achieving high yields and regioselectivity.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of synthetic methodologies. The following are representative protocols for the key cross-coupling reactions discussed.

General Protocol for Suzuki-Miyaura Coupling of Bromopyridine N-oxides
  • Materials: Bromopyridine N-oxide (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), Ligand (if necessary, e.g., SPhos, XPhos, 2-10 mol%), Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv), Solvent (e.g., 1,4-dioxane/water, toluene, DMF).

  • Procedure: To a reaction vessel charged with the bromopyridine N-oxide, arylboronic acid, and base, add the solvent. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Add the palladium catalyst and ligand (if used). Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS). Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling of Brominated Pyridines
  • Materials: Brominated pyridine (1.0 equiv), Terminal alkyne (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), Copper(I) iodide (CuI, 1-10 mol%), Base (e.g., triethylamine, diisopropylamine), Solvent (e.g., THF, DMF).

  • Procedure: To a reaction vessel, add the brominated pyridine, palladium catalyst, and copper(I) iodide. Add the solvent and the base. Degas the mixture with an inert gas. Add the terminal alkyne via syringe. Heat the reaction mixture (typically 50-100 °C) and stir until completion. After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of Brominated Pyridines
  • Materials: Brominated pyridine (1.0 equiv), Amine (1.1-1.5 equiv), Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), Ligand (e.g., BINAP, Xantphos, RuPhos, 2-10 mol%), Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3 equiv), Anhydrous solvent (e.g., toluene, dioxane).

  • Procedure: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base. Add the solvent, followed by the brominated pyridine and the amine. Seal the vessel and heat the reaction mixture (typically 80-120 °C) with stirring until the starting material is consumed. Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Heck Reaction of Brominated Pyridines
  • Materials: Brominated pyridine (1.0 equiv), Alkene (1.2-2.0 equiv), Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), Ligand (optional, e.g., PPh₃, P(o-tol)₃, 2-10 mol%), Base (e.g., Et₃N, K₂CO₃, 1.5-3 equiv), Anhydrous solvent (e.g., DMF, acetonitrile, toluene).

  • Procedure: To a reaction vessel, add the brominated pyridine, palladium catalyst, and ligand (if used). Add the solvent and the base. Degas the mixture with an inert gas. Add the alkene. Heat the reaction mixture (typically 80-140 °C) and stir until completion. After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.

Visualizing Reaction Pathways

To aid in the conceptualization of the discussed synthetic transformations, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X_L2 R-Pd(II)-X_L2 Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation R-Pd(II)-X_L2->Transmetalation R'-M R-Pd(II)-R'_L2 R-Pd(II)-R'_L2 Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive_Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants Bromopyridine Coupling Partner Base Solvent Add Solvent & Degas Reagents->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Heating Heat & Stir Catalyst->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool & Quench Monitoring->Quench Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound stands as a highly promising and versatile building block for organic synthesis. The presence of the N-oxide functionality, in conjunction with the methoxy group, activates the pyridine ring and offers unique reactivity profiles in palladium-catalyzed cross-coupling reactions. While direct comparative data across all major cross-coupling reactions is not exhaustively available in the literature, the existing evidence from Suzuki-Miyaura couplings of related bromopyridine N-oxides suggests superior performance in terms of yield and reaction conditions.

For Sonogashira, Buchwald-Hartwig, and Heck reactions, while specific data for this compound is sparse, the general success of these transformations with other brominated pyridines provides a strong indication of its potential utility. Researchers are encouraged to consider this compound as a valuable addition to their synthetic toolbox, with the understanding that optimization of reaction conditions will be key to unlocking its full potential in diverse synthetic applications. The provided protocols offer a solid foundation for such optimization studies.

The N-Oxide Advantage: A Comparative Guide to Direct Arylation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, direct C-H arylation stands as a powerful tool for the construction of biaryl compounds, pivotal scaffolds in pharmaceuticals, agrochemicals, and materials science. However, the direct arylation of pyridines, a ubiquitous heterocycle, is notoriously challenging due to the inherent electron deficiency of the ring and the coordinating nature of the nitrogen atom. This guide provides a comprehensive comparison of direct arylation strategies for pyridines, focusing on the significant advantages offered by the use of pyridine N-oxides as a substrate class.

Executive Summary

Direct arylation of pyridine N-oxides offers a highly efficient and regioselective route to 2-arylpyridines, overcoming many of the challenges associated with the direct functionalization of pyridines. The N-oxide group acts as a powerful activating and directing group, leading to high yields and exclusive selectivity for the C2-position. While this approach necessitates additional steps for N-oxide formation and subsequent deoxygenation, the benefits in terms of reactivity, selectivity, and substrate scope often outweigh these considerations, particularly when compared to the often low-yielding and unselective direct arylation of unactivated pyridines.

Performance Comparison: Pyridine vs. Pyridine N-Oxide

The direct C-H arylation of pyridines is often hampered by low reactivity and a lack of regioselectivity. The Lewis basic nitrogen can coordinate to the metal catalyst, inhibiting its activity. In contrast, pyridine N-oxides exhibit enhanced reactivity and predictable selectivity.

FeatureDirect Arylation of PyridineDirect Arylation of Pyridine N-Oxide
Reactivity Generally low, requires harsh conditions or specific activating groups.High, reactions often proceed under milder conditions.
Regioselectivity Poor to moderate, often a mixture of isomers (C2, C3, C4).[1]Excellent, highly selective for the C2-position.[2]
Yields Variable, often low to moderate.[3]Generally high to excellent.[2][4]
Substrate Scope Limited, often requires electron-donating or directing groups.[5]Broad, tolerates a wide range of functional groups.
Catalyst Loading Can be high due to catalyst inhibition.Generally lower catalyst loading is effective.
Overall Process Single step (in theory).Three steps (N-oxidation, arylation, deoxygenation).[3]

The Pyridine N-Oxide Strategy: A Three-Step Workflow

The use of pyridine N-oxides in direct arylation follows a straightforward, three-step sequence. This workflow, while involving more steps than a direct approach, provides a reliable and high-yielding pathway to 2-arylpyridines.

G cluster_0 Pyridine N-Oxide Direct Arylation Workflow Pyridine Pyridine N_Oxidation N-Oxidation Pyridine->N_Oxidation Pyridine_N_Oxide Pyridine N-Oxide N_Oxidation->Pyridine_N_Oxide Direct_Arylation Direct C-H Arylation Pyridine_N_Oxide->Direct_Arylation Aryl_Pyridine_N_Oxide 2-Aryl Pyridine N-Oxide Direct_Arylation->Aryl_Pyridine_N_Oxide Deoxygenation Deoxygenation Aryl_Pyridine_N_Oxide->Deoxygenation Aryl_Pyridine 2-Aryl Pyridine Deoxygenation->Aryl_Pyridine

Caption: Workflow for 2-arylpyridine synthesis via direct arylation of pyridine N-oxides.

Comparative Advantages of Pyridine N-Oxides

The decision to use a pyridine N-oxide intermediate is a trade-off between the number of synthetic steps and the overall efficiency and selectivity of the arylation. The following diagram illustrates the key advantages that often favor the N-oxide route.

G cluster_pyridine Direct Arylation of Pyridine cluster_n_oxide Direct Arylation of Pyridine N-Oxide center Direct Arylation Strategy p_reactivity Low Reactivity center->p_reactivity Challenges p_selectivity Poor Regioselectivity (Mixture of Isomers) center->p_selectivity p_yields Often Low Yields center->p_yields p_catalyst Catalyst Inhibition center->p_catalyst n_reactivity High Reactivity center->n_reactivity Advantages n_selectivity Excellent C2-Selectivity center->n_selectivity n_yields High Yields center->n_yields n_scope Broad Substrate Scope center->n_scope

Caption: Comparison of direct arylation approaches for pyridines.

Experimental Protocols

Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide with an Aryl Bromide

This protocol is adapted from a procedure for the synthesis of 2-(4'-Methylphenyl)-pyridine N-oxide.

Materials:

  • Pyridine N-oxide

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (P(tBu)₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

Procedure:

  • To a dry flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (5 mol%), P(tBu)₃·HBF₄ (6 mol%), and K₂CO₃ (1.3 equivalents).

  • Add pyridine N-oxide (4 equivalents).

  • Add a solution of 4-bromotoluene (1 equivalent) in toluene.

  • Heat the reaction mixture at 110 °C until the starting material is consumed (typically overnight), as monitored by TLC or GC.

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 2-(4'-Methylphenyl)-pyridine N-oxide.

Deoxygenation of 2-Aryl Pyridine N-Oxide

This protocol describes a common method for the reduction of the N-oxide to the corresponding pyridine.

Materials:

  • 2-Aryl pyridine N-oxide

  • Zinc dust

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 2-aryl pyridine N-oxide in a mixture of THF and saturated aqueous NH₄Cl solution.

  • Add zinc dust portion-wise to the stirred solution at room temperature. The reaction is exothermic.

  • Stir the mixture vigorously until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the 2-aryl pyridine.

Conclusion

The use of pyridine N-oxides represents a highly effective and practical strategy for the synthesis of 2-arylpyridines via direct C-H arylation. The N-oxide functionality serves as a potent activating and directing group, ensuring high yields and excellent regioselectivity that are often unattainable with direct arylation of the parent pyridine. While the methodology requires additional synthetic steps, the robustness, predictability, and broad applicability of this approach make it a superior choice for accessing this important class of compounds in many research and development settings. The mechanistic intricacies, sometimes involving cooperative catalysis, are an area of active research and continue to refine our understanding and application of this powerful transformation.[6][7]

References

X-ray Crystal Structure of 3,5-Disubstituted Pyridine 1-Oxide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 3,5-disubstituted pyridine 1-oxide derivatives. While crystallographic data for 3-Bromo-5-methoxypyridine 1-oxide is not publicly available at the time of this publication, we present a detailed examination of the closely related structure of 3,5-dimethylpyridine N-oxide dihydrate. This comparison offers valuable insights into the expected structural features and intermolecular interactions that would characterize this compound.

Introduction to Pyridine N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds that play a significant role in medicinal chemistry and drug development. The N-oxide functional group alters the electronic properties of the pyridine ring, influencing its reactivity, solubility, and ability to form non-covalent interactions, such as hydrogen bonds. These properties are critical for the design of new therapeutic agents. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-based drug design.

Comparative Analysis of 3,5-Disubstituted Pyridine 1-Oxides

In the absence of experimental data for this compound, we turn to the known crystal structure of 3,5-dimethylpyridine N-oxide dihydrate for a comparative analysis. The substitution pattern at the 3 and 5 positions of the pyridine ring is a key determinant of the crystal packing and intermolecular interactions.

Key Structural Features of 3,5-dimethylpyridine N-oxide dihydrate

The crystal structure of 3,5-dimethylpyridine N-oxide reveals a dihydrate form, where two water molecules are co-crystallized for each molecule of the pyridine N-oxide.[1][2] This highlights the strong hydrogen bonding potential of the N-oxide oxygen atom.

Table 1: Crystallographic Data for 3,5-dimethylpyridine N-oxide dihydrate

ParameterValue[1][2]
CCDC Number1510914
Empirical FormulaC₇H₁₃NO₃
Formula Weight159.18
Temperature293(2) K
Wavelength1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit cell dimensionsa = 6.8373 (3) Å, α = 90°b = 13.5681 (6) Å, β = 95.955 (4)°c = 9.1235 (4) Å, γ = 90°
Volume841.04 (7) ų
Z4
Density (calculated)1.257 Mg/m³
Absorption coefficient0.810 mm⁻¹
F(000)344

Intermolecular Interactions

The crystal packing of 3,5-dimethylpyridine N-oxide dihydrate is dominated by a network of hydrogen bonds involving the N-oxide oxygen and the water molecules.[1][2] The oxygen atom of the N-oxide group acts as a hydrogen bond acceptor from the two water molecules.[1][2] These water molecules, in turn, form a hydrogen-bonded chain, creating a robust supramolecular assembly.[1][2]

Expected Structural Features of this compound

Based on the structure of 3,5-dimethylpyridine N-oxide dihydrate, we can anticipate several key features for the crystal structure of this compound:

  • Hydrogen Bonding: The N-oxide oxygen will be a primary hydrogen bond acceptor. In the absence of water, it may form hydrogen bonds with other functionalities if present, or participate in C-H···O interactions.

  • Halogen Bonding: The bromine atom at the 3-position introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom (e.g., the N-oxide oxygen of a neighboring molecule).

  • π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, influencing the overall crystal packing. The substituents at the 3 and 5 positions will modulate the geometry and strength of these interactions.

  • Role of the Methoxy Group: The methoxy group at the 5-position can influence crystal packing through steric effects and by participating in weak C-H···O hydrogen bonds.

Experimental Protocols

Below are detailed methodologies for the synthesis of the precursor, 3-Bromo-5-methoxypyridine, and a general procedure for the N-oxidation of pyridines, followed by a standard protocol for single-crystal X-ray diffraction.

Synthesis of 3-Bromo-5-methoxypyridine

Two common methods for the synthesis of 3-Bromo-5-methoxypyridine are presented below.

Protocol 1: From 3,5-dibromopyridine using Sodium Methoxide [3][4]

  • Preparation of Sodium Methoxide: In a dry flask under an inert atmosphere, sodium metal (4.7 g, 0.20 mol) is cautiously added in portions to anhydrous methanol (180 mL). After the sodium has completely reacted, the methanol is removed under reduced pressure. The resulting solid is azeotroped with toluene (100 mL) and dried under vacuum to yield sodium methoxide.

  • Nucleophilic Substitution: The freshly prepared sodium methoxide is suspended in dry N,N-dimethylformamide (DMF) (130 mL). To this suspension, 3,5-dibromopyridine (32 g, 135 mmol) is added.

  • Reaction and Work-up: The reaction mixture is heated to 70°C for 4 hours. After cooling to room temperature, the mixture is poured into an ice-water mixture (300 g). The resulting precipitate is collected by filtration and dried under vacuum to afford 3-Bromo-5-methoxypyridine.[4]

Protocol 2: From 3,5-dibromopyridine using Sodium Hydride and Methanol [3][4]

  • In situ Reagent Formation: A suspension of 60% sodium hydride in mineral oil (11.4 g, 285 mmol) in dry DMF (450 mL) is treated with methanol (11.5 mL, 285 mmol) at room temperature. The mixture is then heated to 60°C.

  • Nucleophilic Substitution: To the resulting solution, 3,5-dibromopyridine (45 g, 190 mmol) is added, and the reaction mixture is heated to 90°C for 1 hour.[3][4]

  • Work-up and Purification: After cooling, the reaction is quenched with water (50 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.[4]

General Protocol for N-Oxidation of Pyridines

A common method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Reaction Setup: The substituted pyridine (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM) or chloroform.

  • Oxidation: The solution is cooled in an ice bath, and m-CPBA (1.1-1.5 equivalents) is added portion-wise.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess acid, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired pyridine N-oxide.

Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Data Validation and Deposition: The final refined structure is validated using software tools like CHECKCIF and is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) for public access.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis and structural determination of pyridine N-oxide derivatives and a conceptual representation of how structural information informs drug design.

G cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography 3,5-Dibromopyridine 3,5-Dibromopyridine 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine 3,5-Dibromopyridine->3-Bromo-5-methoxypyridine Nucleophilic Substitution This compound This compound 3-Bromo-5-methoxypyridine->this compound N-Oxidation Single Crystal\nGrowth Single Crystal Growth This compound->Single Crystal\nGrowth Data Collection Data Collection Single Crystal\nGrowth->Data Collection Structure Solution\n& Refinement Structure Solution & Refinement Data Collection->Structure Solution\n& Refinement Crystallographic\nData Crystallographic Data Structure Solution\n& Refinement->Crystallographic\nData

Caption: Experimental workflow from synthesis to crystal structure determination.

G Crystal_Structure 3D Crystal Structure (X-ray Data) Docking Molecular Docking & Simulation Crystal_Structure->Docking Binding_Site Target Protein Binding Site Binding_Site->Docking SAR Structure-Activity Relationship (SAR) Docking->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization New_Drug_Candidate New Drug Candidate Lead_Optimization->New_Drug_Candidate

Caption: Role of crystal structure in structure-based drug design.

Conclusion

While the specific crystal structure of this compound remains to be determined, a comparative analysis with the known structure of 3,5-dimethylpyridine N-oxide dihydrate provides a strong foundation for predicting its structural properties. The interplay of hydrogen bonding, potential halogen bonding, and π-π stacking will be crucial in defining the solid-state architecture of this and related compounds. The experimental protocols provided herein offer a starting point for the synthesis and crystallographic analysis of these important heterocyclic molecules, which are of significant interest to the drug discovery community. Further experimental work is required to elucidate the precise three-dimensional structure of this compound and expand our understanding of its structure-property relationships.

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 3-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity analysis of 3-Bromo-5-methoxypyridine 1-oxide, a key intermediate in the synthesis of various pharmaceutical compounds.

Introduction

This compound is a pyridine derivative of significant interest in medicinal chemistry. The purity of this compound is paramount as impurities can affect reaction yields, biological activity, and safety profiles of the final products. While several analytical techniques can be employed for purity assessment, HPLC is considered the gold standard due to its high resolution and sensitivity.[1] This guide outlines a proposed Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound and compares its performance with the more traditional TLC method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This proposed RP-HPLC method is designed to provide robust separation of this compound from potential impurities, such as unreacted starting materials and synthetic by-products. Pyridine N-oxides are known to be polar, which can present a challenge for retention on standard C18 columns.[2] Therefore, a mobile phase with a lower organic content and a suitable pH is recommended to achieve adequate retention and peak shape.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water. The use of an acid modifier like formic acid can improve the peak shape of basic pyridine compounds.[3]

    • Solvent B: Acetonitrile.

  • Gradient Program: A gradient elution is often necessary to separate compounds with a range of polarities.

Time (minutes)% Solvent A% Solvent B
0955
20595
25595
26955
30955
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. For pyridine derivatives, a wavelength in the range of 254-280 nm is typically effective. A DAD allows for monitoring across a wider range to detect any co-eluting impurities.[1][4]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Data Analysis:

The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Method: Thin-Layer Chromatography (TLC)

TLC is a simpler, faster, and less expensive technique that can be used for a preliminary assessment of purity and for monitoring the progress of a reaction.

Methodology:

  • TLC Plate: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane (e.g., 1:1 or 2:1 v/v). The optimal ratio should be determined experimentally to achieve good separation (Rf value of the main spot between 0.3 and 0.5).

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under UV light (254 nm). Staining with iodine vapor can also be used.

  • Purity Estimation: The presence of multiple spots indicates the presence of impurities. The relative intensity of the impurity spots can provide a qualitative estimation of the purity.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, sensitivity, and throughput.

FeatureHPLCTLC
Resolution HighLow to Moderate
Sensitivity High (ng to pg levels)Moderate (µg to ng levels)
Quantification Accurate and PreciseSemi-quantitative at best
Throughput Moderate (automated)High (multiple samples per plate)
Cost High (instrumentation & solvents)Low
Complexity High (requires expertise)Low
Reproducibility HighModerate

Experimental Workflow and Data Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of synthesized this compound.

HPLC_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis HPLC Purity Analysis cluster_result Result Synthesis Synthesis of 3-Bromo-5- methoxypyridine 1-oxide Crude_Product Crude Product Synthesis->Crude_Product Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Product->Sample_Prep Sampling HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Data_Acquisition->Data_Analysis Purity_Report Purity Report (% Area) Data_Analysis->Purity_Report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

For the definitive purity determination of synthesized this compound, HPLC is the recommended method, offering high resolution, sensitivity, and quantitative accuracy. The proposed RP-HPLC method provides a solid starting point for developing a validated analytical procedure. While TLC serves as a valuable tool for rapid, qualitative checks and reaction monitoring, it lacks the quantitative power and reproducibility of HPLC. The selection of the appropriate analytical technique should be guided by the specific analytical needs and the stage of the research or development process.

References

Comparison of different palladium catalysts for pyridine N-oxide coupling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of palladium catalyst performance in the C-H functionalization of pyridine N-oxides, supported by experimental data.

The direct C-H functionalization of pyridine N-oxides is a powerful strategy for the synthesis of substituted pyridines, which are key structural motifs in pharmaceuticals and functional materials. Palladium catalysis has emerged as a leading method for these transformations. This guide provides an objective comparison of different palladium catalyst systems for the arylation of pyridine N-oxides, focusing on performance, scope, and experimental conditions.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst, including the palladium precursor and the associated ligands, significantly influences the efficiency and outcome of pyridine N-oxide coupling reactions. Below is a summary of the performance of various catalytic systems based on reported experimental data.

Catalyst SystemLigandCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂NoneBenzeneBenzene1301685[1]
PdCl₂(dppe)dppeBenzeneBenzene1301656[1]
Pd(OAc)₂NonePotassium phenyltrifluoroborate1,4-Dioxane901788[2]
Pd(OAc)₂NonePotassium 4-nitrophenyltrifluoroborate1,4-Dioxane901298[2]
Pd(OAc)₂PPh₃N-octyl-2-bromoaniline (intramolecular)DMA1102494[3]
Pd(OAc)₂CyJohnPhosN-octyl-2-bromoaniline (intramolecular)DMA1102490[3]

Key Observations:

  • Ligand-Free Systems: For direct arylation with unactivated arenes like benzene, palladium acetate (Pd(OAc)₂) demonstrates high efficiency without the need for an external ligand.[1] In contrast, a catalyst with a chelating phosphine ligand, PdCl₂(dppe), showed significantly lower yield under the same conditions.[1]

  • Phosphine Ligands: In the context of intramolecular C-H arylation, the addition of phosphine ligands to Pd(OAc)₂ dramatically improves yields. Simple, commercially available ligands such as triphenylphosphine (PPh₃) and bulky, electron-rich ligands like CyJohnPhos have proven to be highly effective.[3]

  • Coupling Partner Influence: The nature of the coupling partner also dictates the optimal catalyst system. For couplings involving potassium aryltrifluoroborates, a ligand-free Pd(OAc)₂ system in the presence of an additive like tetrabutylammonium iodide (TBAI) provides excellent results.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for two distinct and effective palladium-catalyzed pyridine N-oxide arylation reactions.

Protocol 1: Ligand-Free Direct Arylation with Benzene

This procedure is adapted from the direct C-H arylation of pyridine N-oxide with benzene as the aryl source.[1]

Materials:

  • Pyridine N-oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Benzene (reagent and solvent)

Procedure:

  • To a reaction vessel, add pyridine N-oxide (0.6 mmol), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (2.2 equiv.).

  • Add benzene (40 equiv.) to the vessel.

  • Seal the vessel and heat the reaction mixture at 130 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted and purified by column chromatography to isolate the 2-phenylpyridine N-oxide product.

Protocol 2: Ligand-Free Arylation with Potassium Phenyltrifluoroborate

This protocol describes the arylation of pyridine N-oxide using a potassium aryltrifluoroborate salt as the coupling partner.[2]

Materials:

  • Pyridine N-oxide

  • Potassium phenyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Tetrabutylammonium iodide (TBAI)

  • 1,4-Dioxane

Procedure:

  • In a reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), Ag₂O (2 equiv.), and TBAI (20 mol%).

  • Add potassium phenyltrifluoroborate (0.15 mmol) and pyridine N-oxide (3.3 equiv.).

  • Add 1,4-dioxane (0.5 mL) under an air atmosphere.

  • Stir the reaction system at 90 °C for 17 hours.

  • Upon completion, the reaction mixture is purified by silica gel column chromatography to yield the 2-phenylpyridine N-oxide product.

Visualizing the Workflow and Catalytic Cycle

To better understand the processes involved in palladium-catalyzed pyridine N-oxide coupling, the following diagrams illustrate a general experimental workflow and a plausible catalytic cycle.

experimental_workflow reagents Reagents (Pyridine N-oxide, Aryl Source) reaction_setup Reaction Setup reagents->reaction_setup catalyst Palladium Catalyst (e.g., Pd(OAc)₂) catalyst->reaction_setup additives Additives (Oxidant, Base, etc.) additives->reaction_setup solvent Solvent solvent->reaction_setup heating Heating (Stirring) reaction_setup->heating workup Reaction Workup (Quenching, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for pyridine N-oxide coupling.

catalytic_cycle pd2 Pd(II) ch_activation C-H Activation pd2->ch_activation 1 pd0 Pd(0) reoxidation Reoxidation pd0->reoxidation oxidative_addition Oxidative Addition (for Aryl Halides) ch_activation->oxidative_addition 2b transmetalation Transmetalation (for Organometallics) ch_activation->transmetalation 2a reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Product (2-Arylpyridine N-oxide) reductive_elimination->product reoxidation->pd2 3 pyridine_n_oxide Pyridine N-oxide pyridine_n_oxide->ch_activation aryl_source Aryl Source aryl_source->oxidative_addition aryl_source->transmetalation oxidant Oxidant oxidant->reoxidation

References

A Comparative Guide for Researchers: 3-Bromo-5-methoxypyridine 1-oxide vs. 3,5-dibromopyridine N-oxide as Synthetic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate substrate is paramount to the success of a synthetic route. This guide provides a comparative analysis of two functionalized pyridine N-oxide substrates: 3-Bromo-5-methoxypyridine 1-oxide and 3,5-dibromopyridine N-oxide. The comparison is based on their chemical reactivity in key synthetic transformations, supported by established principles of organic chemistry and illustrative experimental data from related compounds.

At a Glance: Key Differences and Predicted Reactivity

The primary distinction between this compound and 3,5-dibromopyridine N-oxide lies in the nature of the substituent at the 5-position of the pyridine ring. In the former, an electron-donating methoxy group (-OCH₃) is present, while the latter possesses an electron-withdrawing bromine atom (-Br). This difference in electronic nature is the principal determinant of their reactivity.

FeatureThis compound3,5-dibromopyridine N-oxide
Substituent at C5 Methoxy (-OCH₃)Bromo (-Br)
Electronic Effect of C5 Substituent Electron-donatingElectron-withdrawing
Predicted Reactivity in Pd-catalyzed Cross-Coupling LowerHigher
Predicted Reactivity in Nucleophilic Aromatic Substitution LowerHigher
Potential for Sequential Functionalization Limited to one siteTwo reactive sites available

Theoretical Framework: The Role of Substituent Electronic Effects

The N-oxide functionality in pyridine derivatives significantly influences the electron distribution within the ring, rendering the C2, C4, and C6 positions more susceptible to nucleophilic attack and activating the ring for certain electrophilic substitutions.[1] The additional substituents at the C3 and C5 positions further modulate this reactivity.

  • Electron-Donating Groups (EDG): The methoxy group in this compound is a strong electron-donating group through resonance. This increases the electron density of the pyridine ring, making it less electrophilic.

  • Electron-Withdrawing Groups (EWG): The bromine atom in 3,5-dibromopyridine N-oxide is an electron-withdrawing group through induction. This decreases the electron density of the pyridine ring, making it more electrophilic.

The following diagram illustrates the differing electronic nature of the two substrates.

G Electronic Influence of Substituents cluster_0 This compound cluster_1 3,5-dibromopyridine N-oxide A Methoxy (-OCH3) Electron-Donating B Pyridine N-oxide Ring A->B Donates e- density C Increased Electron Density B->C D Bromo (-Br) Electron-Withdrawing E Pyridine N-oxide Ring D->E Withdraws e- density F Decreased Electron Density E->F

Caption: Electronic effects of the C5 substituent.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. The rate-determining step in many of these reactions is the oxidative addition of the palladium catalyst to the aryl halide bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. The reactivity of the organohalide is influenced by the electron density of the aromatic ring.

3,5-dibromopyridine N-oxide is predicted to be the superior substrate in Suzuki-Miyaura coupling. The presence of two electron-withdrawing bromine atoms and the N-oxide functionality lowers the electron density of the pyridine ring, making the C-Br bonds more susceptible to oxidative addition by the palladium catalyst.

This compound , with its electron-donating methoxy group, is expected to be less reactive. The increased electron density on the ring can hinder the oxidative addition step. However, successful couplings of methoxy-substituted bromopyridine N-oxides have been reported, indicating that with appropriate catalyst systems, the reaction is feasible. For instance, the Suzuki coupling of 2-methoxy-5-bromopyridine N-oxide has been shown to proceed with high yield.[2]

Illustrative Experimental Data for Suzuki-Miyaura Coupling of Bromopyridine N-oxides

SubstrateCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-dibromopyridine N-oxidePhenylboronic acidPd(OAc)₂(i-Pr)₂NHH₂O100190[2]
3-bromopyridine N-oxidePhenylboronic acidPd(OAc)₂(i-Pr)₂NHH₂O100193[2]
2-methoxy-5-bromopyridine N-oxidePhenylboronic acidPd(OAc)₂(i-Pr)₂NHH₂O100196[2]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine N-oxide, adapted from literature reports.[2]

G General Workflow for Suzuki-Miyaura Coupling A Combine bromopyridine N-oxide, arylboronic acid, (i-Pr)2NH, and Pd(OAc)2 in H2O B Heat at 100 °C A->B C Reaction monitoring (TLC/GC-MS) B->C D Work-up: Add brine, extract with CH2Cl2 C->D E Purification: Column chromatography D->E F Characterization E->F

Caption: Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the aryl halide is a key step.

Therefore, 3,5-dibromopyridine N-oxide is expected to be the more reactive substrate in Buchwald-Hartwig amination due to the electron-withdrawing nature of the bromine substituents.

This compound is predicted to be less reactive. The electron-donating methoxy group can slow down the rate of oxidative addition.

Experimental Protocol: Representative Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of a bromopyridine, which can be adapted for the N-oxide derivatives.[4]

Reagents and Conditions:

  • Aryl Bromide: 1.0 equivalent

  • Amine: 1.1 - 1.5 equivalents

  • Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (1-2 mol%)

  • Ligand: e.g., BINAP (1.5-3 mol%)

  • Base: e.g., NaOtBu (1.4 - 2.0 equivalents)

  • Solvent: Toluene or Dioxane

  • Temperature: 80-110 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, amine, palladium pre-catalyst, ligand, and base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction and perform an aqueous work-up.

  • The crude product is then purified by column chromatography.

Performance in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The N-oxide group strongly activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions.[1]

3,5-dibromopyridine N-oxide is anticipated to be a significantly better substrate for SNAr reactions. The cumulative electron-withdrawing effect of the two bromine atoms and the N-oxide functionality makes the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.

This compound is expected to be less reactive in SNAr reactions. The electron-donating methoxy group counteracts the activating effect of the N-oxide, making the ring less electrophilic.

Potential for Sequential Functionalization

3,5-dibromopyridine N-oxide offers the advantage of having two reactive sites. This allows for the potential for sequential or regioselective functionalization. By carefully choosing reaction conditions and catalysts, it may be possible to selectively react at one of the bromine-substituted positions, leaving the other for a subsequent transformation.

This compound has only one bromine atom, limiting its use to a single functionalization at that position.

Conclusion

Based on the analysis of electronic effects and general reactivity principles in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, 3,5-dibromopyridine N-oxide is predicted to be the more reactive and versatile substrate compared to this compound.

The electron-withdrawing nature of the second bromine atom in 3,5-dibromopyridine N-oxide enhances its reactivity in key bond-forming reactions and offers the potential for sequential functionalization. In contrast, the electron-donating methoxy group in this compound is likely to render it less reactive in these transformations.

The choice of substrate will ultimately depend on the specific synthetic strategy and the desired final product. For applications requiring higher reactivity and the potential for multiple functionalizations, 3,5-dibromopyridine N-oxide would be the preferred choice. For syntheses where the methoxy group is a desired functionality in the final product and lower reactivity can be overcome with optimized reaction conditions, this compound remains a viable, albeit likely more challenging, substrate. Researchers are encouraged to use the provided illustrative protocols as a starting point for the development of specific reaction conditions for their target molecules.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like 3-Bromo-5-methoxypyridine 1-oxide are paramount. This guide provides a procedural framework for its proper disposal, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat will protect from incidental contact.

Hazard Profile

Based on available data for related compounds, this compound should be treated as a hazardous substance. The parent compound, 3-Bromo-5-methoxypyridine, is known to be harmful if swallowed and can cause serious eye damage. Pyridine-N-oxides, as a class, may cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to assume this compound shares these hazardous properties.

Quantitative Data

The following table summarizes the available quantitative information for this compound and its parent compound.

PropertyValueCompound
Molecular Weight204.023 g/mol This compound[3]
Melting Point31-35 °C3-Bromo-5-methoxypyridine[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations.

Step 1: Waste Identification and Segregation

  • Treat all this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves) as hazardous chemical waste.

  • Segregate this waste from non-hazardous materials to prevent cross-contamination.

Step 2: Containerization

  • Place the waste in a clearly labeled, sealed, and chemically compatible container.

  • The label should include the full chemical name: "this compound," the approximate quantity, and any relevant hazard warnings.

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area is designed for hazardous chemical waste.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[2]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Experimental Workflow: Chemical Waste Disposal Decision Process

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals like this compound.

Chemical_Disposal_Workflow start Start: Unwanted Chemical Material is_waste Is the material a waste product? start->is_waste is_hazardous Is the waste hazardous? (Consult SDS or assume hazardous) is_waste->is_hazardous Yes non_hazardous Dispose of as non-hazardous waste (per institutional policy) is_waste->non_hazardous No (e.g., surplus, recyclable) segregate Segregate as Hazardous Waste is_hazardous->segregate Yes is_hazardous->non_hazardous No label_container Label container with contents and hazards segregate->label_container store Store in designated hazardous waste area label_container->store professional_disposal Arrange for professional waste disposal store->professional_disposal end End of Process professional_disposal->end non_hazardous->end

Caption: Chemical Waste Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-5-methoxypyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical protocols for the handling and disposal of 3-Bromo-5-methoxypyridine 1-oxide. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table outlines the required PPE for various levels of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during procedures with a high risk of splashing.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. Double-gloving is advised, with frequent changes.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside a fume hood or if engineering controls are insufficient. The specific type will depend on the potential airborne concentration.[2]

Operational and Disposal Workflow

A systematic approach to the handling and disposal of this compound is crucial for both safety and experimental integrity. The following diagram illustrates the necessary steps from receipt of the chemical to its final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep_start Start: Receive Chemical risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check weighing Weighing ppe_check->weighing dissolving Solution Preparation weighing->dissolving reaction Perform Reaction dissolving->reaction waste_segregation Segregate Waste reaction->waste_segregation solid_waste Solid Waste (Contaminated PPE, etc.) waste_segregation->solid_waste liquid_waste Liquid Waste (Halogenated Organic) waste_segregation->liquid_waste labeling Label Waste Containers solid_waste->labeling liquid_waste->labeling storage Store in Designated Area labeling->storage disposal_end End: Professional Disposal storage->disposal_end

Caption: Operational and Disposal Workflow for this compound.

Experimental Protocols: Step-by-Step Guidance

1. Pre-Handling Preparation:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]

2. Handling Procedures (to be conducted in a certified chemical fume hood):

  • Weighing: When weighing the solid compound, use a balance located inside the fume hood or a ventilated enclosure to minimize dust generation.[1]

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]

  • Reactions: All chemical reactions involving this compound must be carried out within a fume hood using appropriate and securely assembled glassware.[1]

3. Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused solid compound and any contaminated materials (e.g., pipette tips, gloves) in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a sealed and labeled container specifically designated for halogenated organic waste.[1]

  • General Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]

    • Segregation: Do not mix incompatible waste streams.[1]

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]

    • Disposal: Arrange for the disposal of all waste through a licensed hazardous waste disposal company.[3] Do not pour any waste down the drain.[3][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methoxypyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methoxypyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.